molecular formula C10H18O2 B1664069 cis-2-Decenoic acid CAS No. 3913-85-7

cis-2-Decenoic acid

Katalognummer: B1664069
CAS-Nummer: 3913-85-7
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: WXBXVVIUZANZAU-HJWRWDBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-2-decenoic acid is a 2-decenoic acid having its double bond in the cis configuration.

Eigenschaften

IUPAC Name

(Z)-dec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXVVIUZANZAU-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418140
Record name (Z)-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15790-91-7, 3913-85-7
Record name cis-2-Decenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15790-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Decenoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15790-91-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Dispersal Agent: A Technical Guide to the Mechanism of Action of cis-2-Decenoic Acid on Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of cis-2-decenoic acid (C2DA) as a potent biofilm dispersal agent. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a comparative format, details key experimental protocols, and visualizes complex signaling pathways.

Executive Summary

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. This compound, a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa, has emerged as a promising agent capable of inducing biofilm dispersal across a broad spectrum of bacteria, including both Gram-negative and Gram-positive species, and even the yeast Candida albicans.[1][2] This molecule triggers a shift from a sessile, biofilm-associated lifestyle to a planktonic, free-swimming state.[2] The multifaceted mechanism of action involves the modulation of bacterial signaling pathways, alteration of gene expression, and a remarkable ability to revert antimicrobial-tolerant persister cells to a susceptible state.[1][2][3] This guide elucidates these core mechanisms to facilitate further research and development of C2DA-based antibiofilm strategies.

Core Mechanisms of Action

This compound employs a multi-pronged approach to dismantle bacterial biofilms, primarily through:

  • Induction of the Native Biofilm Dispersion Response: C2DA acts as a signaling molecule that triggers the natural dispersal process in a variety of microorganisms.[1] This process involves the release of individual cells from the biofilm matrix, enabling them to colonize new surfaces.[1]

  • Modulation of Persister Cells: A key aspect of biofilm recalcitrance is the presence of persister cells, which are dormant variants highly tolerant to antibiotics.[2] C2DA has been shown to increase the metabolic activity of these persister cells, effectively "awakening" them and restoring their susceptibility to conventional antimicrobial treatments.[2][3] This reversion from a tolerant to a sensitive phenotype is a critical advantage of C2DA.[2]

  • Inhibition of Biofilm Formation: Beyond dispersing established biofilms, C2DA can also prevent their initial formation.[1][4][5] It is thought to achieve this by maintaining cells in a metabolically active or dispersive state, thus interfering with the attachment and maturation phases of biofilm development.[1]

Quantitative Data on Biofilm Dispersal and Inhibition

The efficacy of this compound has been quantified across various bacterial species and experimental conditions. The following tables summarize key quantitative findings from the literature.

Bacterial Species Effective Concentration of C2DA Effect Reference
Pseudomonas aeruginosa PAO12.5 nMInduction of biofilm dispersion in flow cell reactors.[1]
Pseudomonas aeruginosa PA142.5 nMNative concentration for biofilm dispersion.[6]
Pseudomonas aeruginosa310 nMPrevention of biofilm formation.[1]
Pseudomonas aeruginosa100 nMUsed in transcriptomic studies to identify regulated genes.[7]
Staphylococcus aureus (MRSA)125 µg/mL (734 µM)Inhibition of biofilm formation.[1][4][5]
Staphylococcus aureus (MRSA)500 µg/mL (2.94 mM)Inhibition of bacterial growth.[1][4][5]
Escherichia coli310 nMPrevention of biofilm formation in catheters (single and dual-species with K. pneumoniae).[1]
Klebsiella pneumoniae310 nMPrevention of biofilm formation in catheters (dual-species with E. coli).[1]
Various food-related bacteria310 nMSignificant increase in planktonic cells from pre-established biofilms.[8]
Bacterial Species Combined Agent Observed Synergistic Effect Reference
Pseudomonas aeruginosaTobramycin or Ciprofloxacin1- and 2-log decreases in viability, respectively, compared to antibiotic alone.[2]
Pseudomonas aeruginosaTobramycinMIC decreased from >400 µg/mL to 64 µg/mL when combined with 100 nM C2DA.[7]
Staphylococcus aureus (MRSA)Daptomycin, Vancomycin, LinezolidIncreased biofilm reduction.[4][5]
E. coli and P. aeruginosa persister cellsCiprofloxacin1- to 2-log decrease in the number of persister cells with combined treatment.[2]

Signaling Pathways and Regulatory Networks

In Pseudomonas aeruginosa, the response to C2DA is, at least in part, mediated by a two-component regulatory system. Transcriptomic analysis has revealed that C2DA regulates a large number of genes, indicating a complex signaling network.

The DspS-DspR Two-Component System in P. aeruginosa

The current understanding suggests a signaling cascade initiated by the detection of C2DA. While the precise sensor for C2DA has been a subject of investigation, recent findings point to the hybrid sensor kinase DspS (PA4112) as a key player in sensing the C2DA signal.[6][9] This signal is then transduced, likely involving the response regulator DspR.[9] This system appears to be distinct from other known dispersion signaling pathways, such as those for nitric oxide and glutamate, although they may converge on a shared downstream mechanism.[6] Transcriptomic studies have shown that C2DA affects the expression of 666 genes in P. aeruginosa, highlighting its global regulatory impact.[1][6] These genes are involved in a wide array of cellular functions, including motility, chemotaxis, attachment, and metabolism.[1]

C2DA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell C2DA This compound (C2DA) DspS DspS (Sensor Kinase) C2DA->DspS Signal Perception DspR DspR (Response Regulator) DspS->DspR Signal Transduction Gene_Expression Global Gene Expression Changes (666 genes affected) DspR->Gene_Expression Transcriptional Regulation Biofilm_Dispersal Biofilm Dispersal Gene_Expression->Biofilm_Dispersal Persister_Awakening Persister Cell Metabolic Activation Gene_Expression->Persister_Awakening

Caption: C2DA signaling pathway in P. aeruginosa.

Experimental Protocols

Reproducible and standardized methodologies are crucial for studying biofilm phenomena. Below are detailed protocols for key experiments used in the characterization of C2DA's antibiofilm properties.

Biofilm Inhibition and Dispersal Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to either inhibit biofilm formation or disperse a pre-formed biofilm.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • This compound (C2DA) stock solution

  • Sterile, flat-bottomed 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Plate reader (OD at 595 nm)

Protocol for Biofilm Inhibition:

  • Grow an overnight culture of the test bacterium in the appropriate medium.

  • Dilute the overnight culture to a starting OD600 of 0.01 in fresh medium.

  • In a 96-well plate, add 100 µL of the diluted bacterial suspension to each well.

  • Add 100 µL of medium containing serial dilutions of C2DA to the wells. Include wells with medium and the vehicle control (e.g., ethanol) as negative controls.

  • Incubate the plate statically at 37°C for 24-48 hours in a humidified chamber to prevent evaporation.

  • Gently remove the culture medium from each well using a multichannel pipette.

  • Wash the wells twice with 200 µL of PBS to remove planktonic cells.

  • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of distilled water.

  • Dry the plate at room temperature.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 595 nm using a plate reader.

Protocol for Biofilm Dispersal:

  • Follow steps 1-3 of the inhibition protocol, but add 200 µL of the diluted bacterial suspension to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully remove the supernatant and gently wash the wells once with PBS.

  • Add 200 µL of fresh medium containing serial dilutions of C2DA to the wells with pre-formed biofilms.

  • Incubate for a further 2-24 hours at 37°C.

  • Proceed with steps 6-12 of the inhibition protocol to quantify the remaining biofilm.

Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition Assay cluster_dispersal Biofilm Dispersal Assay cluster_quantification Quantification (Both Assays) Inoculate Inoculate Plate + C2DA Incubate_I Incubate (24-48h) Inoculate->Incubate_I Wash Wash wells (PBS) Incubate_I->Wash Inoculate_D Inoculate Plate Incubate_D1 Incubate to form biofilm (24-48h) Inoculate_D->Incubate_D1 Add_C2DA Add C2DA to pre-formed biofilm Incubate_D1->Add_C2DA Incubate_D2 Incubate (2-24h) Add_C2DA->Incubate_D2 Incubate_D2->Wash Stain Stain (Crystal Violet) Wash->Stain Wash_Stain Wash unbound stain Stain->Wash_Stain Solubilize Solubilize (Acetic Acid) Wash_Stain->Solubilize Read Read Absorbance (595 nm) Solubilize->Read

Caption: Workflow for biofilm inhibition and dispersal assays.

Persister Cell Viability Assay

This protocol is designed to assess the effect of C2DA on the viability of antibiotic-tolerant persister cells.

Materials:

  • Stationary phase planktonic or biofilm-derived bacterial culture

  • High concentration of a bactericidal antibiotic (e.g., ciprofloxacin, tobramycin)

  • This compound (C2DA)

  • Phosphate-buffered saline (PBS)

  • Agar plates for colony forming unit (CFU) counting

Protocol:

  • Isolate persister cells by treating a stationary phase culture (planktonic or dispersed biofilm) with a high concentration of an antibiotic (e.g., 100x MIC) for 3-5 hours to kill the susceptible population.

  • Wash the remaining persister cells with PBS to remove the antibiotic.

  • Resuspend the persister cells in fresh medium.

  • Divide the persister cell suspension into four treatment groups:

    • No treatment (control)

    • Antibiotic alone

    • C2DA alone

    • Antibiotic + C2DA

  • Incubate the treatments at 37°C for a defined period (e.g., 24 hours).

  • At designated time points, take aliquots from each treatment group.

  • Perform serial dilutions in PBS and plate onto appropriate agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the colonies to determine the number of viable cells (CFU/mL) in each treatment group. A significant reduction in CFUs in the "Antibiotic + C2DA" group compared to the "Antibiotic alone" group indicates that C2DA reverts persisters to a susceptible state.

Conclusion and Future Directions

This compound represents a paradigm shift in combating bacterial biofilms, moving from direct killing to modulating the inherent biological processes of the bacteria themselves. Its ability to induce dispersal, prevent formation, and re-sensitize tolerant persister cells makes it a highly attractive candidate for therapeutic and industrial applications. Future research should focus on fully elucidating the DspS-DspR signaling cascade and identifying the complete downstream regulatory network. Furthermore, in vivo studies and the development of effective delivery mechanisms will be critical for translating the potential of C2DA into tangible clinical and industrial solutions for biofilm control.

References

The Discovery and Role of cis-2-Decenoic Acid in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pseudomonas aeruginosa, an opportunistic human pathogen, is notorious for its ability to form robust biofilms, contributing to chronic infections and increased antibiotic resistance. A significant breakthrough in understanding the regulation of P. aeruginosa biofilms was the discovery of cis-2-decenoic acid (cis-DA), a fatty acid signaling molecule. This technical guide provides an in-depth overview of the discovery, signaling pathways, and experimental methodologies related to cis-DA in P. aeruginosa. It is intended for researchers, scientists, and drug development professionals working to combat bacterial biofilms and antimicrobial resistance.

Introduction: The Discovery of a Novel Signaling Molecule

Pseudomonas aeruginosa employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate gene expression and collective behaviors, including biofilm formation and virulence. While acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS) were well-established QS molecules, research uncovered a novel fatty acid signaling molecule, this compound (cis-DA), that acts as a biofilm dispersion autoinducer.[1][2] This molecule was first identified in the culture supernatants of P. aeruginosa and was found to induce the dispersal of established biofilms, not only of P. aeruginosa but also of a broad range of other Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1][3][4]

The discovery of cis-DA has opened new avenues for anti-biofilm strategies. Unlike traditional antibiotics that aim to kill bacteria, cis-DA-based approaches focus on disrupting the biofilm's protective structure, potentially rendering the bacteria more susceptible to conventional antimicrobial agents and the host immune system.[1][5]

Quantitative Data on this compound Activity

The efficacy of cis-DA in various biological contexts has been quantified in numerous studies. The following tables summarize key quantitative data regarding its effective concentrations for biofilm dispersal, impact on persister cells, and synergistic effects with antibiotics.

Table 1: Effective Concentrations of this compound (cis-DA)

Biological ActivityOrganism(s)Effective cis-DA ConcentrationReference(s)
Biofilm DispersionPseudomonas aeruginosa10 nM - 620 nM[4][6]
Biofilm DispersionEscherichia coli, Klebsiella pneumoniae100 nM, 310 nM, 620 nM[7]
Biofilm DispersionBacillus subtilis, Salmonella enterica, Staphylococcus aureus, E. coliNot specified[3]
Inhibition of Biofilm FormationPseudomonas aeruginosa PAO12.5 nM[8]
Inhibition of Biofilm FormationStaphylococcus aureus MRSA734 µM[8]
Reverting Persister CellsPseudomonas aeruginosa100 nM[3]
Reverting Persister CellsEscherichia coli310 nM[3]
Reduction in Persister Cell NumberPseudomonas aeruginosa, E. coli100 nM (for P. aeruginosa)[1]

Table 2: Synergistic Effects of cis-DA with Antimicrobials

OrganismAntimicrobial Agentcis-DA ConcentrationObserved EffectReference(s)
Pseudomonas aeruginosa PAO1Tobramycin100 nM>1.5-log decrease in viability compared to antibiotic alone[8]
Pseudomonas aeruginosa PAO1Ciprofloxacin100 nM1- and 2-log decreases in viability compared to antibiotic alone[3]
Pseudomonas aeruginosaTobramycin100 nMMIC decreased from >400 µg/ml to 64 µg/ml[4][6]
Pseudomonas aeruginosaCiprofloxacin100 nMSignificant reduction in biofilm[4][6]
Staphylococcus aureus MRSAVarious antibioticsNot specifiedSignificant decrease in cell viability[1]

Signaling Pathways of this compound

The precise signaling cascade initiated by cis-DA is an active area of research, with several key components identified. Microarray analysis has revealed that cis-DA regulates 666 genes in P. aeruginosa, indicating a global regulatory role.[1][4][6][8][9] These genes are involved in motility, chemotaxis, cell attachment, the TCA cycle, and virulence.[1][8] Two primary models for cis-DA signal transduction have been proposed.

The DspS/DspR Two-Component System

One proposed pathway involves a two-component regulatory system consisting of the unorthodox hybrid sensor kinase DspS and the DNA-binding response regulator DspR.[10] In this model, DspS senses the extracellular cis-DA signal, leading to a phosphorylation cascade that ultimately modulates the activity of DspR. DspR then binds to the promoter regions of target genes to regulate their expression, leading to the dispersion phenotype.

G cluster_membrane Cell Membrane DspS DspS DspR DspR DspS->DspR Phosphorylates cis-DA cis-DA cis-DA->DspS Binds Gene Expression Gene Expression DspR->Gene Expression Regulates Biofilm Dispersion Biofilm Dispersion Gene Expression->Biofilm Dispersion Leads to

Figure 1: Proposed DspS/DspR signaling pathway for cis-DA.
The FadD1 Receptor Model

More recent evidence suggests that the long-chain fatty acid-CoA ligase FadD1 acts as a receptor for cis-DA.[11][12] According to this model, cis-DA binds to FadD1 with high affinity, which then enhances the binding of FadD1 to the promoter region of the lasR gene. LasR is a key transcriptional regulator at the top of the quorum-sensing hierarchy in P. aeruginosa. By modulating LasR expression, FadD1 can globally influence the expression of numerous genes involved in biofilm formation and virulence.

G cis-DA cis-DA FadD1 FadD1 cis-DA->FadD1 Binds lasR promoter lasR promoter FadD1->lasR promoter Binds to lasR expression lasR expression lasR promoter->lasR expression Enhances QS Cascade QS Cascade lasR expression->QS Cascade Activates Virulence & Biofilm Regulation Virulence & Biofilm Regulation QS Cascade->Virulence & Biofilm Regulation Controls

Figure 2: Proposed FadD1-mediated signaling pathway for cis-DA.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of cis-DA.

Bacterial Strains and Culture Conditions
  • Bacterial Strains: Pseudomonas aeruginosa PAO1 and PA14 are commonly used wild-type strains.

  • Growth Media: Luria-Bertani (LB) broth is typically used for overnight cultures. For biofilm experiments, M9 minimal medium is often employed.

  • Culture Conditions: Cultures are generally grown at 37°C with agitation (e.g., 220 rpm) for planktonic growth.

Extraction and Quantification of this compound
  • Sample Preparation: Centrifuge bacterial cultures to pellet the cells. The supernatant is collected and filtered through a 0.22 µm filter to remove any remaining bacteria.

  • Extraction: The cell-free supernatant is acidified (e.g., with HCl) and then extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic phase is collected and evaporated to dryness under a stream of nitrogen. The residue is then resuspended in a small volume of a suitable solvent (e.g., methanol).

  • Quantification: The concentration of cis-DA is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][12]

Biofilm Dispersion Assays
  • Continuous Culture Tube Reactor:

    • Grow biofilms in a continuous culture system (e.g., silicone tubing) for a specified period (e.g., 6 days).[2]

    • Introduce medium containing the desired concentration of synthetic cis-DA or a carrier control into the reactor.

    • Collect the effluent from the reactor and measure the optical density at 600 nm (OD600) to quantify the dispersed cells.[13]

  • Microtiter Plate Assay:

    • Grow biofilms in 96-well microtiter plates.

    • After biofilm formation, replace the medium with fresh medium containing various concentrations of cis-DA.

    • After a set incubation period, quantify the remaining biofilm using crystal violet staining or determine the viability of the dispersed cells by plating the supernatant.

Gene Expression Analysis (Microarray)
  • Biofilm Growth: Cultivate P. aeruginosa biofilms on a suitable surface (e.g., the interior of tubing in a continuous flow system).

  • Treatment: Expose the established biofilms to a specific concentration of cis-DA (e.g., 100 nM) or a carrier control for a defined period.

  • RNA Extraction: Harvest the biofilm cells and extract total RNA using a commercial kit. Treat the RNA with DNase I to remove any contaminating DNA.

  • cDNA Synthesis and Labeling: Synthesize cDNA from the RNA templates and label it with fluorescent dyes (e.g., Cy3 and Cy5).

  • Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for the P. aeruginosa genome.

  • Data Analysis: Scan the microarray and analyze the fluorescence intensities to determine the differential gene expression between the cis-DA-treated and control samples.[9]

Synthesis of this compound

The biosynthesis of cis-DA in P. aeruginosa is linked to the gene dspI (PA14_54640), which is an ortholog of PA0745.[1][8] This gene encodes a putative enoyl-CoA hydratase/isomerase. Inactivation of dspI abolishes the production of cis-DA and leads to the formation of thicker biofilms.[2] The expression of dspI is cell-density dependent, which is consistent with the role of cis-DA as a cell-to-cell communication molecule.[2]

G dspI gene dspI gene DspI protein (enoyl-CoA hydratase) DspI protein (enoyl-CoA hydratase) dspI gene->DspI protein (enoyl-CoA hydratase) Encodes Fatty Acid Precursor Fatty Acid Precursor This compound This compound Fatty Acid Precursor->this compound Catalyzed by DspI

Figure 3: The role of the DspI enzyme in cis-DA synthesis.

Conclusion and Future Directions

The discovery of this compound has fundamentally advanced our understanding of biofilm regulation in Pseudomonas aeruginosa. This fatty acid signaling molecule represents a promising target for the development of novel anti-biofilm therapeutics. By inducing biofilm dispersion and reverting persister cells to an antibiotic-susceptible state, cis-DA and its analogs have the potential to be used as adjunctive therapies to enhance the efficacy of existing antibiotics.

Future research should focus on further elucidating the intricate signaling network of cis-DA, including the precise mechanisms of action of the DspS/DspR and FadD1 pathways. A deeper understanding of the downstream targets of these pathways will be crucial for designing targeted interventions. Furthermore, the development of stable and potent synthetic analogs of cis-DA could lead to the next generation of anti-biofilm drugs, offering a much-needed solution to the growing problem of chronic, biofilm-associated infections.

References

The Role of cis-2-Decenoic Acid as a Diffusible Signal Factor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Decenoic acid (C2DA) is a medium-chain unsaturated fatty acid that has emerged as a significant diffusible signal factor (DSF) in microbial communication.[1][2][3] Initially identified as an autoinducer for biofilm dispersion in Pseudomonas aeruginosa, its activity has since been demonstrated across a broad spectrum of Gram-negative and Gram-positive bacteria, as well as the fungal pathogen Candida albicans.[1][4][5] This cross-kingdom signaling capability makes C2DA a compelling molecule for the development of novel anti-biofilm and antimicrobial therapies.[1][4] Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics and pose a significant challenge in clinical and industrial settings.[1][6][7] C2DA's ability to induce biofilm dispersal, inhibit biofilm formation, and revert dormant persister cells to an antibiotic-susceptible state offers a promising strategy to combat these resilient microbial communities.[1][4][8] This technical guide provides a comprehensive overview of the core functions of C2DA, including its signaling pathways, quantitative effects on various microorganisms, and detailed experimental protocols for its study.

Core Mechanisms of Action

This compound exerts its influence on microbial behavior through several key mechanisms:

  • Biofilm Dispersion: C2DA triggers the active release of cells from established biofilms, a process known as dispersion.[1][9] This transition from a sessile, protected state to a planktonic, free-swimming phenotype renders the bacteria more susceptible to antimicrobial agents.[1][10]

  • Biofilm Formation Inhibition: At varying concentrations, C2DA can prevent the initial attachment of microbial cells to surfaces, thereby inhibiting the formation of biofilms.[1][10]

  • Persister Cell Reversion: C2DA can induce a metabolic shift in dormant, antibiotic-tolerant persister cells, "awakening" them and restoring their susceptibility to conventional antibiotics.[4][8][11] This is a critical function, as persister cells are a major contributor to the recalcitrance of chronic infections.[4][8]

  • Cross-Kingdom Signaling: C2DA exhibits inter-kingdom activity, notably affecting the fungal pathogen Candida albicans by inhibiting its transition to the more virulent hyphal form and subsequent biofilm formation.[1][12][13]

Quantitative Data on this compound Activity

The efficacy of C2DA varies depending on the microbial species and the specific effect being measured. The following tables summarize the quantitative data available from key studies.

Table 1: Effective Concentrations of this compound on Bacterial Biofilms
Bacterial Species Gram Stain Effect Effective Concentration
Pseudomonas aeruginosaNegativeBiofilm Dispersion100 nM[10]
Pseudomonas aeruginosaNegativeBiofilm Inhibition2.5 nM[10]
Escherichia coliNegativeBiofilm Dispersion310 nM[4][10]
Escherichia coliNegativeBiofilm Inhibition310 nM[10]
Klebsiella pneumoniaeNegativeBiofilm Inhibition310 nM[10]
Salmonella entericaNegativeBiofilm Dispersion310 nM[4][14]
Staphylococcus aureus (MRSA)PositiveBiofilm Inhibition125 µg/mL (734 µM)[2][10]
Table 2: Effect of this compound on Candida albicans
Effect Concentration Observed Result
Inhibition of Germ-Tube Formation30 µM~70% reduction without inhibiting yeast growth[12][13]
Inhibition of Biofilm Formation (at 0 and 1 hr post-adhesion)300 µM~90% and ~60% reduction, respectively[12][13]
Downregulation of HWP1 gene expression60 µM~90% reduction[12][13]
Downregulation of ALS3 gene expression60 µM~70-80% reduction[12][13]
Table 3: Synergistic Effects of this compound with Antibiotics
Microorganism Antibiotic C2DA Concentration Observed Effect
Pseudomonas aeruginosaTobramycinNot specified1-log decrease in viability compared to antibiotic alone[4]
Pseudomonas aeruginosaCiprofloxacinNot specified2-log decrease in viability compared to antibiotic alone[4]
Staphylococcus aureus (MRSA)LinezolidNot specifiedBiofilm inhibition at concentrations 2 to 16 times lower than either agent alone[2]

Signaling Pathways of this compound

The signaling cascade initiated by C2DA in Pseudomonas aeruginosa is complex and involves a two-component regulatory system. Recent research has identified the sensor kinase DspS and the response regulator DspR as key components in transducing the C2DA signal.[15][16] The pathway is thought to lead to a reduction in the intracellular levels of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP), a key regulator of the switch between motile and sessile lifestyles in bacteria.[1][17] Lower levels of c-di-GMP are associated with increased motility and decreased biofilm formation.[1]

C2DA_Signaling_Pathway C2DA This compound DspS DspS (Sensor Kinase) C2DA->DspS Binds to DspR DspR (Response Regulator) DspS->DspR Phosphorylates c_di_GMP Cyclic di-GMP DspR->c_di_GMP Leads to decreased levels of Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes Dispersal Biofilm Dispersal c_di_GMP->Dispersal Inhibits

Caption: this compound Signaling Pathway in P. aeruginosa.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of C2DA's effects. The following are generalized protocols for key experiments.

Biofilm Inhibition Assay (Microtiter Plate Method)

This assay is used to determine the concentration of C2DA that inhibits the formation of biofilms.

Biofilm_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification Culture 1. Overnight bacterial culture Dilution 2. Dilute culture to standard OD Culture->Dilution Plate 3. Add inoculum to 96-well plate Dilution->Plate C2DA_add 4. Add serial dilutions of C2DA Plate->C2DA_add Incubate 5. Incubate plate (24-48h) C2DA_add->Incubate Wash1 6. Wash to remove planktonic cells Incubate->Wash1 Stain 7. Stain with Crystal Violet Wash1->Stain Wash2 8. Wash to remove excess stain Stain->Wash2 Solubilize 9. Solubilize bound stain Wash2->Solubilize Measure 10. Measure absorbance Solubilize->Measure Biofilm_Dispersion_Assay cluster_growth Biofilm Growth cluster_treatment Treatment cluster_analysis Analysis FlowCell 1. Grow mature biofilm in flow cell (48-72h) C2DA_treatment 2. Introduce C2DA into the medium flow FlowCell->C2DA_treatment Effluent 3. Collect and analyze effluent for dispersed cells (CFU) C2DA_treatment->Effluent Microscopy 4. Visualize biofilm structure (e.g., CLSM) C2DA_treatment->Microscopy

References

The Architect of Dispersal: A Technical Guide to the cis-2-Decenoic Acid Signaling Pathway in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Decenoic acid (cis-2-DA), a diffusible signal factor (DSF) family fatty acid, has emerged as a crucial signaling molecule in Gram-negative bacteria, orchestrating a sophisticated network that governs critical behaviors such as biofilm dispersal, antibiotic susceptibility, and the resuscitation of dormant persister cells. Initially identified in Pseudomonas aeruginosa, its influence extends across species, highlighting its potential as a broad-spectrum therapeutic target. This technical guide provides an in-depth exploration of the core cis-2-DA signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to empower researchers and drug development professionals in harnessing its potential.

Introduction: The Language of Fatty Acids

Cell-to-cell communication is fundamental to bacterial survival and pathogenesis. Gram-negative bacteria employ a diverse arsenal of signaling molecules to coordinate collective behaviors. Among these, the DSF family of fatty acids has garnered significant attention for its role in interspecies and even inter-kingdom communication. This compound, a medium-chain unsaturated fatty acid, is a key member of this family, primarily known for its ability to induce the transition from a sessile, biofilm-associated lifestyle to a motile, planktonic state.[1][2] This dispersal mechanism is not merely a passive release but an active, regulated process with profound implications for chronic infections and antibiotic resistance. Understanding the intricacies of the cis-2-DA signaling pathway is therefore paramount for the development of novel anti-biofilm and anti-persister strategies.

The Core Signaling Pathway in Pseudomonas aeruginosa

While the cis-2-DA signaling pathway is not universally conserved across all Gram-negative bacteria, extensive research in the opportunistic pathogen Pseudomonas aeruginosa has elucidated key components and their interactions. The current understanding points to a complex and potentially multi-pronged signaling cascade.

Recent groundbreaking research has identified the long-chain fatty acid-CoA ligase, FadD1 , as a receptor for cis-2-DA in P. aeruginosa.[3][4][5][6][7] This discovery is significant as it links fatty acid metabolism directly to quorum sensing. Upon binding cis-2-DA, FadD1's conformation is altered, enhancing its ability to bind to the promoter region of lasR, a master regulator of the las quorum-sensing system.[5][7] This interaction suggests that FadD1 functions at the apex of a signaling hierarchy, influencing the broader quorum-sensing network.

Another critical component implicated in the cis-2-DA response is DspS (PA4112) , a sensor/response regulator hybrid.[8][9] Inactivation of the dspS gene has been shown to impair both cis-2-DA-induced and native biofilm dispersion, suggesting its central role in translating the cis-2-DA signal into a physiological response.[8] While the precise mechanism of DspS activation by cis-2-DA is still under investigation, it is hypothesized to be a key transducer in the dispersal pathway.

The downstream effects of cis-2-DA signaling are vast, leading to the differential expression of hundreds of genes.[10][11] Transcriptomic analyses have revealed that cis-2-DA upregulates genes involved in motility and downregulates genes associated with biofilm formation and virulence.[10][12]

cis_2_DA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cis-2-DA_ext This compound (cis-2-DA) DspS DspS (Sensor/Regulator) cis-2-DA_ext->DspS Activates FadD1 FadD1 (Receptor) cis-2-DA_ext->FadD1 Binds Biofilm_Dispersal Biofilm Dispersal DspS->Biofilm_Dispersal lasR_promoter lasR Promoter FadD1->lasR_promoter Binds QS_Regulation Quorum Sensing Regulation lasR_promoter->QS_Regulation Gene_Expression Altered Gene Expression (Motility ↑, Biofilm ↓) QS_Regulation->Gene_Expression Biofilm_Dispersal->Gene_Expression

Fig. 1: Proposed cis-2-DA signaling pathway in P. aeruginosa.

Quantitative Data Summary

The biological effects of cis-2-DA are concentration-dependent. The following tables summarize key quantitative data from published studies, providing a reference for experimental design and interpretation.

Table 1: Effective Concentrations of this compound

Biological EffectGram-negative SpeciesEffective ConcentrationReference(s)
Biofilm DispersalPseudomonas aeruginosa2.5 nM - 620 nM[13][14]
Biofilm PreventionPseudomonas aeruginosa2.5 nM[14]
Biofilm PreventionEscherichia coli & Klebsiella pneumoniae310 nM[14]
Reversion of Persister CellsPseudomonas aeruginosa & Escherichia coliNot specified[1][8][15]
Enhanced Antibiotic EfficacyPseudomonas aeruginosa310 nM[16]
Enhanced Antibiotic EfficacyE. coli, S. enterica310 nM[13]

Table 2: Impact of this compound on Biofilm Structure and Cell Viability

ParameterGram-negative SpeciesTreatmentResultReference(s)
Biofilm BiomassP. aeruginosa, E. coli, K. pneumoniae310 nM cis-2-DA + Antibiotic>78% reduction[14]
Planktonic Cell CountP. aeruginosa, E. coli, S. enterica310 nM cis-2-DA>3-fold increase[13][14]
Persister Cell ViabilityP. aeruginosa & E. colicis-2-DA + Antibiotic>2-log decrease[17][18]
Pyoverdine ProductionPseudomonas aeruginosadspI deletion (no cis-2-DA)~70% decrease[19]

Experimental Protocols

Reproducible and standardized methodologies are crucial for advancing our understanding of cis-2-DA signaling. This section provides detailed protocols for key experiments.

Biofilm Dispersal Assay (Static Microtiter Plate Method)

This protocol assesses the ability of cis-2-DA to disperse pre-formed biofilms.

Materials:

  • 96-well polystyrene microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa PAO1)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution (in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Growth:

    • Inoculate the wells of a 96-well plate with a diluted overnight culture of the bacterial strain.

    • Incubate for 24-48 hours at the optimal growth temperature to allow for mature biofilm formation.

  • Treatment:

    • Carefully remove the planktonic cells by aspiration.

    • Wash the wells gently with PBS to remove non-adherent cells.

    • Add fresh medium containing various concentrations of cis-2-DA to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the cis-2-DA stock).

    • Incubate for a defined period (e.g., 1-24 hours).

  • Quantification of Dispersed Cells (Optional):

    • Measure the optical density (OD) of the supernatant at 600 nm to quantify the number of dispersed planktonic cells.

  • Quantification of Remaining Biofilm:

    • Discard the supernatant.

    • Wash the wells twice with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 570-595 nm using a microplate reader.

Biofilm_Dispersal_Assay start Start inoculate Inoculate 96-well plate with bacterial culture start->inoculate incubate_biofilm Incubate (24-48h) to form biofilm inoculate->incubate_biofilm remove_planktonic Remove planktonic cells and wash with PBS incubate_biofilm->remove_planktonic add_treatment Add fresh medium with cis-2-DA or vehicle control remove_planktonic->add_treatment incubate_treatment Incubate (1-24h) add_treatment->incubate_treatment quantify_supernatant Quantify dispersed cells (OD600 of supernatant) incubate_treatment->quantify_supernatant wash_biofilm Wash remaining biofilm with PBS incubate_treatment->wash_biofilm stain Stain with 0.1% Crystal Violet wash_biofilm->stain wash_stain Wash excess stain stain->wash_stain solubilize Solubilize dye with 30% Acetic Acid wash_stain->solubilize read_absorbance Measure Absorbance (570-595 nm) solubilize->read_absorbance end End read_absorbance->end

Fig. 2: Workflow for a static biofilm dispersal assay.
Transcriptomic Analysis (RNA-Seq)

This protocol outlines the general steps for analyzing the gene expression changes in response to cis-2-DA.

Materials:

  • Bacterial strain of interest

  • Growth medium

  • This compound

  • RNA extraction kit (e.g., TRIzol-based method)

  • DNase I

  • Ribosomal RNA (rRNA) depletion kit

  • cDNA library preparation kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis (e.g., DESeq2)

Procedure:

  • Bacterial Culture and Treatment:

    • Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic).

    • Treat the cultures with a specific concentration of cis-2-DA or a vehicle control for a defined period.

  • RNA Extraction and Purification:

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a suitable method, ensuring the rapid inactivation of RNases.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing:

    • Deplete rRNA from the total RNA samples.

    • Construct cDNA libraries from the rRNA-depleted RNA.

    • Sequence the cDNA libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Map the reads to the reference genome of the bacterial strain.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to cis-2-DA.

    • Conduct pathway and gene ontology enrichment analysis to understand the biological functions of the differentially expressed genes.

RNA_Seq_Workflow start Start culture Grow bacterial cultures start->culture treat Treat with cis-2-DA or vehicle control culture->treat harvest Harvest cells treat->harvest extract_rna Extract total RNA harvest->extract_rna dnase DNase I treatment extract_rna->dnase qc_rna RNA quality control dnase->qc_rna deplete_rrna Deplete ribosomal RNA qc_rna->deplete_rrna library_prep Construct cDNA libraries deplete_rrna->library_prep sequence Next-Generation Sequencing library_prep->sequence data_analysis Bioinformatic Analysis (Mapping, DEG, Pathway Analysis) sequence->data_analysis end End data_analysis->end

Fig. 3: General workflow for transcriptomic analysis.

Implications for Drug Development

The multifaceted roles of cis-2-DA in bacterial physiology present several exciting avenues for therapeutic intervention:

  • Anti-Biofilm Agents: Molecules that mimic or enhance the activity of cis-2-DA could be developed as potent biofilm dispersal agents, rendering the bacteria more susceptible to conventional antibiotics.

  • Persister Cell Eradication: By "waking up" dormant persister cells, cis-2-DA or its analogs could be used as adjuvants to antibiotic therapy, leading to the complete eradication of chronic and recurrent infections.[1][8][15]

  • Virulence Factor Inhibition: Targeting the cis-2-DA signaling pathway could lead to the development of anti-virulence drugs that disarm pathogens without exerting selective pressure for resistance.

Conclusion and Future Directions

The this compound signaling pathway represents a paradigm of sophisticated chemical communication in Gram-negative bacteria. While significant strides have been made in identifying key components and their functions, particularly in P. aeruginosa, many questions remain. Future research should focus on:

  • Elucidating the complete signaling cascade: Identifying all the downstream effectors of FadD1 and DspS.

  • Characterizing the pathway in other Gram-negative species: Understanding the conservation and diversity of cis-2-DA signaling.

  • Investigating the interplay with other signaling networks: Exploring the crosstalk between the cis-2-DA pathway and other quorum-sensing systems.

  • Developing potent and specific modulators: Designing novel molecules that can be used to therapeutically manipulate this pathway.

A deeper understanding of this intricate signaling network holds the promise of novel and effective strategies to combat the growing threat of antibiotic-resistant bacterial infections.

References

Whitepaper: Inter-kingdom Signaling Effects of cis-2-Decenoic Acid on Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the molecular interactions, signaling pathways, and phenotypic outcomes resulting from the exposure of the opportunistic fungal pathogen Candida albicans to the bacterial signaling molecule cis-2-decenoic acid and its close structural analogs.

Executive Summary

Candida albicans is a major opportunistic fungal pathogen whose virulence is intrinsically linked to its ability to switch from a yeast to a filamentous hyphal form, a key step in biofilm formation and tissue invasion. Bacteria such as Pseudomonas aeruginosa produce the fatty acid signaling molecule, this compound (cis-DA), which functions as an inter-kingdom signal that can modulate C. albicans pathophysiology.[1][2][3] This document provides a technical overview of the effects of cis-DA and its well-studied analog, cis-2-dodecenoic acid (BDSF), on C. albicans. It details the inhibitory mechanisms against virulence factors, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways. The findings underscore the potential of exploiting this inter-kingdom communication channel for novel antifungal therapeutic strategies.

Quantitative Data on the Effects of this compound Analogs

The biological activity of this compound and its analogs has been quantified across several key virulence-related phenotypes in C. albicans. The following tables summarize these findings for comparative analysis. Note that "BDSF" refers to cis-2-dodecenoic acid, a closely related and potent analog.

Table 1: Inhibitory Effects on C. albicans Biofilm and Morphogenesis

Compound Concentration Effect Percentage Inhibition Reference
BDSF / trans-BDSF 30 µM Reduction of germ-tube formation ~70% [4][5]
BDSF / trans-BDSF 300 µM Inhibition of biofilm formation (at 0h) ~90% [4][5]
BDSF / trans-BDSF 300 µM Inhibition of biofilm formation (at 1h) ~60% [4][5]
cis-DA 2.5 nM Prevention of P. aeruginosa biofilm formation Not specified for C. albicans [1]

| cis-DA | Not specified | Induces biofilm dispersion response | Not quantified |[1][2] |

Table 2: Downregulation of Hyphae-Specific and Adhesion-Related Genes in C. albicans

Compound Concentration Gene Target Percentage Downregulation Reference
BDSF / trans-BDSF 60 µM HWP1 (Hyphal Wall Protein 1) ~90% [4][5]
BDSF / trans-BDSF 60 µM ALS3 (Agglutinin-Like Sequence 3) 70-80% [4][5]
BDSF 100 µmol/L ALS3 87.4% [6]
BDSF 100 µmol/L ALS9 61.9% [6]

| BDSF | 100 µmol/L | MNT2 | 30.5% |[6] |

Table 3: Inhibition of C. albicans Adhesion and Virulence Factors

Compound Concentration Effect Percentage Reduction Reference
BDSF 30 µmol/L Adhesion to epithelial cells 36.9% [6][7]
BDSF 30 µmol/L Damage to epithelial cells 42.3% [6][7]

| BDSF | 200 µmol/L | Phospholipase activity | 100% (Complete inhibition) |[6][7] |

Signaling Pathways and Mechanism of Action

This compound and its analogs primarily target the yeast-to-hyphae morphological transition, a critical virulence trait of C. albicans.[8] This inhibition is not typically associated with fungicidal activity at effective signaling concentrations, suggesting a specific interference with developmental pathways rather than general toxicity.[5]

The core mechanism involves the transcriptional repression of genes essential for hyphal formation and biofilm development.

  • Inhibition of Morphogenesis: The molecule suppresses the formation of germ tubes, the initial stage of hyphal development.[4][5][6]

  • Transcriptional Downregulation: This morphological inhibition is underpinned by the significant downregulation of key hyphae-specific and adhesion-related genes, including HWP1 and ALS3.[4][5] These genes are crucial for cell wall structure and adhesion to host cells during infection. Further studies have shown downregulation of other adhesion genes like ALS9 and MNT2.[6]

  • Disruption of Biofilm Integrity: By preventing hyphal formation, cis-DA and its analogs effectively block the development of robust, structured biofilms, which are notoriously resistant to conventional antifungal agents.[1][4][5]

G Mechanism of Action of this compound on C. albicans cisDA This compound (cis-DA) / BDSF receptor Putative Receptor (Interaction Site) cisDA->receptor Binds signaling_cascade Intracellular Signaling Cascade (e.g., Repressor Activation) receptor->signaling_cascade Activates transcription_factors Repression of Hyphal Transcription Factors signaling_cascade->transcription_factors Leads to gene_expression Downregulation of Hyphae-Specific Genes (HWP1, ALS3, etc.) transcription_factors->gene_expression morphogenesis Inhibition of Yeast-to-Hyphae Transition gene_expression->morphogenesis biofilm Reduced Biofilm Formation morphogenesis->biofilm adhesion Decreased Adhesion to Host Cells morphogenesis->adhesion virulence Attenuation of Virulence biofilm->virulence adhesion->virulence

Figure 1: Proposed signaling pathway for cis-DA-mediated virulence attenuation in C. albicans.

Experimental Protocols

Reproducible and standardized methods are essential for studying the effects of signaling molecules on C. albicans. The following protocols are foundational for the data presented in this paper.

Protocol for C. albicans Biofilm Formation Assay (96-Well Plate)

This protocol establishes a static biofilm model suitable for high-throughput screening.[9][10]

  • Strain Preparation: Inoculate C. albicans from a fresh plate into Yeast Extract Peptone Dextrose (YEPD) broth and grow overnight at 30°C with agitation.

  • Cell Standardization: Harvest the overnight culture by centrifugation, wash twice with sterile Phosphate-Buffered Saline (PBS), and resuspend in a biofilm-growth medium (e.g., RPMI-1640). Adjust the cell density to a final OD₆₀₀ of 0.5-1.0 (~1x10⁷ cells/mL).[9]

  • Adhesion Step: Add 100 µL of the standardized cell suspension to the wells of a flat-bottomed 96-well polystyrene plate. To test inhibition, add the desired concentration of cis-DA at this stage.

  • Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation (e.g., 250 rpm) to allow for cell adherence.[9][11]

  • Washing: Carefully remove the planktonic (non-adherent) cells by aspirating the medium. Gently wash each well twice with 200 µL of sterile PBS, taking care not to disturb the adhered cells.

  • Biofilm Growth: Add 200 µL of fresh growth medium (with or without the test compound) to each well. Seal the plate with a breathable membrane and incubate for 24-48 hours at 37°C to allow for biofilm maturation.

Protocol for Quantification of Biofilm Metabolic Activity (XTT Assay)

The XTT assay provides a colorimetric quantification of biofilm viability by measuring metabolic activity.[4][9]

  • Reagent Preparation: Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution and a menadione solution. Immediately before use, mix the XTT and menadione solutions.

  • Biofilm Washing: Following the biofilm growth phase (Protocol 4.1), carefully remove the supernatant and wash the biofilms twice with PBS to remove any remaining planktonic cells.

  • Assay Reaction: Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells (no biofilm).

  • Incubation: Incubate the plate in the dark at 37°C for 1-3 hours. Metabolically active cells will reduce the XTT salt to a soluble formazan product, resulting in a color change.

  • Measurement: Measure the absorbance of the supernatant at 490 nm using a microplate reader. The intensity of the color is proportional to the metabolic activity of the biofilm.

Protocol for Real-Time RT-PCR Gene Expression Analysis

This method quantifies the change in mRNA levels of target genes in response to cis-DA.[4][5]

  • Sample Preparation: Grow C. albicans in the presence or absence of cis-DA under hyphae-inducing conditions for a defined period (e.g., 3-4 hours).

  • RNA Extraction: Harvest cells and rapidly freeze them. Extract total RNA using a standard protocol (e.g., hot acid phenol-chloroform extraction or a commercial kit) followed by DNase treatment to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (HWP1, ALS3, etc.) and a reference (housekeeping) gene (e.g., ACT1). Use a fluorescent dye like SYBR Green for detection.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treatment group to the untreated control.

G General Experimental Workflow for Biofilm Analysis start Start: C. albicans Culture overnight 1. Overnight Growth (YEPD, 30°C) start->overnight standardize 2. Standardize Cell Density (RPMI-1640) overnight->standardize plate 3. Inoculate 96-Well Plate (+/- cis-DA) standardize->plate adhere 4. Adhesion Phase (90 min, 37°C) plate->adhere wash1 5. Wash Non-Adherent Cells adhere->wash1 grow 6. Biofilm Growth (24h, 37°C) wash1->grow quantify Quantification grow->quantify xtt 7a. XTT Assay (Metabolic Activity) quantify->xtt Viability microscopy 7b. Microscopy (Structure) quantify->microscopy Morphology end End: Data Analysis xtt->end microscopy->end

Figure 2: A generalized workflow for in vitro analysis of C. albicans biofilms.

The Context of Inter-kingdom Signaling

The interaction between this compound and C. albicans is a classic example of inter-kingdom signaling, where molecules produced by one biological kingdom (Bacteria) influence the behavior and gene expression of another (Fungi).[8] This cross-talk is common in polymicrobial environments like the human gut or in chronic wound infections, where bacteria and fungi coexist.

  • Bacterial Origin: cis-DA is produced by the Gram-negative bacterium Pseudomonas aeruginosa.[1]

  • Fungal Response: C. albicans perceives this bacterial signal and responds by downregulating key virulence programs, primarily the switch to the invasive hyphal form.[2][8]

  • Ecological Significance: This interaction may represent a competitive strategy by bacteria to limit the growth and virulence of a fungal competitor, thereby influencing the microbial balance within a shared niche.

G Inter-kingdom Signaling Between Bacteria and C. albicans bacteria Bacteria (e.g., P. aeruginosa) signal This compound bacteria->signal Produces & Secretes fungi Fungus (Candida albicans) response Response: - Inhibited Hyphal Growth - Reduced Biofilm - Attenuated Virulence fungi->response Results in signal->fungi Acts upon

Figure 3: Conceptual diagram of cis-DA-mediated inter-kingdom signaling.

Conclusion and Future Perspectives

The bacterial signal this compound and its analogs function as potent inhibitors of key Candida albicans virulence traits, namely the yeast-to-hyphae transition and subsequent biofilm formation. This is achieved through the specific downregulation of essential morphogenesis and adhesion genes. The data strongly support the role of these fatty acids as crucial mediators of inter-kingdom communication.

For drug development professionals, these findings present a compelling opportunity. Targeting virulence pathways, rather than viability, offers a strategy that may exert less selective pressure for the development of resistance. Future research should focus on:

  • Receptor Identification: Elucidating the specific molecular receptor(s) and upstream signaling components in C. albicans that recognize cis-DA.

  • In Vivo Efficacy: Expanding on preliminary in vivo studies to confirm the efficacy of these molecules in relevant animal models of candidiasis.[6][7]

  • Synergistic Potential: Further exploring the synergistic effects of cis-DA with conventional antifungal drugs to enhance their efficacy against resistant biofilms.[12][13][14]

Harnessing the language of microbial communication provides a promising avenue for the development of next-generation anti-infective therapies.

References

The Biosynthesis of cis-2-Decenoic Acid in Bacteria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

cis-2-Decenoic acid (cis-DA) is a fatty acid signaling molecule utilized by various bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa, to regulate biofilm formation, dispersal, and virulence. Its synthesis is intrinsically linked to the bacterial fatty acid biosynthesis (FAS-II) pathway, with the key enzyme DspI, a putative enoyl-CoA hydratase/isomerase, playing a pivotal role. This technical guide provides a comprehensive overview of the biosynthesis of cis-DA, detailing the proposed enzymatic steps, key molecular players, and relevant quantitative data. It also includes detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this important signaling molecule, intended to serve as a valuable resource for researchers in microbiology, drug discovery, and molecular biology.

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. A key mechanism governing the lifecycle of these communities is cell-to-cell communication, or quorum sensing. In recent years, a class of fatty acid signaling molecules has emerged as crucial mediators of these processes. Among them, this compound (cis-DA), first identified in Pseudomonas aeruginosa, has garnered significant attention for its role in inducing biofilm dispersion and reverting antibiotic-tolerant persister cells to a susceptible state.[1][2] Understanding the biosynthetic pathway of cis-DA is therefore of paramount importance for the development of novel therapeutic strategies aimed at disrupting bacterial biofilms.

This guide will provide an in-depth exploration of the molecular machinery responsible for the synthesis of cis-DA in bacteria, with a particular focus on P. aeruginosa.

The Core Biosynthesis Pathway

The biosynthesis of cis-DA is believed to be an offshoot of the highly conserved bacterial fatty acid synthesis (FAS-II) pathway. The central enzyme implicated in its production is DspI, a homolog of the Xanthomonas campestris RpfF protein.[3] DspI is a putative enoyl-CoA hydratase/isomerase belonging to the crotonase superfamily.[3][4][5]

The proposed biosynthetic route begins with intermediates from the FAS-II cycle. While the precise immediate precursor has not been definitively elucidated in P. aeruginosa, based on the function of its homolog RpfF in other bacteria, it is hypothesized that DspI acts on a 10-carbon fatty acyl intermediate.

The key proposed enzymatic step is the isomerization of a trans-2-enoyl-ACP or trans-2-enoyl-CoA intermediate to its cis-2- counterpart, which is then released as free this compound. In P. aeruginosa, the FabA-FabB pathway is known to be involved in unsaturated fatty acid synthesis, with FabA possessing β-hydroxyacyl-ACP dehydratase and isomerase activity.[1][6][7] It is plausible that DspI performs a similar isomerization on a C10 intermediate.

Key Enzymes and Their Proposed Functions
EnzymeGene (P. aeruginosa PA14)Proposed Function in cis-DA BiosynthesisKey Catalytic Residues (DspI)
DspI PA14_54640 (PA0745 ortholog)Putative enoyl-CoA hydratase/isomerase; catalyzes the formation of the cis-2 double bond.[3][4][5]Glu126, Glu146, Cys127, Cys131, Cys154[8][9]
FabA PA3290β-hydroxyacyl-ACP dehydratase/isomerase; involved in general unsaturated fatty acid biosynthesis and may contribute to the precursor pool.[1][6]Not Applicable
FabB PA3289β-ketoacyl-ACP synthase I; involved in the elongation of fatty acids, including unsaturated ones.[6]Not Applicable
Quantitative Data

Quantitative data on the biosynthesis of cis-DA remains limited. The native concentration of cis-DA produced by P. aeruginosa PA14 in a laboratory biofilm has been measured, providing a physiologically relevant benchmark.

ParameterValueOrganismExperimental ConditionReference
Native cis-DA Concentration2.5 nMP. aeruginosa PA14Laboratory biofilm in continuous culture[4]
Exogenous Concentration for Dispersion310 nMP. aeruginosaBiofilm cultures[10]
Inhibition of S. aureus Biofilm125 µg/mLStaphylococcus aureusIn vitro assay[11]
Inhibition of S. aureus Growth≥ 500 µg/mLStaphylococcus aureusIn vitro assay[11]

Note: Kinetic parameters (Km, Vmax, kcat) for DspI with its native substrate are not yet available in the literature.

Signaling Pathway and Experimental Workflows

Proposed Biosynthesis Pathway of this compound

Biosynthesis_Pathway cluster_FASII Fatty Acid Synthesis (FAS-II) Cycle cluster_cisDA cis-DA Synthesis Acetyl-CoA Acetyl-CoA Acyl-ACP_C4 Acyl-ACP (C4) Acetyl-CoA->Acyl-ACP_C4 FabY Malonyl-ACP Malonyl-ACP Acyl-ACP_C6 Acyl-ACP (C6) Acyl-ACP_C4->Acyl-ACP_C6 FabB/F Acyl-ACP_C8 Acyl-ACP (C8) Acyl-ACP_C6->Acyl-ACP_C8 FabB/F 3-Hydroxydecanoyl-ACP 3-Hydroxydecanoyl-ACP Acyl-ACP_C8->3-Hydroxydecanoyl-ACP FabG trans-2-Decenoyl-ACP trans-2-Decenoyl-ACP 3-Hydroxydecanoyl-ACP->trans-2-Decenoyl-ACP FabA cis-2-Decenoyl-ACP cis-2-Decenoyl-ACP trans-2-Decenoyl-ACP->cis-2-Decenoyl-ACP DspI (isomerase) cis-2-Decenoic_Acid This compound cis-2-Decenoyl-ACP->cis-2-Decenoic_Acid Thioesterase (putative)

Caption: Proposed biosynthesis pathway of this compound in P. aeruginosa.

Experimental Workflow for cis-DA Extraction and Quantification

Experimental_Workflow Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa) Centrifugation Centrifugation Bacterial_Culture->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Analysis GC-MS or HPLC-MS/MS Analysis Crude_Extract->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for the extraction and quantification of cis-DA.

Experimental Protocols

Extraction of this compound from Bacterial Culture

This protocol is adapted from methods for extracting similar fatty acid signaling molecules.

Materials:

  • Bacterial culture (e.g., P. aeruginosa grown in a suitable medium)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Culture Growth: Grow the bacterial strain to the desired growth phase (late stationary phase is often optimal for signal production) in a liquid medium.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Solvent Extraction: a. Transfer the supernatant to a separatory funnel. b. Add an equal volume of ethyl acetate. c. Shake vigorously for 5 minutes and then allow the layers to separate. d. Collect the upper organic phase. e. Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

  • Drying and Concentration: a. Pool the organic phases and dry over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Storage: Store the dried extract in a glass vial at -20°C until analysis.

Quantification of this compound by GC-MS

Materials:

  • Extracted sample (from Protocol 4.1)

  • This compound standard

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in a suitable solvent to create a standard curve.

  • Derivatization: a. To the dried extract and each standard dilution, add anhydrous pyridine and the derivatization agent (e.g., BSTFA with 1% TMCS). b. Incubate at a suitable temperature (e.g., 60°C) for 1 hour to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

  • GC-MS Analysis: a. Inject the derivatized samples and standards onto the GC-MS system. b. Use an appropriate temperature program for the GC oven to separate the components. c. Operate the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis: a. Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

In Vitro DspI Enoyl-CoA Hydratase/Isomerase Assay (Hypothetical Protocol)

This protocol is a proposed method based on general enoyl-CoA hydratase assays and the putative function of DspI. The specific substrate and optimal conditions would need to be empirically determined.

Materials:

  • Purified DspI enzyme

  • Putative substrate: trans-2-decenoyl-CoA (requires synthesis)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading in the UV range (e.g., 263 nm)

  • Quenching solution (e.g., 10% perchloric acid)

  • HPLC system for product analysis

Procedure:

  • Enzyme Preparation: Purify recombinant DspI using standard protein purification techniques (e.g., affinity chromatography).

  • Substrate Preparation: Synthesize trans-2-decenoyl-CoA from trans-2-decenoic acid and Coenzyme A.

  • Enzymatic Reaction: a. Prepare a reaction mixture containing the assay buffer and the trans-2-decenoyl-CoA substrate. b. Initiate the reaction by adding a known amount of purified DspI. c. Monitor the reaction by observing the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-CoA double bond. d. Alternatively, for isomerase activity, stop the reaction at different time points by adding a quenching solution.

  • Product Analysis: a. Analyze the quenched reaction mixtures by HPLC to separate the substrate (trans-2-decenoyl-CoA) from the potential products (cis-2-decenoyl-CoA and 3-hydroxydecanoyl-CoA). b. Quantify the formation of cis-2-decenoyl-CoA to determine the isomerase activity of DspI.

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) by measuring the initial reaction rates at varying substrate concentrations.

Conclusion and Future Directions

The biosynthesis of this compound represents a critical aspect of bacterial communication and biofilm dynamics. While the key enzyme DspI has been identified, further research is necessary to fully elucidate the entire biosynthetic pathway. Future studies should focus on definitively identifying the immediate precursor of cis-DA in P. aeruginosa, characterizing the substrate specificity and kinetic parameters of DspI, and investigating the potential involvement of other enzymes in the pathway, such as a specific thioesterase for the release of the final product. A complete understanding of this pathway will undoubtedly pave the way for the development of novel anti-biofilm therapeutics.

References

An In-depth Technical Guide to the Genetic Regulation of cis-2-Decenoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Decenoic acid (C2DA) is a fatty acid signaling molecule that belongs to the diffusible signal factor (DSF) family of quorum sensing molecules.[1] Initially identified in Pseudomonas aeruginosa, C2DA and its structural homologs play crucial roles in regulating a variety of bacterial behaviors, including biofilm formation and dispersal, virulence factor production, and antibiotic resistance.[1][2] Understanding the genetic regulatory networks that control the biosynthesis of C2DA is paramount for the development of novel therapeutic strategies targeting bacterial communication and pathogenesis. This guide provides a comprehensive overview of the core genetic components and signaling pathways governing C2DA production, supported by quantitative data, detailed experimental protocols, and visual diagrams of the regulatory mechanisms.

Core Genetic Locus: The rpf Gene Cluster

In many bacteria, the production and perception of DSF-family signals are governed by the rpf (regulation of pathogenicity factors) gene cluster. While the specific gene organization can vary between species, a conserved set of genes is central to this signaling system.

  • rpfF : This gene encodes the DSF synthase, a key enzyme responsible for the biosynthesis of the DSF signal molecule.[3] RpfF is a putative enoyl-CoA hydratase that utilizes intermediates from the fatty acid biosynthesis pathway to generate the characteristic cis-2-unsaturated fatty acid structure of DSF-family molecules.[4] In Pseudomonas aeruginosa, the gene dspI (PA14_54640) is the ortholog of rpfF and is required for C2DA production.[4][5]

  • rpfB : Often found in the same operon as rpfF, rpfB encodes a long-chain fatty acyl-CoA ligase. While not always essential for DSF synthesis, RpfB is thought to be involved in the activation of fatty acid precursors for DSF biosynthesis.[3]

  • rpfC : This gene encodes a membrane-bound hybrid sensor kinase that acts as the primary receptor for extracellular DSF.[3] RpfC perceives the DSF signal and initiates an intracellular signaling cascade.

  • rpfG : Encoding a response regulator, rpfG works in concert with rpfC to form a two-component signaling system. Upon activation by RpfC, RpfG modulates the intracellular levels of the second messenger cyclic dimeric GMP (c-di-GMP).[3]

Signaling Pathways and Regulation

The genetic regulation of C2DA production is a tightly controlled process involving both positive and negative feedback loops. Two primary signaling pathways have been elucidated: the RpfC/RpfG two-component system and the RpfR-mediated pathway.

The RpfC/RpfG Two-Component System

This is the canonical pathway for DSF signal transduction in many bacterial species, including Xanthomonas campestris.

  • Signal Synthesis : At low cell densities, the RpfF synthase produces a basal level of DSF.

  • Signal Perception : As the bacterial population grows, the extracellular concentration of DSF increases. Once a threshold concentration is reached, DSF binds to the sensor kinase RpfC.[6]

  • Phosphorylation Cascade : DSF binding induces a conformational change in RpfC, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator RpfG.

  • Downstream Regulation : Phosphorylated RpfG becomes an active phosphodiesterase, which degrades c-di-GMP. The resulting decrease in c-di-GMP levels alleviates the repression of downstream genes, leading to changes in gene expression related to virulence and biofilm formation.[3]

Interestingly, RpfC can also act as a negative regulator of DSF synthesis. In the absence of DSF, RpfC can interact with and inhibit the activity of RpfF, thus preventing the overproduction of the signaling molecule.[3] Mutation of rpfC often leads to a significant increase in DSF production.[3][7]

RpfC_RpfG_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DSF DSF RpfC RpfC DSF->RpfC Binding RpfF RpfF RpfC->RpfF Inhibition RpfG RpfG RpfC->RpfG Phosphorylation RpfF->DSF Synthesis Fatty Acid Precursors Fatty Acid Precursors Fatty Acid Precursors->RpfF Substrate p-RpfG RpfG-P c-di-GMP c-di-GMP GMP GMP c-di-GMP->GMP p-RpfG->c-di-GMP Degradation Downstream Gene Expression Downstream Gene Expression p-RpfG->Downstream Gene Expression Regulation

RpfC/RpfG signaling pathway.
The RpfR-Mediated Pathway

In some bacteria, such as Burkholderia cenocepacia, an alternative DSF receptor, RpfR, plays a key role.

  • Signal Perception : C2DA (in this context, also referred to as BDSF) binds directly to the cytoplasmic PAS domain of RpfR.

  • Conformational Change : This binding induces an allosteric conformational change in RpfR.

  • Enzymatic Activity : The conformational change activates the EAL domain of RpfR, which functions as a c-di-GMP phosphodiesterase.

  • Downstream Effects : The degradation of c-di-GMP leads to the regulation of virulence and biofilm-related genes.

RpfR_Pathway cluster_intracellular Intracellular C2DA This compound RpfR RpfR C2DA->RpfR Binding c-di-GMP c-di-GMP RpfR->c-di-GMP Degradation Downstream Gene Expression Downstream Gene Expression RpfR->Downstream Gene Expression Regulation GMP GMP c-di-GMP->GMP GCMS_Workflow Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Acidification & Extraction Acidification & Extraction Supernatant Collection->Acidification & Extraction Derivatization to FAMEs Derivatization to FAMEs Acidification & Extraction->Derivatization to FAMEs GC-MS Analysis GC-MS Analysis Derivatization to FAMEs->GC-MS Analysis Data Analysis & Quantification Data Analysis & Quantification GC-MS Analysis->Data Analysis & Quantification qRTPCR_Workflow Bacterial Culture Bacterial Culture RNA Extraction RNA Extraction Bacterial Culture->RNA Extraction DNase Treatment DNase Treatment RNA Extraction->DNase Treatment cDNA Synthesis cDNA Synthesis DNase Treatment->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) qPCR->Data Analysis (ΔΔCt) ChIPseq_Workflow Cross-linking & Cell Lysis Cross-linking & Cell Lysis Chromatin Shearing Chromatin Shearing Cross-linking & Cell Lysis->Chromatin Shearing Immunoprecipitation Immunoprecipitation Chromatin Shearing->Immunoprecipitation Elution & Reverse Cross-linking Elution & Reverse Cross-linking Immunoprecipitation->Elution & Reverse Cross-linking DNA Purification DNA Purification Elution & Reverse Cross-linking->DNA Purification Library Preparation & Sequencing Library Preparation & Sequencing DNA Purification->Library Preparation & Sequencing Data Analysis (Peak Calling) Data Analysis (Peak Calling) Library Preparation & Sequencing->Data Analysis (Peak Calling)

References

The Awakening Agent: A Technical Guide to cis-2-Decenoic Acid and its Role in Persister Cell Resuscitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic and recurrent bacterial infections present a formidable challenge to modern medicine, largely due to the presence of persister cells—a subpopulation of dormant, antibiotic-tolerant bacteria. The fatty acid signaling molecule, cis-2-decenoic acid (C2DA), has emerged as a promising agent capable of resuscitating these persister cells, rendering them susceptible to conventional antibiotics. This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental methodologies related to the effects of C2DA on persister cell resuscitation. Quantitative data from key studies are summarized, and detailed protocols are provided to facilitate further research and development in this critical area of antimicrobial therapy.

Introduction: The Persister Cell Problem

Bacterial persister cells are phenotypic variants, not mutants, that exhibit a transient state of dormancy, allowing them to survive lethal concentrations of antibiotics.[1][2] This dormant state is characterized by significantly reduced metabolic activity, which protects them from the action of most antibiotics that target active cellular processes.[2][3][4][5] Upon cessation of antibiotic treatment, these persister cells can resuscitate and repopulate, leading to the relapse of infection.[1][6] The clinical significance of persisters is profound, as they are implicated in the recalcitrance of biofilm-related infections, such as those associated with cystic fibrosis, urinary tract infections, and medical implants.[7]

This compound, a medium-chain unsaturated fatty acid originally identified as a biofilm dispersion autoinducer in Pseudomonas aeruginosa, has demonstrated a remarkable ability to awaken these dormant cells.[5][8] By stimulating their metabolic activity, C2DA effectively reverts persisters to an antibiotic-susceptible state, offering a novel strategy to eradicate persistent infections.[3][4][5]

Mechanism of Action: Reverting Dormancy

This compound's primary effect on persister cells is the induction of a metabolically active state without promoting cell division.[3][4] This "awakening" is not due to C2DA serving as a carbon source for growth.[5] Instead, it acts as a signaling molecule that triggers a cascade of metabolic events.

Increased Respiratory Activity

Exposure of persister cells from both Pseudomonas aeruginosa and Escherichia coli to nanomolar concentrations of C2DA leads to a significant increase in their respiratory activity.[5][9] This resurgence of metabolic function is a key step in sensitizing the cells to antibiotics that target active metabolic pathways.

Upregulation of Metabolic Markers

The increased metabolic state is further evidenced by the upregulation of several key metabolic markers. Studies have shown an increase in the transcript expression levels of:

  • acpP: Acyl carrier protein, central to fatty acid biosynthesis.

  • 16S rRNA: A fundamental component of the ribosome, indicating an increase in translational machinery.[3][4][5]

  • atpH: A subunit of ATP synthase, suggesting an increase in energy production.[3][4]

  • ppx: Exopolyphosphatase, involved in phosphate metabolism.[3][4]

Interaction with the Cell Membrane

Evidence suggests that C2DA interacts with the bacterial cell membrane, potentially increasing its permeability.[10][11][12] This proposed mechanism could facilitate the entry of antibiotics into the now metabolically active cell, contributing to the observed synergistic killing effect.[10][12][13]

Signaling Pathway

While the complete signaling cascade initiated by C2DA is still under investigation, a putative pathway can be constructed based on current evidence. C2DA likely interacts with a receptor on or within the persister cell, triggering a series of downstream events that lead to the reactivation of metabolic processes.

C2DA_Signaling_Pathway C2DA This compound Membrane Cell Membrane Interaction (Increased Permeability) C2DA->Membrane Metabolic_Activation Metabolic Activation C2DA->Metabolic_Activation Upregulation Upregulation of Metabolic Genes (acpP, 16S rRNA, atpH, ppx) Metabolic_Activation->Upregulation Respiratory_Activity Increased Respiratory Activity Metabolic_Activation->Respiratory_Activity Resuscitation Persister Cell Resuscitation Upregulation->Resuscitation Respiratory_Activity->Resuscitation Antibiotic_Susceptibility Increased Antibiotic Susceptibility Resuscitation->Antibiotic_Susceptibility

Caption: Putative signaling pathway of C2DA-mediated persister cell resuscitation.

Quantitative Data

The efficacy of C2DA in reducing persister cell populations and enhancing antibiotic killing has been quantified in several studies. The following tables summarize key findings.

Table 1: Effective Concentrations of this compound
Bacterial SpeciesC2DA ConcentrationObserved EffectReference
Pseudomonas aeruginosa100 nMIncreased respiratory activity, reduction in persister numbers[5]
Escherichia coli310 nMIncreased respiratory activity, reduction in persister numbers[5]
Staphylococcus aureus734 µMPrevention of biofilm formation[8][14]
S. aureus (MRSA)2.94 mMInhibition of bacterial growth[8][14]
Table 2: Synergistic Effect of C2DA with Antibiotics
Bacterial SpeciesAntibioticC2DA ConcentrationOutcomeReference
P. aeruginosaCiprofloxacin100 nM1- to 2-log decrease in persister cells vs. antibiotic alone[5]
E. coliCiprofloxacin310 nM1- to 2-log decrease in persister cells vs. antibiotic alone[5]
P. aeruginosa & E. coliVarious AntimicrobialsNot specified>2-log additional decrease in viability, leading to eradication[8][14]
S. aureusVarious AntibioticsNot specifiedSignificant decrease in persister cell viability[8]

Experimental Protocols

Reproducible and standardized methodologies are crucial for studying persister cells. The following are detailed protocols for key experiments cited in the literature.

Protocol for Persister Cell Isolation

This protocol is adapted from methodologies used to isolate persister cells from planktonic cultures.[5]

Persister_Isolation_Workflow start Start: Overnight Culture step1 Dilute 1:100 in fresh medium start->step1 step2 Incubate at 37°C with shaking (220 rpm) for 24 h step1->step2 step3 Add bactericidal antibiotic (e.g., ciprofloxacin) to stationary phase culture step2->step3 step4 Incubate for a defined period (e.g., 3-24 h) to kill susceptible cells step3->step4 step5 Pellet cells by centrifugation step4->step5 step6 Wash pellet with saline to remove antibiotic step5->step6 step7 Resuspend pellet in saline step6->step7 end End: Isolated Persister Cell Population step7->end

Caption: Experimental workflow for isolating persister cells from planktonic cultures.

Methodology:

  • Culture Preparation: Inoculate a suitable liquid medium (e.g., Luria-Bertani broth) with the bacterial strain of interest and incubate overnight at 37°C with agitation (220 rpm).

  • Subculture: Dilute the overnight culture 1:100 into fresh medium and incubate for 24 hours under the same conditions to reach the stationary phase.

  • Antibiotic Treatment: Add a bactericidal antibiotic at a concentration known to be effective against the susceptible population (e.g., ciprofloxacin). The duration of treatment can vary (typically 3 to 24 hours) to ensure the killing of non-persister cells.

  • Cell Harvesting: Following antibiotic treatment, harvest the cells by centrifugation.

  • Washing: Wash the cell pellet with a sterile saline solution to remove residual antibiotic. This step is critical to prevent antibiotic carryover in subsequent assays.

  • Resuspension: Resuspend the final pellet in saline or the desired buffer for use in downstream experiments. The resulting suspension is enriched with persister cells.

Protocol for Persister Cell Resuscitation and Killing Efficacy Assay

This protocol assesses the ability of C2DA to resuscitate persisters and enhance antibiotic-mediated killing.[5]

Methodology:

  • Prepare Persister Suspension: Isolate persister cells as described in Protocol 5.1.

  • Treatment Groups: Aliquot the persister cell suspension into the following treatment groups:

    • Saline (Negative Control)

    • C2DA in saline

    • Antibiotic in saline

    • C2DA and antibiotic in saline

  • Incubation: Incubate the treatment groups at 37°C with shaking (220 rpm) for 24 hours.

  • Viability Assessment: At various time points (e.g., 0, 1, 3, 5, and 24 hours), determine the number of viable cells in each treatment group using standard plate counting methods (colony-forming units, CFU/mL).

  • Data Analysis: Compare the CFU/mL counts between the treatment groups to determine the effect of C2DA on persister viability and its synergistic effect with the antibiotic. A significant reduction in CFU/mL in the "C2DA and antibiotic" group compared to the "antibiotic alone" group indicates successful resuscitation and enhanced killing.

Protocol for Measuring Respiratory Activity

This protocol uses a fluorescent redox dye to measure the metabolic activity of persister cells.[9]

Methodology:

  • Prepare Persister Suspension: Isolate persister cells as described in Protocol 5.1.

  • Treatment: Incubate the persister cells with either saline or C2DA in saline for a specified period (e.g., 1 hour).

  • Staining: Add a redox-sensitive fluorescent dye, such as 5-cyano-2,3-ditolyl tetrazolium chloride (CTC), which is reduced by metabolically active cells to a fluorescent formazan product. A counterstain (e.g., SYTO40) can be used to visualize the total cell population.

  • Microscopy: Visualize the cells using fluorescence microscopy.

  • Quantification: Enumerate the number of fluorescent (metabolically active) cells and the total number of cells. The percentage of CTC-stained cells relative to the total cell count provides a quantitative measure of respiratory activity.

Future Directions and Clinical Implications

The ability of this compound to "awaken" dormant persister cells represents a paradigm shift in our approach to treating chronic infections. By breaking the cycle of antibiotic tolerance and infection recurrence, C2DA-based therapies hold the potential to significantly improve patient outcomes.

Future research should focus on:

  • Elucidating the complete signaling pathway: Identifying the specific cellular targets of C2DA will enable the development of more potent and specific resuscitation agents.

  • In vivo efficacy studies: Translating the promising in vitro results into animal models of chronic infection is a critical next step.

  • Development of C2DA analogs: Synthesizing and screening C2DA derivatives may lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

  • Combination therapies: Optimizing the combination of C2DA with different classes of antibiotics for various pathogens will be essential for clinical application.

The development of therapies that target persister cell dormancy, such as those involving this compound, is a vital component of our strategy to combat the growing threat of antimicrobial resistance. This technical guide serves as a foundational resource for the researchers, scientists, and drug development professionals at the forefront of this endeavor.

References

structural characterization of cis-2-Decenoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Characterization of cis-2-Decenoic Acid and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decenoic acids are a class of medium-chain fatty acids that are gaining significant attention in the scientific community, particularly for their roles in cell-cell signaling and potential therapeutic applications. The most well-studied of these is this compound, a bacterial signaling molecule known for its ability to induce biofilm dispersion and enhance the efficacy of antibiotics.[1][2] However, the broader family of decenoic acid isomers, including positional and geometric variants, remains a promising but less explored area of research. The structural characterization of these isomers is paramount to understanding their unique biological activities and for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the methodologies for the structural characterization of this compound and its isomers. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data of Decenoic Acid Isomers

The physicochemical and spectral properties of various decenoic acid isomers are crucial for their identification and characterization. The following tables summarize key quantitative data for this compound and some of its common isomers.

Table 1: Physicochemical Properties of Decenoic Acid Isomers

PropertyThis compoundtrans-2-Decenoic Acid3-Decenoic Acid (unspecified)9-Decenoic Acid
Molecular Formula C₁₀H₁₈O₂[3][4]C₁₀H₁₈O₂[5]C₁₀H₁₈O₂[6]C₁₀H₁₈O₂[7]
Molecular Weight 170.25 g/mol [3][4]170.25 g/mol [5]170.25 g/mol [6]170.25 g/mol [7]
CAS Number 15790-91-7[3]334-49-6[8]15469-77-9[6]14436-32-9[9]
Melting Point Not available12 °C[8]16-18 °C[6]Not available
Boiling Point Not available161-162 °C at 15 mmHg[8]158 °C at 760 mmHg[6]269-271 °C at 760 mmHg[7]
Density Not available0.92-0.93 g/cm³ at 25 °C[8]0.933-0.939 g/cm³ at 25 °C[6]0.914-0.920 g/cm³ at 25 °C[9]
Solubility Soluble in DMSO, DMF, Ethanol, Chloroform[4][10]Not availableSoluble in alcohol, sparingly in water[6]Not available

Table 2: NMR Spectroscopic Data of 2-Decenoic Acid Isomers (in CDCl₃)

IsomerNucleusChemical Shift (δ) in ppm
trans-2-Decenoic Acid [5]¹H11.55 (br s, 1H, COOH), 7.01 (dt, 1H, J=15.6, 7.0 Hz, H-3), 5.89 (dt, 1H, J=15.6, 1.5 Hz, H-2), 2.23 (q, 2H, J=7.0 Hz, H-4), 1.45 (m, 2H, H-5), 1.28 (m, 6H, H-6, H-7, H-8), 0.88 (t, 3H, J=6.5 Hz, H-10)
¹³C172.42 (C-1), 152.35 (C-3), 120.86 (C-2), 32.39 (C-4), 31.85 (C-8), 29.20 (C-6), 28.04 (C-5), 22.72 (C-9), 14.08 (C-10)
This compound *¹HNo publicly available, detailed spectral data was found in the search results.
¹³CNo publicly available, detailed spectral data was found in the search results.

Table 3: Mass Spectrometry Data of 2-Decenoic Acid

CompoundIonization ModeKey m/z Fragments
2-Decenoic Acid (isomer unspecified) [11]Electron Ionization (EI)170 (M+), 153, 128, 113, 99, 85, 73, 69, 55, 41

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible characterization of decenoic acid isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a cornerstone technique for the analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.[12][13]

a. Derivatization to FAMEs (using Boron Trifluoride-Methanol)

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid sample into a screw-cap test tube.

  • Saponification: Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 10 minutes to saponify the lipids into fatty acid salts.

  • Methylation: Cool the tube to room temperature. Add 2 mL of 12-14% boron trifluoride (BF₃) in methanol. Cap tightly and heat at 100°C for 5 minutes.

  • Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at low speed (e.g., 500 x g) for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

b. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: Highly polar capillary column (e.g., Rt-2560, 100 m x 0.25 mm x 0.20 µm) for optimal separation of cis and trans isomers.[13]

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp to 240°C at 3°C/min.

    • Hold at 240°C for 20 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Analysis: Identify FAMEs by comparing their retention times with those of known standards and their mass spectra with libraries such as NIST.

Silver Ion High-Performance Liquid Chromatography (Ag⁺-HPLC) for Isomer Separation

Ag⁺-HPLC is a powerful technique for the separation of unsaturated fatty acid isomers based on the number, position, and geometry of the double bonds.[14][15]

a. Sample Preparation

  • Derivatization: For UV detection, derivatize the fatty acids to their p-bromophenacyl esters. To 1 mg of the fatty acid mixture in 1 mL of acetonitrile, add a 1.5-fold molar excess of both p-bromophenacyl bromide and a catalyst (e.g., N,N-diisopropylethylamine). Heat at 80°C for 30 minutes.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in the mobile phase for injection.

b. HPLC Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A silver ion-impregnated column (e.g., ChromSpher 5 Lipids).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., acetonitrile or isopropanol) is typically used. The concentration of the polar modifier influences the retention of the unsaturated fatty acids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Detector: UV detector at 254 nm (for derivatized fatty acids) or an Evaporative Light Scattering Detector (ELSD).

Biofilm Dispersion Assay

This assay is used to quantify the ability of decenoic acid isomers to disperse pre-formed bacterial biofilms.[16][17]

  • Biofilm Formation:

    • In a 96-well microtiter plate, add 200 µL of a diluted overnight bacterial culture (e.g., Pseudomonas aeruginosa PAO1, adjusted to an OD₆₀₀ of 0.05 in a suitable growth medium like Tryptic Soy Broth).

    • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with Decenoic Acid:

    • Carefully remove the planktonic cells from each well by aspiration.

    • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

    • Add 200 µL of fresh growth medium containing the desired concentration of the decenoic acid isomer to the wells. Include a vehicle control (e.g., medium with the same concentration of the solvent used to dissolve the fatty acid, such as ethanol).

    • Incubate the plate at 37°C for a defined period (e.g., 4-24 hours).

  • Quantification of Dispersed Cells:

    • After incubation, carefully transfer the supernatant from each well to a new 96-well plate.

    • Measure the optical density of the supernatant at 600 nm (OD₆₀₀) using a microplate reader. An increase in OD₆₀₀ compared to the control indicates biofilm dispersion.

  • Quantification of Remaining Biofilm (Optional):

    • The remaining biofilm in the original plate can be quantified using a crystal violet staining assay.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound in Pseudomonas aeruginosa

This compound (CDA) acts as a signaling molecule in P. aeruginosa, regulating a large number of genes involved in motility, virulence, and metabolism.[1][2] A gene cluster (PA4978-PA4983) has been implicated in its synthesis and perception.[18]

CDA_Signaling_Pathway cluster_synthesis CDA Synthesis cluster_perception CDA Perception & Signaling PA4980 PA4980 (Enoyl-CoA hydratase/isomerase) CDA This compound (CDA) PA4980->CDA Fatty_Acid_Precursor Fatty Acid Precursor Fatty_Acid_Precursor->PA4980 Synthesis PA4982 PA4982 (Sensor Kinase) PA4983 PA4983 (Response Regulator) PA4982->PA4983 Phosphorylates Downstream_Genes Downstream Genes (>600 genes) PA4983->Downstream_Genes Regulates Transcription CDA->PA4982 Binds to

Caption: Proposed signaling pathway for this compound in P. aeruginosa.

Experimental Workflow for Isomer Characterization

The systematic characterization of novel decenoic acid isomers from a biological sample involves a multi-step workflow.

Isomer_Characterization_Workflow Biological_Sample Biological Sample (e.g., bacterial culture) Lipid_Extraction Total Lipid Extraction Biological_Sample->Lipid_Extraction Saponification Saponification to Free Fatty Acids Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs Saponification->Derivatization Ag_HPLC Ag+-HPLC Separation (Isomer Fractionation) Saponification->Ag_HPLC For non-derivatized separation GC_MS GC-MS Analysis (Identification & Quantification) Derivatization->GC_MS Ag_HPLC->GC_MS Fractions NMR NMR Spectroscopy (Structure Elucidation) Ag_HPLC->NMR Purified Isomers Bioassay Biological Activity Assay (e.g., Biofilm Dispersion) GC_MS->Bioassay Identified Isomers NMR->Bioassay Characterized Isomers

Caption: Workflow for the isolation and characterization of decenoic acid isomers.

Conclusion

The structural characterization of this compound and its isomers is a rapidly evolving field with significant implications for microbiology and drug development. A multi-faceted approach combining chromatographic separation and spectroscopic analysis is essential for the unambiguous identification and quantification of these molecules. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to explore the diverse biological activities of this important class of fatty acids. Further research into the specific roles of different decenoic acid isomers will undoubtedly uncover new therapeutic avenues for combating biofilm-related infections and other diseases.

References

Beyond Pseudomonas: An In-depth Technical Guide to the Natural Producers of cis-2-Decenoic Acid and Related Diffusible Signal Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural producers of the bacterial signaling molecule cis-2-Decenoic acid (CDA) and its structurally and functionally related counterparts. While Pseudomonas aeruginosa is the most well-documented producer of CDA, this guide delves into the evidence for other bacterial species, particularly within the Xanthomonas genus, that synthesize similar diffusible signal factors (DSFs). The following sections detail the biosynthesis, quantification, and signaling pathways of these molecules, offering valuable insights for research and development in quorum sensing and antimicrobial drug discovery.

Natural Producers of this compound and its Analogs

This compound is a fatty acid signaling molecule pivotal in regulating biofilm dispersion and virulence in Pseudomonas aeruginosa.[1] While P. aeruginosa remains the primary confirmed natural source of this specific molecule, the broader family of cis-2-unsaturated fatty acids, known as diffusible signal factors (DSFs), is produced by a range of Gram-negative bacteria. Notably, research has identified the production of a structurally similar molecule, cis-2-dodecenoic acid (BDSF), by Xanthomonas oryzae pv. oryzae, the causative agent of rice bacterial blight.[2][3] This section summarizes the key bacterial producers of these signaling molecules.

Table 1: Confirmed and Potential Natural Producers of this compound and Related DSF Molecules

Bacterial SpeciesSignaling MoleculeCommon NameKey FunctionsReferences
Pseudomonas aeruginosaThis compoundCDA, PDSFBiofilm dispersion, virulence factor regulation, inter-kingdom signaling[1][4][5]
Xanthomonas oryzae pv. oryzaecis-2-Dodecenoic acidBDSFRegulation of virulence factors (EPS production, xylanase activity)[2][3]
Stenotrophomonas maltophiliacis-11-Methyl-2-dodecenoic acidDSFBiofilm formation, protease production, virulence, antibiotic resistance[6][7][8]

Quantitative Production of this compound

The concentration of this compound produced by Pseudomonas aeruginosa is critical for its biological activity. Quantitative data from biofilm cultures provides a benchmark for researchers studying its effects.

Table 2: Quantitative Analysis of this compound Production by Pseudomonas aeruginosa

Culture ConditionConcentrationMethod of QuantificationReference
P. aeruginosa PA14 laboratory biofilm in continuous culture2.5 nMNot specified in search results[9]
Exogenously added to induce dispersion in P. aeruginosa PAO1 biofilms100 nM, 310 nM, 620 nMNot specified in search results[5]

Experimental Protocols

Accurate detection and quantification of this compound and related DSFs are essential for research in this field. The following section outlines a general workflow for the extraction and analysis of these fatty acid signaling molecules from bacterial cultures.

Extraction of DSF-family Molecules from Bacterial Supernatant

This protocol is a generalized procedure based on common methods for extracting fatty acid signaling molecules from liquid cultures.

  • Culture Growth and Supernatant Collection:

    • Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa, Xanthomonas oryzae pv. oryzae) in an appropriate liquid medium to the desired growth phase (often stationary phase for maximal DSF production).[10]

    • Centrifuge the culture to pellet the bacterial cells.

    • Carefully collect the supernatant, which contains the secreted signaling molecules.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant with an acid such as HCl to protonate the carboxylic acid group of the fatty acids.

    • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. Mix vigorously and then separate the aqueous and organic phases by centrifugation.

    • Collect the organic phase, which now contains the fatty acid signals.

    • Repeat the extraction process on the aqueous phase to maximize recovery.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a suitable solvent for analysis, such as methanol or acetonitrile.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the quantification of this compound and its analogs.

  • Chromatographic Separation:

    • Inject the reconstituted extract onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of the deprotonated molecule of interest (e.g., m/z 169.1 for this compound).

    • For enhanced specificity and quantification, use tandem mass spectrometry (MS/MS) to monitor for specific fragment ions.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for DSF Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Centrifugation Centrifugation Bacterial_Culture->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Acidification Acidification Supernatant_Collection->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution (Methanol/Acetonitrile) Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantification Quantification LC_MS->Quantification

Caption: A generalized workflow for the extraction and quantification of DSF-family signaling molecules.

Signaling Pathways

The signaling pathways for this compound and related DSF molecules involve complex regulatory networks that control a variety of cellular processes.

This compound Signaling in Pseudomonas aeruginosa

In P. aeruginosa, the signaling cascade initiated by this compound leads to the dispersion of biofilms. While the complete pathway is still under investigation, it is known to influence the expression of hundreds of genes related to motility, metabolism, and virulence.[1][5]

P_aeruginosa_Signaling This compound Signaling in P. aeruginosa CDA This compound (CDA) Sensor Sensor Kinase (Putative) CDA->Sensor Response_Regulator Response Regulator Sensor->Response_Regulator Phosphorylation Cascade Gene_Expression Modulation of Gene Expression (666 genes affected) Response_Regulator->Gene_Expression Biofilm_Dispersion Biofilm Dispersion Gene_Expression->Biofilm_Dispersion Virulence Altered Virulence Gene_Expression->Virulence Motility Enhanced Motility Gene_Expression->Motility DSF_Signaling DSF Signaling in Xanthomonas and Stenotrophomonas cluster_synthesis DSF Synthesis cluster_perception Signal Perception and Transduction cluster_output Cellular Response RpfF RpfF Synthase DSF DSF Molecule RpfF->DSF RpfC RpfC (Sensor Kinase) DSF->RpfC Binds to sensor RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation Gene_Expression Regulation of Gene Expression RpfG->Gene_Expression Virulence Virulence Factor Production Gene_Expression->Virulence Biofilm Biofilm Formation Gene_Expression->Biofilm

References

Unveiling the Molecular Targets of cis-2-Decenoic Acid: A Technical Guide to Receptor Identification and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of cis-2-decenoic acid (cis-DA) receptor interactions, binding affinities, and associated signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a clear format, details experimental methodologies, and visualizes complex biological processes.

Introduction

Identified Receptors and Binding Affinity

Recent research has identified two key proteins in Pseudomonas aeruginosa that are believed to function as receptors for this compound: FadD1 and DspS. While the interaction with FadD1 has been quantitatively characterized, the binding of cis-DA to DspS is currently understood through computational modeling.

Quantitative Binding Data

The binding affinity of this compound and a related molecule, cis-2-dodecenoic acid (BDSF), to the FadD1 receptor has been determined. The following table summarizes the available quantitative data.

LigandReceptorOrganismMethodDissociation Constant (Kd)Reference
This compound FadD1 Pseudomonas aeruginosaMST1.06 ± 0.14 µM [1]
cis-2-Dodecenoic acid (BDSF)FadD1Pseudomonas aeruginosaMST1.65 ± 0.21 µM[2][3]
This compoundDspSPseudomonas aeruginosa-No quantitative data available-

MST: MicroScale Thermophoresis

Signaling Pathways

Upon binding to its receptors, this compound triggers distinct signaling pathways that ultimately lead to the dispersion of biofilms and modulation of virulence.

FadD1 Signaling Pathway

The interaction of cis-DA with FadD1 represents a novel mechanism of gene regulation in P. aeruginosa. FadD1, a long-chain fatty acid-CoA ligase, acts as a transcriptional regulator upon binding to cis-DA. This binding event enhances the affinity of FadD1 for the promoter region of the lasR gene. The LasR protein is a master regulator of the quorum-sensing cascade, a cell-to-cell communication system that controls the expression of numerous virulence factors and biofilm formation genes. By modulating the expression of lasR, the cis-DA-FadD1 complex sits at the apex of this regulatory hierarchy, influencing a wide range of downstream cellular processes.[2][3]

FadD1_Signaling_Pathway cisDA This compound FadD1_cisDA FadD1-cis-DA Complex cisDA->FadD1_cisDA Binds to FadD1 FadD1 FadD1->FadD1_cisDA lasR_promoter lasR Promoter FadD1_cisDA->lasR_promoter Binds to lasR_gene lasR Gene lasR_promoter->lasR_gene Promotes Transcription LasR_protein LasR Protein lasR_gene->LasR_protein Translation QS_cascade Quorum Sensing Cascade LasR_protein->QS_cascade Activates Virulence_Biofilm Virulence & Biofilm Formation QS_cascade->Virulence_Biofilm Regulates DspS_Signaling_Pathway cisDA This compound DspS DspS (Sensor Kinase) cisDA->DspS Binds to DspS_active Active DspS DspS->DspS_active Activates PDE Phosphodiesterase (PDE) DspS_active->PDE Stimulates c_di_GMP c-di-GMP PDE->c_di_GMP Degrades Biofilm_Dispersion Biofilm Dispersion c_di_GMP->Biofilm_Dispersion Inhibits MST_Workflow cluster_prep Sample Preparation cluster_measurement MST Measurement cluster_analysis Data Analysis Protein Purified FadD1 Label Fluorescent Labeling Protein->Label Labeled_Protein Labeled FadD1 Label->Labeled_Protein Mixing Mixing Labeled_Protein->Mixing Ligand This compound Serial_Dilution Serial Dilution Ligand->Serial_Dilution Serial_Dilution->Mixing Capillary_Loading Capillary Loading Mixing->Capillary_Loading MST_Instrument MST Instrument Capillary_Loading->MST_Instrument Binding_Curve Generate Binding Curve MST_Instrument->Binding_Curve Kd_Determination Determine Kd Binding_Curve->Kd_Determination EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_electrophoresis Electrophoresis & Detection cluster_results Results Protein Purified FadD1 Incubation Incubate Protein, Ligand, and Probe Protein->Incubation Ligand This compound Ligand->Incubation Probe Labeled lasR Promoter DNA Probe->Incubation Gel_Electrophoresis Native PAGE Incubation->Gel_Electrophoresis Detection Visualize Bands Gel_Electrophoresis->Detection Analysis Analyze Shifted Bands Detection->Analysis

References

The Downstream Effects of cis-2-Decenoic Acid on Bacterial Virulence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-2-Decenoic acid (cis-DA), a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa, has emerged as a significant modulator of bacterial virulence with broad interspecies activity. This technical guide provides a comprehensive overview of the downstream effects of cis-DA on bacterial pathogenesis, with a focus on its role in biofilm dispersal, inhibition of biofilm formation, and eradication of persistent bacterial populations. We present a detailed analysis of the quantitative effects of cis-DA, synergistic interactions with conventional antibiotics, and the underlying molecular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development, offering insights into the therapeutic potential of targeting this signaling pathway to combat bacterial infections.

Introduction

Bacterial virulence is a complex multifactorial process involving a wide array of genetic and regulatory networks. A key aspect of bacterial pathogenesis is the formation of biofilms, structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms provide a protected niche for bacteria, rendering them highly resistant to antibiotics and host immune responses. The ability to control biofilm formation and disperse existing biofilms is a critical challenge in the management of chronic and device-associated infections.

This compound is a diffusible signal factor that acts as a cell-to-cell communication molecule, playing a crucial role in the regulation of bacterial group behaviors.[1] Initially characterized for its ability to induce biofilm dispersion in P. aeruginosa, its effects have since been observed across a range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[2][3] This broad-spectrum activity underscores its potential as a novel anti-virulence agent. This guide will delve into the specific downstream effects of cis-DA on bacterial virulence, presenting quantitative data, detailed experimental methodologies, and a visualization of the known signaling pathways.

Quantitative Effects of this compound on Bacterial Virulence

The activity of this compound has been quantified across several key virulence-related phenotypes. The following tables summarize the effective concentrations of cis-DA on biofilm inhibition, dispersal, and its synergy with antibiotics.

Table 1: Effect of this compound on Biofilm Formation

Bacterial Speciescis-DA ConcentrationEffectReference
Pseudomonas aeruginosa PAO12.5 nMPrevention of biofilm formation in flow cell reactors.[4]
Pseudomonas aeruginosa PAO1100 nM55% reduction in biofilm surface coverage.[5]
Pseudomonas aeruginosa PAO1620 nMNear-complete prevention of cell attachment.[5]
Staphylococcus aureus (MRSA)125 µg/mL (734 µM)Inhibition of biofilm formation.[4][6]
Staphylococcus aureus (MRSA)500 µg/mL (2.94 mM)Inhibition of bacterial growth.[4][6]
Escherichia coli & Klebsiella pneumoniae310 nMPrevention of single and dual-species biofilm formation in catheters.[4][7]

Table 2: Biofilm Dispersal and Persister Cell Viability Following this compound Treatment

Bacterial Speciescis-DA ConcentrationEffectReference
Pseudomonas aeruginosa PAO1100 nMInduces biofilm dispersion.[3]
Escherichia coli310 nMInduces biofilm dispersion.[3]
Food-related pathogens (S. aureus, B. cereus, S. enterica, E. coli)310 nMAt least a two-fold increase in planktonic cells from pre-established biofilms.[8]
Pseudomonas aeruginosa (persister cells)100 nM1- to 2-log decrease in persister cell numbers when combined with ciprofloxacin.[3]
Escherichia coli (persister cells)310 nM1- to 2-log decrease in persister cell numbers when combined with ciprofloxacin.[3]
Pseudomonas aeruginosa (persister cells)Not specified10% increase in respiratory activity.[9]
Escherichia coli (persister cells)Not specified8% increase in respiratory activity.[9]

Table 3: Synergistic Effects of this compound with Antibiotics

Bacterial SpeciesAntibioticcis-DA ConcentrationObserved Synergistic EffectReference
Pseudomonas aeruginosa PAO1TobramycinNot specified>1.5-log enhancement in killing efficacy.[4]
Pseudomonas aeruginosa PAO1CiprofloxacinNot specified>1.5-log enhancement in killing efficacy.[4]
Pseudomonas aeruginosa PAO1Tobramycin100 nMMIC decreased from >400 µg/ml to 64 µg/ml.[5][10]
Staphylococcus aureus (MRSA)Daptomycin, Vancomycin1 µg/mLAdditive effect for growth and biofilm inhibition.[6]
Staphylococcus aureus (MRSA)Linezolid0.5 - 1 µg/mLReduced biofilm formation at all tested cis-DA concentrations.[6]
S. aureus & B. cereusCiprofloxacin (1 µg)310 nM87% and 89% removal of biofilms, respectively.[8]
Vibrio vulnificusCiprofloxacin (1-2 mg/L)150 µMThree-fold reduction in cell growth and ten-fold reduction in biofilm biomass.[11]

Signaling Pathways of this compound

In Pseudomonas aeruginosa, the biosynthesis of cis-DA is dependent on the enoyl-CoA hydratase encoded by the dspI gene.[2] Recent studies have identified the long-chain fatty acid-CoA ligase, FadD1 , as a receptor for cis-DA.[12][13] The binding of cis-DA to FadD1 initiates a signaling cascade that modulates the expression of a large number of genes, including those involved in virulence and quorum sensing (QS).[2][12]

The interaction between cis-DA and FadD1 enhances the binding of FadD1 to the promoter region of the lasR gene.[12][13] LasR is a key transcriptional regulator and the receptor for the QS signal 3-oxo-C12-HSL. By influencing the las system, which sits at the top of the QS hierarchy in P. aeruginosa, cis-DA can subsequently affect the downstream rhl and pqs QS systems.[12] This interference with the QS network leads to a reduction in the production of various virulence factors, including pyocyanin, elastase, and rhamnolipids, as well as decreased biofilm formation and swarming motility.[12][13]

In other bacteria, such as Burkholderia cenocepacia, a structurally similar molecule, cis-2-dodecenoic acid (BDSF), binds to the receptor RpfR. This interaction stimulates the phosphodiesterase activity of RpfR, leading to a decrease in the intracellular levels of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[14] Alterations in c-di-GMP levels are known to have profound effects on biofilm formation and virulence.

Below is a diagram illustrating the proposed signaling pathway of this compound in Pseudomonas aeruginosa.

cis_DA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_QS Quorum Sensing Systems cluster_virulence Virulence Factors cisDA This compound transport Transport cisDA->transport FadD1 FadD1 (Receptor) transport->FadD1 cisDA_FadD1 cis-DA-FadD1 Complex FadD1->cisDA_FadD1 lasR_promoter lasR promoter cisDA_FadD1->lasR_promoter Binds to lasR lasR gene lasR_promoter->lasR LasR_protein LasR protein lasR->LasR_protein translates to rhl_system rhl system LasR_protein->rhl_system pqs_system pqs system LasR_protein->pqs_system biofilm Biofilm Formation rhl_system->biofilm motility Swarming Motility rhl_system->motility pyocyanin Pyocyanin Production pqs_system->pyocyanin protease Protease Production pqs_system->protease

Caption: Proposed signaling pathway of this compound in P. aeruginosa.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on bacterial virulence.

Biofilm Formation and Quantification (Crystal Violet Assay)

This protocol describes a common method for quantifying biofilm formation in a 96-well microtiter plate.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% (v/v) ethanol

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Grow an overnight culture of the test bacterium in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.

  • Plate Setup: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Add varying concentrations of this compound to the test wells. Include control wells with bacteria and medium only, and sterile medium as a blank.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without agitation.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.

Crystal_Violet_Assay_Workflow start Start inoculate Inoculate 96-well plate with bacteria and cis-DA start->inoculate incubate Incubate (24-48h) inoculate->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with 0.1% Crystal Violet (15 min) wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize with 30% Acetic Acid wash2->solubilize read Read Absorbance (570-595 nm) solubilize->read end End read->end

Caption: Experimental workflow for the Crystal Violet Biofilm Assay.

Determination of Bacterial Viability in Biofilms (CFU Counting)

This protocol is used to determine the number of viable bacterial cells within a biofilm.

Materials:

  • Biofilm-coated surface (e.g., coupons, microtiter plate wells)

  • Sterile PBS or saline

  • Sterile scraper or pipette tips

  • Vortex mixer

  • Serial dilution tubes with sterile PBS or saline

  • Agar plates with appropriate growth medium

  • Incubator

Procedure:

  • Biofilm Harvesting: Gently wash the biofilm-coated surface with sterile PBS to remove non-adherent cells.

  • Cell Detachment: Scrape the biofilm from the surface into a known volume of sterile PBS. For biofilms in microtiter plates, vigorously pipette the PBS up and down to detach the cells.

  • Homogenization: Vortex the cell suspension vigorously for at least 1 minute to break up cell aggregates.

  • Serial Dilution: Perform a 10-fold serial dilution of the homogenized cell suspension in sterile PBS.

  • Plating: Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at the optimal growth temperature until colonies are visible (typically 18-24 hours).

  • Colony Counting: Count the number of colonies on plates with a countable number of colonies (typically 30-300).

  • Calculation: Calculate the number of colony-forming units (CFU) per unit area of the original biofilm surface, taking into account the dilution factor and the volume plated.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, or antagonistic effects of this compound in combination with an antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • Antibiotic stock solution

  • Microplate reader

Procedure:

  • Prepare Drug Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of the antibiotic in the growth medium.

    • Along the y-axis, prepare serial two-fold dilutions of this compound in the growth medium.

  • Plate Setup:

    • In the wells of the microtiter plate, combine the dilutions of the antibiotic and this compound to create a checkerboard of concentrations.

    • Include control rows and columns with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (bacteria and medium only) and a sterility control (medium only).

  • Inoculation: Inoculate all wells (except the sterility control) with a standardized bacterial suspension.

  • Incubation: Incubate the plate at the optimal growth temperature for 18-24 hours.

  • Data Analysis:

    • Measure the optical density at 600 nm to determine bacterial growth.

    • The MIC of each compound alone and in combination is determined as the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction:

      • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Conclusion

This compound represents a promising avenue for the development of novel anti-virulence therapies. Its ability to disperse biofilms, prevent their formation, and sensitize persister cells to conventional antibiotics addresses some of the most significant challenges in treating chronic bacterial infections. The elucidation of its signaling pathway, particularly the identification of the FadD1 receptor in P. aeruginosa, provides a tangible target for drug development. Further research into the downstream targets of this signaling cascade and the development of synthetic analogs of cis-DA could lead to the creation of potent therapeutics that disarm pathogenic bacteria rather than killing them, potentially reducing the selective pressure for antibiotic resistance. This technical guide provides a foundational understanding of the multifaceted effects of this compound and serves as a practical resource for researchers aiming to explore and exploit this fascinating signaling molecule.

References

The Modulatory Role of cis-2-Decenoic Acid in Microbial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Intercellular communication, or quorum sensing (QS), is a fundamental process in the microbial world, enabling bacteria to coordinate gene expression and orchestrate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The fatty acid signaling molecule, cis-2-decenoic acid (CDA), has emerged as a significant modulator of these QS networks. Initially identified as a biofilm dispersal autoinducer in Pseudomonas aeruginosa, CDA has demonstrated broad-spectrum activity, influencing both Gram-negative and Gram-positive bacteria, as well as the fungal pathogen Candida albicans. This technical guide provides a comprehensive overview of the mechanisms by which CDA modulates microbial quorum sensing, with a focus on its impact on key bacterial pathogens. We present a synthesis of quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the underlying signaling pathways to facilitate further research and therapeutic development in this promising area.

Introduction

The increasing prevalence of antibiotic-resistant microbial infections presents a formidable challenge to global health. A key factor contributing to this resistance is the formation of biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix that are notoriously tolerant to conventional antimicrobial agents.[1] Quorum sensing (QS) is the intricate cell-to-cell communication system that governs the formation and maturation of these resilient communities. Consequently, the disruption of QS pathways, a strategy known as quorum quenching, has become an attractive therapeutic avenue.

This compound (CDA), a medium-chain unsaturated fatty acid, is a diffusible signal factor (DSF) that has garnered significant attention for its quorum quenching capabilities.[1] Produced by Pseudomonas aeruginosa, CDA not only induces the dispersal of its own biofilms but also exhibits cross-species activity, inhibiting biofilm formation and modulating virulence in a range of other medically important microbes.[1][2] This document serves as a technical resource, consolidating current knowledge on CDA's interaction with microbial QS systems.

Mechanisms of Action: How CDA Modulates Quorum Sensing

CDA exerts its influence on microbial behavior through a multi-pronged approach, primarily by interfering with established QS signaling cascades. Its effects are most extensively studied in Pseudomonas aeruginosa, a versatile opportunistic pathogen with a complex, hierarchical QS network.

Interference with Pseudomonas aeruginosa Quorum Sensing

The P. aeruginosa QS network is comprised of at least three interconnected systems: las, rhl, and pqs. CDA has been shown to down-regulate the expression of the master regulators of these systems.

  • The las and rhl Systems: The las system, regulated by LasR and its autoinducer 3-oxo-C12-HSL, sits at the top of the hierarchy, controlling the rhl system (regulated by RhlR and C4-HSL). Exogenous addition of a related DSF, cis-2-dodecenoic acid (BDSF), has been shown to reduce the transcriptional expression of lasR and rhlR.[3] This repression leads to a subsequent decrease in the production of their cognate signaling molecules, 3-oxo-C12-HSL and C4-HSL, respectively.[3]

  • The pqs System: The Pseudomonas quinolone signal (PQS) system, regulated by PqsR (also known as MvfR), is also under the control of the las system. CDA treatment has been shown to repress the expression of pqsR, leading to diminished PQS production.[3]

A pivotal breakthrough in understanding CDA's mechanism of action was the identification of the long-chain fatty acid-CoA ligase FadD1 as a receptor for CDA in P. aeruginosa.[4] CDA binds to FadD1 with high affinity, and this complex then enhances the binding of FadD1 to the promoter region of lasR, suggesting a direct regulatory role at the top of the QS cascade.[4][5]

Modulation of Cyclic di-GMP Signaling

Cyclic dimeric guanosine monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a crucial role in the transition between motile and sessile lifestyles. High intracellular levels of c-di-GMP are generally associated with biofilm formation, while lower levels promote motility and biofilm dispersal.[6][7] CDA-induced biofilm dispersion in P. aeruginosa coincides with a reduction in intracellular c-di-GMP levels.[8] This suggests that CDA signaling interfaces with the enzymatic machinery responsible for c-di-GMP synthesis (diguanylate cyclases) and degradation (phosphodiesterases) to modulate biofilm architecture.

Broad-Spectrum Activity

The influence of CDA extends beyond P. aeruginosa. It has been shown to inhibit biofilm formation and induce dispersal in a variety of other microorganisms, including:

  • Gram-Negative Bacteria: Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica.[1]

  • Gram-Positive Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA).[9]

  • Fungi: The opportunistic pathogen Candida albicans, where it has been shown to inhibit the yeast-to-hyphae transition, a critical step in biofilm formation and virulence.[10][11]

This broad-spectrum activity underscores the potential of CDA as a versatile anti-biofilm agent.

Quantitative Data on this compound Activity

The efficacy of CDA varies depending on the microbial species and the specific effect being measured (e.g., biofilm inhibition vs. dispersal). The following tables summarize the reported effective concentrations of CDA.

Table 1: Effective Concentrations of this compound on Various Microorganisms
Microorganism Gram Stain Effect Effective Concentration
Pseudomonas aeruginosaNegativeBiofilm Dispersal100 nM[1][2]
Pseudomonas aeruginosaNegativeBiofilm Inhibition2.5 nM[7]
Escherichia coliNegativeBiofilm Dispersal & Inhibition310 nM[1][2]
Klebsiella pneumoniaeNegativeBiofilm Inhibition310 nM[1]
Salmonella entericaNegativeBiofilm Dispersal310 nM[2]
Staphylococcus aureus (MRSA)PositiveBiofilm Inhibition125 µg/mL (734 µM)[1][9]
Staphylococcus aureus (MRSA)PositiveGrowth Inhibition≥ 500 µg/mL[9]
Vibrio vulnificusNegativeEnhanced Antibiotic Susceptibility150 µM[12]
Candida albicansN/A (Fungus)Germ Tube Formation Inhibition30 µM (for related BDSF)[13]

Note: Concentrations are reported as found in the literature. Conversion between molarity and µg/mL is dependent on the molecular weight of CDA (170.25 g/mol ).

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of CDA on microbial quorum sensing and biofilms.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of CDA that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a 0.5 McFarland standard.

  • Serial Dilutions: Create two-fold serial dilutions of CDA in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth).[14][15]

  • Inoculation: Add the prepared bacterial inoculum to each well.[14]

  • Controls: Include a positive control (inoculum without CDA) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.[14][15]

  • Analysis: The MIC is determined as the lowest concentration of CDA where no visible growth is observed.[14]

Crystal Violet Biofilm Assay

This is a standard method for quantifying biofilm formation and its inhibition by compounds like CDA.

  • Biofilm Formation: In a 96-well microtiter plate, inoculate wells containing growth medium with a standardized bacterial culture. To test for biofilm inhibition, add serial dilutions of CDA to the wells at this stage.[1][16] Incubate the plate under static conditions at the optimal temperature for 24-48 hours.[1][16]

  • Washing: Gently discard the planktonic culture and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[16]

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[16][17]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.[16][17]

  • Solubilization: Air-dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[16][18]

  • Quantification: Measure the absorbance of the solubilized crystal violet at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[16]

RNA Extraction for Transcriptomic Analysis

This protocol outlines the steps for isolating high-quality RNA from CDA-treated biofilms for downstream applications like microarray analysis or RNA-seq.

  • Biofilm Culture: Grow bacterial biofilms on a suitable surface (e.g., in a continuous-flow reactor system).[14]

  • CDA Treatment: Expose the established biofilms to the desired concentration of CDA (e.g., 100 nM for P. aeruginosa) for a specified period (e.g., 1 hour).[14]

  • Cell Harvesting: Harvest the biofilm cells and immediately resuspend them in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).[14]

  • RNA Extraction: Use a commercial RNA extraction kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, which typically includes cell lysis and purification steps.[14][19]

  • DNase Treatment: Perform a DNase treatment to remove any contaminating genomic DNA.[14][20]

  • Quality Control: Assess the quantity and quality of the extracted RNA using spectrophotometry (e.g., NanoDrop) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer).[19]

Synthesis of 2-Decenoyl Chloride

For researchers wishing to create derivatives or conjugates of CDA, the synthesis of its acyl chloride derivative is a key step. While this compound is commercially available, its acyl chloride is not.

  • General Procedure: 2-decenoyl chloride can be synthesized from 2-decenoic acid by reacting it with a chlorinating agent such as oxalyl chloride or thionyl chloride in an appropriate anhydrous solvent under inert atmosphere.[21][22] The reaction should be carefully monitored and the product purified, for example by distillation under reduced pressure.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

CDA_Pseudomonas_QS cluster_extracellular Extracellular cluster_cell P. aeruginosa Cell cluster_phenotype Phenotypic Outcomes CDA This compound FadD1 FadD1 (Receptor) CDA->FadD1 Binds c_di_GMP ↓ c-di-GMP CDA->c_di_GMP Leads to Reduction lasR lasR FadD1->lasR Represses Transcription rhlR rhlR lasR->rhlR Activates pqsR pqsR lasR->pqsR Activates virulence ↓ Virulence lasR->virulence rhlR->virulence pqsR->virulence biofilm ↓ Biofilm Formation c_di_GMP->biofilm dispersal ↑ Biofilm Dispersal c_di_GMP->dispersal

Caption: Signaling pathway of this compound in P. aeruginosa.

experimental_workflow cluster_biofilm_assay Biofilm Quantification cluster_transcriptomics Transcriptomic Analysis b1 Bacterial Culture + CDA b2 Incubation (24-48h) b1->b2 b3 Wash (PBS) b2->b3 b4 Crystal Violet Stain b3->b4 b5 Wash (Water) b4->b5 b6 Solubilize (Acetic Acid) b5->b6 b7 Measure Absorbance (595nm) b6->b7 t1 Biofilm Culture + CDA t2 Harvest Cells t1->t2 t3 RNA Extraction t2->t3 t4 DNase Treatment t3->t4 t5 Quality Control t4->t5 t6 Microarray / RNA-seq t5->t6

Caption: Experimental workflows for biofilm and transcriptomic analyses.

Conclusion and Future Directions

This compound represents a compelling lead molecule in the development of novel anti-biofilm therapeutics. Its ability to modulate quorum sensing across a broad range of microbial species, often at nanomolar to micromolar concentrations, highlights its potential as a quorum quenching agent. The identification of the FadD1 receptor in P. aeruginosa has provided a significant leap in our understanding of its molecular mechanism and opens up new avenues for targeted drug design.

Future research should focus on several key areas:

  • Elucidation of Receptors in Other Species: Identifying the cellular targets of CDA in other bacteria and in C. albicans is crucial for a comprehensive understanding of its broad-spectrum activity.

  • In Vivo Efficacy: While in vitro studies are promising, the efficacy of CDA in relevant animal infection models needs to be thoroughly investigated.

  • Synergistic Potential: Further exploration of the synergistic effects of CDA with conventional antibiotics could lead to combination therapies that are more effective at eradicating persistent biofilm infections.

  • Structural Analogs: The synthesis and screening of structural analogs of CDA may yield compounds with enhanced potency, improved pharmacokinetic properties, or a more targeted spectrum of activity.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of cis-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of cis-2-Decenoic acid, a fatty acid of interest for its role in bacterial signaling and potential as an antimicrobial agent. The synthesis is based on the Wittig reaction, a robust method for stereoselective alkene formation.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the preparation of the phosphonium ylide and its subsequent reaction with an aldehyde to yield the target cis-alkene. Additionally, purification and characterization methods are described. The presented workflow and data tables are intended to guide researchers in the successful synthesis and analysis of this compound for further investigation in drug development and other scientific applications.

Introduction

This compound is a medium-chain unsaturated fatty acid that has been identified as a bacterial signaling molecule involved in processes such as biofilm dispersal.[3][4][5] Its ability to interfere with microbial communities makes it a target of interest for the development of novel antimicrobial therapies. The stereochemistry of the double bond is crucial for its biological activity, necessitating a stereoselective synthesis to obtain the desired cis isomer. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[6][7][8] By selecting appropriate non-stabilized ylides, the reaction can be directed to favor the formation of the cis (or Z) alkene.[2] This protocol details a plausible synthetic route to this compound using this well-established methodology.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The values provided are representative and may vary based on experimental conditions and scale.

ParameterValueMethod of Analysis
Reactants
(Carboxymethyl)triphenylphosphonium bromideMolar Equivalent: 1.1-
n-OctanalMolar Equivalent: 1.0-
Sodium Hydride (60% in mineral oil)Molar Equivalent: 1.1-
Product
This compound
Theoretical Yield(Calculated based on limiting reagent)-
Actual Yield(To be determined experimentally)Gravimetric
Percent Yield(To be determined experimentally)Calculation
Purity>95%GC-MS, ¹H NMR
AppearanceColorless to pale yellow oilVisual Inspection
¹H NMR (CDCl₃, 400 MHz) δ (ppm)~5.8 (dt), ~6.3 (dt), ~2.2 (q), ~1.3 (m), ~0.9 (t)NMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~171, ~145, ~121, ~32, ~29, ~28, ~22, ~14NMR Spectroscopy
Mass Spectrum (m/z)[M]⁺ expected at 170.25Mass Spectrometry

Experimental Protocol

This protocol is divided into two main stages: the preparation of the phosphonium ylide and the Wittig reaction to form this compound.

Materials and Equipment
  • Reagents: (Carboxymethyl)triphenylphosphonium bromide, n-Octanal, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Hexane, Ethyl acetate, Hydrochloric acid (1 M), Sodium sulfate (anhydrous), Deuterated chloroform (CDCl₃) for NMR.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, nitrogen/argon inlet, Schlenk line (optional), separatory funnel, rotary evaporator, silica gel for column chromatography, thin-layer chromatography (TLC) plates, NMR spectrometer, GC-MS instrument.

Part 1: Preparation of the Phosphonium Ylide
  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen or argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, add (Carboxymethyl)triphenylphosphonium bromide (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous THF via syringe. Stir the suspension at room temperature.

  • Base Addition: Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Ylide Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the ylide is typically indicated by a color change (often to a deep red or orange).

Part 2: Wittig Reaction and Product Isolation
  • Aldehyde Addition: Cool the ylide solution to 0 °C using an ice bath. Slowly add a solution of n-octanal (1.0 eq) in anhydrous THF via a dropping funnel or syringe over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).[7]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, should be purified by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford pure this compound.[7]

Part 3: Characterization
  • Spectroscopic Analysis: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling constant (J-value) between the vinyl protons in the ¹H NMR spectrum can help confirm the cis configuration (typically around 11-12 Hz).

  • Purity Assessment: Determine the purity of the final product using GC-MS or HPLC analysis.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup & Purification reagent1 (Carboxymethyl)triphenylphosphonium bromide + NaH in THF ylide Phosphonium Ylide reagent1->ylide Stir, RT, 1-2h aldehyde n-Octanal in THF ylide->aldehyde reaction_mix Reaction Mixture aldehyde->reaction_mix quench Quench (H₂O) & Acidify (HCl) reaction_mix->quench extract Extraction (Et₂O or EtOAc) quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Context

Signaling_Pathway cluster_synthesis Laboratory Synthesis cluster_application Biological Application start Starting Materials (Aldehyde & Ylide) c2da This compound start->c2da Wittig Reaction bacteria Bacterial Cell c2da->bacteria Signal Molecule biofilm Biofilm Formation bacteria->biofilm Inhibits dispersal Biofilm Dispersal biofilm->dispersal Induces

Caption: Synthesis and biological role of this compound.

References

Application Note and Protocol: Quantitative Analysis of cis-2-Decenoic Acid using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Decenoic acid is an unsaturated fatty acid that acts as a signaling molecule in various biological systems.[1][2][3][4] Notably, it is recognized for its role in regulating biofilm formation and dispersal in a range of bacteria, including pathogenic species.[2][3][4][5] As a key intercellular communication molecule, the precise and accurate quantification of this compound in diverse biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutic strategies targeting bacterial infections and biofilms.[4][6]

This application note details a robust and sensitive method for the quantitative analysis of this compound utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS). The protocol is designed for researchers in microbiology, pharmacology, and drug development, providing a comprehensive workflow from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥95% purity)[7]

  • Internal Standard (IS): d4-Heptanoic acid or a stable isotope-labeled this compound is recommended for optimal accuracy.[8]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ethyl acetate (HPLC grade).

  • Reagents for derivatization (optional, if required for enhanced sensitivity): 3-nitrophenylhydrazine (3NPH) hydrochloride and N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide hydrochloride (EDC).[9][10]

  • Sample matrices (e.g., bacterial culture supernatant, plasma).

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from bacterial culture supernatants.[11] For plasma samples, a protein precipitation step followed by liquid-liquid or solid-phase extraction is recommended.[8][12][13]

  • Transfer 500 µL of the sample (e.g., bacterial culture supernatant) to a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Acidify the sample by adding 5 µL of formic acid.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]

  • Vortex for 30 seconds and transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions:

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Gemini C18, 110 Å, 2 x 50 mm, 3 µm particle size) is a suitable choice.[10]

  • Mobile Phase A: Water with 0.1% formic acid.[8][10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8][10]

  • Gradient Elution: A gradient should be optimized to ensure separation from matrix components. A representative gradient is as follows:

    • 0.0–0.5 min: 10% B

    • 0.5–3.0 min: Ramp to 90% B

    • 3.0–4.0 min: Hold at 90% B

    • 4.1–5.0 min: Return to 10% B and re-equilibrate.

  • Flow Rate: 0.5 mL/min.[14]

  • Injection Volume: 5 µL.[10]

  • Column Temperature: 25°C.[14]

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[8]

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for this compound is its deprotonated molecule [M-H]⁻. The product ions will need to be determined by infusing a standard solution and performing a product ion scan.

    • This compound (C10H18O2, MW: 170.25 g/mol ): Precursor ion [M-H]⁻ at m/z 169.2. Product ions should be optimized on the specific instrument.

    • Internal Standard (e.g., d4-Heptanoic acid): MRM transition to be determined based on the chosen standard.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The quantitative performance of this method should be validated according to relevant guidelines.[9][14] Key validation parameters are summarized in the table below. The values presented are representative and may vary depending on the specific instrumentation and matrix.

ParameterResult
Linearity (r²) > 0.998[13]
Lower Limit of Detection (LOD) 0.001 - 0.05 µg/mL[13][15]
Lower Limit of Quantification (LOQ) 0.01 - 0.25 µg/mL[12][15]
Intra-day Precision (%RSD) < 12%[13]
Inter-day Precision (%RSD) < 20%[13]
Accuracy/Recovery (%) 80-120%[12][13]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (e.g., Bacterial Supernatant) add_is Add Internal Standard sample->add_is acidify Acidify with Formic Acid add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (Negative ESI, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Overall workflow for the quantitative analysis of this compound.

Logic of MRM-based Quantification

mrm_quantification cluster_ms Mass Spectrometer cluster_data_analysis Data Analysis q1 Q1: Precursor Ion Selection (this compound [M-H]⁻) q2 Q2: Collision-Induced Dissociation (CID) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector chromatogram Extracted Ion Chromatogram (XIC) detector->chromatogram peak_area Peak Area Ratio (Analyte/IS) chromatogram->peak_area calibration_curve Calibration Curve peak_area->calibration_curve concentration Concentration Determination calibration_curve->concentration

References

Application Notes and Protocols for Testing cis-2-Decenoic Acid Synergy with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-2-Decenoic acid (C2DA) is a fatty acid signaling molecule that has been shown to disperse bacterial biofilms and inhibit their formation.[1][2] Emerging research indicates that C2DA can act synergistically with conventional antibiotics, enhancing their efficacy against a range of Gram-positive and Gram-negative bacteria.[1][3] This potentiation is thought to occur, in part, by increasing bacterial cell membrane permeability, which allows for greater uptake of the antibiotic.[1][3] Furthermore, C2DA has been observed to revert antibiotic-tolerant persister cells to a metabolically active state, rendering them more susceptible to antimicrobial agents.[4]

These application notes provide detailed protocols for testing the synergistic effects of C2DA with antibiotics, enabling researchers to evaluate its potential as an adjunctive therapy to combat antibiotic resistance. The primary methods covered are the checkerboard microdilution assay, the time-kill assay, and the biofilm eradication assay.

Data Presentation: Summary of Synergistic Effects

The following tables summarize quantitative data from studies investigating the synergistic or additive effects of this compound with various antibiotics against different bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to define the nature of the interaction:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI < 4.0

  • Antagonism: FICI ≥ 4.0[5][6]

Table 1: FICI Values of this compound in Combination with Various Antibiotics

Bacterial StrainAntibioticFICIInteraction
S. aureusTetracyclineAdditiveAdditive
S. aureusAmikacinAdditiveAdditive
S. aureusCeftazidimeAdditiveAdditive
S. aureusVancomycinAdditiveAdditive
S. aureusDaptomycinAdditiveAdditive
S. aureusCefazolinAdditiveAdditive
P. aeruginosaTetracyclineAdditiveAdditive
P. aeruginosaAmikacinSynergisticSynergistic
P. aeruginosaCeftazidimeSynergisticSynergistic
P. aeruginosaChlorhexidineAntagonisticAntagonistic

Source: Data compiled from studies on orthopedic pathogens.[1]

Table 2: Biofilm Reduction with Combined this compound and Antibiotic Treatment

Bacterial StrainTreatmentBiofilm Biomass Reduction
E. coliCDA (310 nM) + Ciprofloxacin≥ 78%
K. pneumoniaeCDA (310 nM) + Ciprofloxacin≥ 78%
S. aureusCDA (310 nM) + Ciprofloxacin (1 µg)87%
B. cereusCDA (310 nM) + Ciprofloxacin (1 µg)89%

Source: Data from studies on catheter-associated and food-related bacteria.[7][8]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy between two antimicrobial agents.[9]

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum (standardized to ~5 x 10^5 CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (C2DA) stock solution

  • Antibiotic stock solution

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a two-fold serial dilution of the antibiotic (Drug A) horizontally across the microtiter plate (e.g., columns 1-10).[9]

    • Prepare a two-fold serial dilution of C2DA (Drug B) vertically down the plate (e.g., rows A-G).[9]

    • Column 11 should contain dilutions of the antibiotic only, and row H should contain dilutions of C2DA only.[9]

    • Well H12 serves as the growth control (no drugs).[9]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by identifying the lowest concentration that shows no visible turbidity.[9]

    • Calculate the FIC Index (FICI) for each well with no growth using the following formulas:

      • FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)[9]

      • FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)[9]

      • FICI = FIC_A + FIC_B[9]

  • Interpretation: The lowest FICI value is reported and interpreted as described in the data presentation section.[5][6]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_antibiotic Prepare Antibiotic Serial Dilutions (Horizontal) inoculate Inoculate 96-well Plate prep_antibiotic->inoculate prep_c2da Prepare C2DA Serial Dilutions (Vertical) prep_c2da->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Checkerboard Assay Workflow Diagram
Protocol 2: Time-Kill Assay

This assay confirms synergy by measuring the rate of bacterial killing over time when exposed to the compounds alone and in combination.[9][10]

Materials:

  • Flasks with CAMHB

  • Bacterial inoculum (standardized to ~10^6 CFU/mL)

  • C2DA stock solution

  • Antibiotic stock solution

  • Agar plates for colony counting

Procedure:

  • Preparation of Test Conditions: Prepare flasks containing CAMHB with the following:

    • No drug (Growth Control)[9]

    • C2DA at a sub-inhibitory concentration (e.g., 0.5x MIC)[9]

    • Antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC)[9]

    • Combination of C2DA and the antibiotic at the same sub-inhibitory concentrations.[9]

  • Inoculation: Inoculate each flask with the standardized bacterial suspension.[9]

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.[9]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[11]

  • Quantification: Perform serial dilutions of the collected aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).[10]

  • Analysis: Plot the log10 CFU/mL against time for each condition to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[10]

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_execution Assay Execution & Sampling cluster_analysis Data Analysis prep_flasks Prepare Flasks: - Control - C2DA (0.5x MIC) - Antibiotic (0.5x MIC) - Combination inoculate Inoculate Flasks prep_flasks->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~10^6 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample plate Serial Dilution & Plating sample->plate count Count CFUs plate->count plot Plot Time-Kill Curves (log10 CFU/mL vs. Time) count->plot analyze Analyze for Synergy (≥ 2-log10 decrease) plot->analyze

Time-Kill Assay Workflow Diagram
Protocol 3: Biofilm Dispersal and Eradication Assay

This protocol assesses the ability of C2DA to enhance antibiotic activity against pre-formed biofilms.[8][9]

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum

  • Growth medium (e.g., Tryptic Soy Broth - TSB)

  • C2DA stock solution

  • Antibiotic stock solution

  • Sterile PBS

  • Crystal violet stain (0.1%)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate wells of a 96-well plate with a standardized bacterial culture.[9]

    • Incubate for 24-48 hours to allow for mature biofilm formation.[9]

  • Planktonic Cell Removal: Gently wash the wells with sterile PBS to remove non-adherent, planktonic cells.[9]

  • Treatment: Add fresh growth medium to the wells containing various concentrations of C2DA, the antibiotic, and their combinations. Include a no-treatment control.[9]

  • Incubation: Incubate the treated plates for another 24 hours.[9]

  • Quantification of Biofilm Biomass:

    • Wash the wells with PBS to remove dead cells and treatment media.[9]

    • Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.

    • Wash away excess stain with water and allow the plate to dry.

    • Solubilize the stain with 95% ethanol or 33% acetic acid.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Analysis: Compare the absorbance values of the treated wells to the control wells to determine the percentage of biofilm reduction.

Biofilm_Eradication_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification inoculate Inoculate 96-well Plate incubate_form Incubate 24-48h to Form Biofilm inoculate->incubate_form wash_planktonic Wash to Remove Planktonic Cells incubate_form->wash_planktonic add_treatment Add Treatments: - Control - C2DA - Antibiotic - Combination wash_planktonic->add_treatment incubate_treat Incubate 24h add_treatment->incubate_treat wash_dead Wash to Remove Dead Cells incubate_treat->wash_dead stain Stain with Crystal Violet wash_dead->stain destain Solubilize Stain stain->destain read_abs Read Absorbance (570-595 nm) destain->read_abs analyze Calculate % Biofilm Reduction read_abs->analyze

Biofilm Eradication Assay Workflow

Mechanism of Synergistic Action

The synergistic effect of C2DA with antibiotics is believed to be multifactorial. One proposed mechanism involves the disruption of the bacterial cell membrane. Studies have shown that C2DA increases membrane permeability, as evidenced by increased uptake of fluorescent probes and leakage of intracellular ATP.[1][3] This compromised membrane integrity likely facilitates the entry of antibiotics into the bacterial cell, thereby enhancing their antimicrobial activity.

C2DA_Synergy_Mechanism C2DA This compound (C2DA) Membrane Bacterial Cell Membrane C2DA->Membrane interacts with Permeability Increased Membrane Permeability Membrane->Permeability leads to Uptake Increased Antibiotic Uptake Permeability->Uptake Antibiotic Antibiotic Antibiotic->Uptake Target Intracellular Antibiotic Target Uptake->Target reaches Effect Enhanced Antimicrobial Effect (Synergy) Target->Effect results in

Proposed Mechanism of C2DA Synergy

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the synergistic potential of this compound with various antibiotics. By employing the checkerboard, time-kill, and biofilm eradication assays, researchers can generate robust data to support the development of novel combination therapies. Such approaches are critical in the ongoing effort to overcome the challenges of antimicrobial resistance.

References

Application Notes and Protocols for In Vitro Biofilm Dispersal Assays Using cis-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. These complex structures provide a protected mode of growth that allows bacteria to survive in hostile environments and exhibit a high degree of resistance to antimicrobial agents. This resistance makes biofilm-associated infections a significant challenge in clinical and industrial settings.

cis-2-Decenoic acid (C2DA) is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa.[1][2] It acts as an autoinducer for biofilm dispersal, triggering the transition of sessile biofilm cells to a planktonic (free-swimming) state.[1][3] This signaling molecule has demonstrated broad-spectrum activity, inducing dispersal in a range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1][2][4] The primary mechanisms of C2DA action include the inhibition of biofilm formation, the dispersal of established biofilms, and the reversion of antibiotic-tolerant persister cells to a metabolically active state, thereby increasing their susceptibility to conventional antibiotics.[2]

These application notes provide a detailed protocol for an in vitro biofilm dispersal assay using C2DA, enabling researchers to quantify its efficacy alone and in combination with antimicrobial agents.

Principle of the Assay

This protocol details a static microtiter plate-based biofilm assay to quantify the dispersal activity of C2DA against pre-formed bacterial biofilms. The assay involves the following key steps:

  • Biofilm Formation: Bacteria are cultured in a 96-well microtiter plate under conditions that promote biofilm formation.

  • Removal of Planktonic Cells: Non-adherent, planktonic bacteria are removed by washing.

  • Treatment: The established biofilms are treated with various concentrations of C2DA, with or without the addition of an antibiotic.

  • Quantification of Biofilm Dispersal: The remaining biofilm biomass after treatment is quantified using crystal violet (CV) staining. The intensity of the stain, which is proportional to the biofilm mass, is measured spectrophotometrically. A reduction in CV staining in treated wells compared to untreated controls indicates biofilm dispersal.

Data Presentation

Efficacy of this compound on Biofilm Dispersal and Inhibition
Bacterial SpeciesC2DA ConcentrationEffectReference
Pseudomonas aeruginosa2.5 nMNative concentration in biofilm culture[5]
Pseudomonas aeruginosa100 - 620 nMTested range for dispersal induction[4]
Escherichia coli310 nM>3-fold increase in planktonic cells[6][7]
Klebsiella pneumoniae310 nM>3-fold increase in planktonic cells[6][7]
Staphylococcus aureus (MRSA)125 µg/mL (734 µM)Inhibition of biofilm formation[2][8][9][10]
Staphylococcus aureus310 nM>2-fold increase in planktonic cells[11][12]
Bacillus cereus310 nM>2-fold increase in planktonic cells[11]
Salmonella enterica310 nM>2-fold increase in planktonic cells[11][12]
Synergistic Effects of this compound with Antibiotics
Bacterial SpeciesC2DA ConcentrationAntibioticEffectReference
Pseudomonas aeruginosa100 nMTobramycinMIC reduced from >400 µg/mL to 64 µg/mL[4]
Escherichia coli310 nMCiprofloxacin/Ampicillin≥78% reduction in biofilm biomass[6][7]
Klebsiella pneumoniae310 nMCiprofloxacin/Ampicillin≥78% reduction in biofilm biomass[6][7]
Staphylococcus aureus (MRSA)VariedLinezolidInhibition at 2-16x lower concentrations[13]
Food-related Pathogens*310 nMVarious Antibiotics~80% reduction in biofilm biomass[11]
Vibrio vulnificus150 µMCiprofloxacin (1-2 mg/L)10-fold reduction in biofilm biomass[14]

*Staphylococcus aureus, Bacillus cereus, Salmonella enterica, Escherichia coli

Experimental Protocols

Materials and Reagents
  • Sterile 96-well, flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

  • This compound (C2DA) stock solution (e.g., 10 mM in ethanol)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Antibiotic stock solution (if performing synergy studies)

  • Plate reader (spectrophotometer) capable of reading absorbance at 595 nm

  • Multichannel pipette

  • Incubator

Protocol 1: Biofilm Dispersal Assay

This protocol is designed to assess the ability of C2DA to disperse a pre-formed biofilm.

Step 1: Preparation of Bacterial Inoculum

  • Inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.

  • Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.

  • The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.

Step 2: Biofilm Formation

  • Add 200 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

  • Include negative control wells containing sterile medium only.

  • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

Step 3: Treatment with this compound

  • Carefully aspirate the planktonic culture from each well without disturbing the biofilm at the bottom.

  • Gently wash each well twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Aspirate the PBS after each wash.

  • Prepare serial dilutions of C2DA in fresh growth medium. For example, for E. coli, concentrations ranging from 100 nM to 1 µM could be tested.

  • Add 200 µL of the C2DA dilutions to the biofilm-containing wells.

  • Include the following controls:

    • Untreated Biofilm Control: Add 200 µL of fresh medium containing the same concentration of the C2DA solvent (e.g., ethanol) as the highest C2DA concentration tested.

    • Medium Control: Wells with sterile medium only.

  • Incubate the plate for a further 1 to 24 hours at the optimal temperature.

Step 4: Quantification of Remaining Biofilm

  • Aspirate the medium from all wells.

  • Wash the wells twice with 200 µL of sterile PBS.

  • Air-dry the plate completely, or place it in a 60°C oven for 1 hour to heat-fix the biofilm.[8]

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water runs clear.

  • Completely dry the plate.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 595 nm (A₅₉₅) using a plate reader.

Protocol 2: C2DA and Antibiotic Synergy Assay

This protocol evaluates the efficacy of C2DA in combination with an antibiotic to eradicate a pre-formed biofilm.

Steps 1 & 2: Follow Steps 1 and 2 from Protocol 1 to grow the biofilm.

Step 3: Combination Treatment

  • After washing the pre-formed biofilms (as in Protocol 1, Step 3, parts 1-2), prepare fresh medium containing various concentrations of both C2DA and the chosen antibiotic. A checkerboard titration is recommended.

  • Add 200 µL of the combination treatment solutions to the wells.

  • Include the following controls:

    • C2DA alone at each concentration.

    • Antibiotic alone at each concentration.

    • Untreated biofilm control (medium with solvent).

    • Medium control.

  • Incubate the plate for a further 24 hours.

Step 4: Quantification: Follow Step 4 from Protocol 1 to quantify the remaining biofilm.

Data Analysis

The percentage of biofilm dispersal can be calculated using the following formula:

% Dispersal = [1 - (A₅₉₅ of Treated Well / A₅₉₅ of Untreated Control Well)] x 100

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 C2DA Signaling Pathway for Biofilm Dispersal C2DA This compound (C2DA) DspS DspS Sensor Kinase (in P. aeruginosa) C2DA->DspS Binds to c_di_GMP Reduced Cellular c-di-GMP Levels DspS->c_di_GMP Leads to Dispersion Biofilm Dispersal (Motility, EPS Degradation) c_di_GMP->Dispersion Promotes

Caption: Simplified signaling pathway of C2DA-induced biofilm dispersal.

A Prepare Bacterial Inoculum (Overnight culture, dilute to OD600 ~0.05) B Inoculate 96-Well Plate (200 µL/well) A->B C Incubate (24-48h) Biofilm Formation B->C D Wash Wells with PBS (Remove planktonic cells) C->D E Add C2DA/Antibiotic Treatment (200 µL/well) D->E F Incubate (1-24h) Dispersal E->F G Wash Wells with PBS F->G H Stain with 0.1% Crystal Violet G->H I Wash and Dry Plate H->I J Solubilize Stain (30% Acetic Acid) I->J K Read Absorbance at 595 nm J->K

Caption: Experimental workflow for the in vitro biofilm dispersal assay.

References

Application of cis-2-Decenoic Acid in Preventing Catheter Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Catheter-associated urinary tract infections (CAUTIs) represent a significant challenge in clinical settings, with microbial biofilm formation on catheter surfaces being a primary driver of their persistence and resistance to conventional antibiotic therapies. cis-2-Decenoic acid (C2DA), a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa, has emerged as a promising agent for the prevention and dispersal of these resilient biofilms.[1][2][3] This document provides detailed application notes and experimental protocols for the use of C2DA in research and development aimed at preventing catheter-associated biofilms.

C2DA exhibits a multi-faceted mechanism of action, including the induction of biofilm dispersion, inhibition of biofilm formation, and enhancement of microbial susceptibility to antibiotics.[1][3] It has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans, making it a versatile candidate for antibiofilm strategies.[1][2]

Mechanism of Action: The this compound Signaling Pathway

In Pseudomonas aeruginosa, C2DA acts as a signaling molecule that triggers the dispersal of biofilms. The signaling cascade is initiated when C2DA is sensed by the two-component sensor/response regulator DspS.[4][5][6] This interaction leads to a reduction in the intracellular concentration of the secondary messenger molecule cyclic dimeric guanosine monophosphate (c-di-GMP).[3][4][7] Lower levels of c-di-GMP, in turn, activate a downstream pathway involving the proteins BdlA, AmrZ, RbdA, and DipA.[4][6] The culmination of this signaling is the increased expression of genes encoding extracellular matrix-degrading enzymes, such as PelA, PslG, and EddA, which leads to the breakdown of the biofilm structure and the release of planktonic bacteria.[3][8]

C2DA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm C2DA This compound (C2DA) DspS DspS Sensor Protein C2DA->DspS c_di_GMP_low Low c-di-GMP DspS->c_di_GMP_low Inhibits production c_di_GMP_high High c-di-GMP Biofilm_Formation Biofilm Formation c_di_GMP_high->Biofilm_Formation Downstream_Effectors Downstream Effectors (BdlA, AmrZ, RbdA, DipA) c_di_GMP_low->Downstream_Effectors Matrix_Degrading_Enzymes Matrix-Degrading Enzymes (PelA, PslG, EddA) Downstream_Effectors->Matrix_Degrading_Enzymes Upregulates expression Biofilm_Dispersal Biofilm Dispersal Matrix_Degrading_Enzymes->Biofilm_Dispersal

Caption: Signaling pathway of C2DA-induced biofilm dispersal.

Quantitative Data Summary

The following tables summarize the effective concentrations of C2DA and its synergistic effects with antibiotics against various microorganisms.

Table 1: Effective Concentrations of this compound (C2DA) for Biofilm Inhibition and Dispersal

MicroorganismC2DA ConcentrationEffectReference
Pseudomonas aeruginosa2.5 nMNative concentration for dispersion[3]
Pseudomonas aeruginosa310 nMPrevention of biofilm formation[3]
Escherichia coli & Klebsiella pneumoniae (single and dual-species)310 nMPrevention of biofilm formation[8]
Escherichia coli & Klebsiella pneumoniae (pre-established biofilms)310 nMAt least a threefold increase in planktonic cells[8][9][10]
Methicillin-resistant Staphylococcus aureus (MRSA)125 µg/mLInhibition of biofilm formation[2][5][11][12]
Methicillin-resistant Staphylococcus aureus (MRSA)500 µg/mLInhibition of bacterial growth[2][5][11][12]

Table 2: Synergistic Effects of this compound (C2DA) with Antibiotics

MicroorganismC2DA ConcentrationAntibiotic(s)Observed EffectReference
Escherichia coli & Klebsiella pneumoniae310 nMCiprofloxacin or AmpicillinAt least a 78% reduction in biofilm biomass.[8][9][10][8][9][10]
Pseudomonas aeruginosaNot SpecifiedTobramycinDecreased the Minimum Inhibitory Concentration (MIC) of Tobramycin.[1][7][1][7]
Methicillin-resistant Staphylococcus aureus (MRSA)Not SpecifiedDaptomycin, Vancomycin, or LinezolidIncreased inhibitory effects on growth and biofilm formation.[2][11][2][11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of C2DA in preventing catheter biofilm formation.

Protocol 1: In Vitro Catheter Biofilm Formation and Prevention Assay

This protocol outlines the procedure for growing bacterial biofilms on catheter segments and testing the inhibitory effect of C2DA.

Materials:

  • Sterile silicone catheter segments (1-2 cm)

  • Bacterial strains of interest (e.g., E. coli, K. pneumoniae, P. aeruginosa, S. aureus)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Artificial Urine Medium (AUM))

  • This compound (C2DA) stock solution

  • Sterile 24-well microtiter plates

  • Phosphate-buffered saline (PBS), sterile

  • Crystal Violet (0.1% w/v)

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Preparation of Catheter Segments: Aseptically cut a sterile silicone catheter into 1-2 cm segments. Place one segment into each well of a 24-well microtiter plate.

  • Bacterial Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the overnight culture to a final concentration of 10^5 CFU/mL in fresh medium.

  • Treatment Setup:

    • Control Group: Add 1 mL of the bacterial inoculum to wells containing catheter segments.

    • C2DA Treatment Group: Prepare different concentrations of C2DA in the bacterial inoculum (e.g., 100 nM, 310 nM, 1 µM). Add 1 mL of each C2DA-containing inoculum to the respective wells with catheter segments.

  • Incubation: Incubate the plate at 37°C for 24-48 hours with gentle shaking.

  • Washing: After incubation, carefully remove the medium from each well. Gently wash the catheter segments twice with 1 mL of sterile PBS to remove non-adherent bacteria.

  • Biofilm Staining with Crystal Violet:

    • Add 1 mL of 0.1% Crystal Violet solution to each well, ensuring the catheter segment is fully submerged.

    • Incubate at room temperature for 15 minutes.

    • Remove the Crystal Violet solution and wash the catheter segments three times with sterile PBS.

  • Quantification:

    • Transfer the stained catheter segments to a new 24-well plate.

    • Add 1 mL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Transfer 200 µL of the solubilized Crystal Violet from each well to a 96-well plate.

    • Measure the absorbance at 550-595 nm using a plate reader. A higher absorbance indicates greater biofilm mass.

Protocol 2: Quantification of Bacterial Viability in Biofilms (CFU Counting)

This protocol is used to determine the number of viable bacterial cells within the biofilm on catheter segments.

Materials:

  • Catheter segments with biofilms (from Protocol 1)

  • Sterile PBS

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Agar plates of appropriate medium

  • Sterile dilution tubes

Procedure:

  • Sample Preparation: After the washing step in Protocol 1, transfer each catheter segment to a sterile 1.5 mL microcentrifuge tube containing 1 mL of sterile PBS.

  • Biofilm Disruption:

    • Vortex the tubes vigorously for 1-2 minutes to dislodge the biofilm.

    • Optionally, sonicate the tubes for 5-10 minutes to further disrupt the biofilm.

  • Serial Dilution: Perform serial dilutions of the bacterial suspension in sterile PBS (e.g., 10^-1, 10^-2, 10^-3, etc.).

  • Plating: Plate 100 µL of the appropriate dilutions onto agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on the plates and calculate the colony-forming units per catheter segment (CFU/segment).

Protocol 3: Biofilm Dispersal Assay

This protocol assesses the ability of C2DA to disperse pre-formed biofilms on catheter segments.

Procedure:

  • Biofilm Formation: Form biofilms on catheter segments as described in Protocol 1 (steps 1-4) without the addition of C2DA.

  • Washing: After the initial incubation period, gently wash the catheter segments twice with sterile PBS to remove planktonic bacteria.

  • C2DA Treatment: Add fresh growth medium containing various concentrations of C2DA to the wells with the pre-formed biofilms. Include a control group with medium only.

  • Incubation: Incubate the plate for an additional 4-24 hours at 37°C.

  • Quantification of Planktonic Cells: After incubation, carefully collect the supernatant (planktonic cells) from each well. Perform serial dilutions and plate for CFU counting as described in Protocol 2 to quantify the number of dispersed cells.

  • Quantification of Remaining Biofilm: The remaining biofilm on the catheter segments can be quantified using Crystal Violet staining (Protocol 1) or by determining the CFU count of the remaining attached bacteria (Protocol 2).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the efficacy of C2DA against catheter biofilms.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prep_Catheter Prepare Sterile Catheter Segments Biofilm_Formation Biofilm Formation +/- C2DA (24-48h incubation) Prep_Catheter->Biofilm_Formation Prep_Inoculum Prepare Bacterial Inoculum Prep_Inoculum->Biofilm_Formation Washing Wash to Remove Planktonic Cells Biofilm_Formation->Washing CV_Staining Crystal Violet Staining (Biofilm Mass) Washing->CV_Staining CFU_Counting CFU Counting (Viable Cells) Washing->CFU_Counting Microscopy Microscopy (Biofilm Structure) Washing->Microscopy

Caption: Workflow for C2DA efficacy testing on catheter biofilms.

Conclusion

This compound presents a promising and innovative approach to combat catheter-associated biofilms. Its ability to both prevent biofilm formation and disperse established biofilms, coupled with its synergistic effects with existing antibiotics, makes it a strong candidate for further development as a therapeutic or as a coating for medical devices. The protocols and data presented here provide a foundational framework for researchers and drug development professionals to explore the full potential of C2DA in addressing the critical issue of biofilm-related infections.

References

Application Note & Protocol: Continuous Flow Cell Analysis of Biofilm Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the experimental setup and analysis of biofilm dispersion in a continuous flow cell system. This methodology allows for real-time monitoring of biofilm formation, maturation, and subsequent dispersal under controlled hydrodynamic conditions, which is crucial for understanding the efficacy of potential anti-biofilm agents.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which adhere to surfaces.[1][2] They are notoriously resistant to antimicrobial treatments and pose significant challenges in clinical and industrial settings.[3] The final stage of the biofilm life cycle, dispersal, involves the release of cells from the biofilm, which can then colonize new surfaces.[2][4] Understanding the mechanisms of biofilm dispersal and developing compounds that can induce it is a promising strategy for controlling biofilm-related problems.

Continuous flow cell systems provide a robust in vitro model to study biofilm dynamics under conditions that mimic natural environments with continuous nutrient supply and shear stress.[5][6] This protocol details the setup of a flow cell system, the procedure for growing a mature biofilm, the induction of dispersal, and the subsequent analysis and quantification.

Experimental Principles

This protocol utilizes a continuous flow cell system to cultivate biofilms on a transparent surface, allowing for direct microscopic observation.[5] Biofilm formation is monitored over time, and once a mature biofilm is established, a dispersal-inducing agent is introduced into the system. The dispersal process is then monitored in real-time using microscopy. Quantitative analysis of the biofilm structure before and after the induction of dispersal provides a measure of the efficacy of the treatment.

Key Signaling Pathways in Biofilm Dispersion

Several signaling pathways are known to regulate biofilm dispersal. A decrease in the intracellular concentration of cyclic dimeric GMP (c-di-GMP) is a central signaling event that triggers dispersal in many bacteria.[3][4][6] Other important signaling molecules include nitric oxide (NO) and quorum sensing (QS) autoinducers.[7] Understanding these pathways is essential for identifying potential targets for therapeutic intervention.

Signaling_Pathways cluster_environmental_cues Environmental Cues cluster_cellular_response Cellular Response Nutrient Limitation Nutrient Limitation PDEs PDEs Nutrient Limitation->PDEs Oxygen Gradients Oxygen Gradients Oxygen Gradients->PDEs Quorum Sensing Quorum Sensing Quorum Sensing->PDEs Nitric Oxide Nitric Oxide Nitric Oxide->PDEs Diguanylate Cyclases (DGCs) Diguanylate Cyclases (DGCs) Phosphodiesterases (PDEs) Phosphodiesterases (PDEs) c-di-GMP c-di-GMP Matrix Degrading Enzymes Matrix Degrading Enzymes c-di-GMP->Matrix Degrading Enzymes Represses Motility Activation Motility Activation c-di-GMP->Motility Activation Represses Dispersal Dispersal Matrix Degrading Enzymes->Dispersal Motility Activation->Dispersal PDEs->c-di-GMP Degradation DGCs DGCs DGCs->c-di-GMP Synthesis

Caption: Signaling pathways involved in biofilm dispersion.

Experimental Workflow

The overall experimental workflow consists of five main stages: system assembly and sterilization, bacterial inoculation and attachment, biofilm growth and maturation, induction of dispersal, and data acquisition and analysis.

Experimental_Workflow A 1. System Assembly & Sterilization B 2. Inoculation & Attachment A->B Introduce bacterial culture C 3. Biofilm Growth & Maturation B->C Initiate continuous flow D 4. Induction of Dispersion C->D Introduce dispersal agent E 5. Data Acquisition & Analysis D->E Real-time imaging

Caption: High-level experimental workflow.

Materials and Equipment

Reagents Equipment
Bacterial strain of interestPeristaltic pump
Appropriate growth mediumFlow cells (e.g., commercially available or custom-made)
Dispersal-inducing agent (e.g., specific chemical compound, nutrient source)Silicone tubing
Sterile waterBubble trap
70% ethanolWaste container
Fluorescent stain (e.g., SYTO 9)Confocal Laser Scanning Microscope (CLSM)
Phosphate-buffered saline (PBS)Image analysis software (e.g., ImageJ, Imaris)

Detailed Experimental Protocol

Assembly and Sterilization of the Flow Cell System
  • Construct the flow cell system: Assemble the flow cell, bubble trap, and silicone tubing.[5] A schematic of a typical setup is shown below.

  • Connect the components: Connect the medium reservoir to the peristaltic pump, then to the bubble trap, and finally to the inlet of the flow cell. Connect the outlet of the flow cell to a waste container.

  • Sterilize the system: Autoclave all components that are heat-stable. For components that cannot be autoclaved, sterilize by flowing 70% ethanol through the system for 30 minutes, followed by sterile water for at least 1 hour to remove all traces of ethanol.

Inoculation and Attachment
  • Prepare the inoculum: Grow an overnight culture of the bacterial strain of interest in the appropriate liquid medium.

  • Dilute the culture: Dilute the overnight culture to a specific optical density (e.g., OD600 of 0.01-0.05) in fresh medium.[6]

  • Inoculate the flow cell: Stop the flow and inject the diluted bacterial culture into the flow cell channels.

  • Allow for attachment: Invert the flow cell and let it stand without flow for a defined period (e.g., 1-3 hours) to allow the bacteria to attach to the surface.[8]

Biofilm Growth and Maturation
  • Initiate flow: Start the peristaltic pump at a low, constant flow rate (e.g., 0.1-0.5 mL/min).[9] The flow should be laminar.[5]

  • Incubate: Incubate the flow cell system at the optimal growth temperature for the bacterial strain for a period sufficient to allow for the formation of a mature biofilm (e.g., 24-72 hours).

  • Monitor biofilm formation: Periodically observe the biofilm development using a microscope.

Induction of Dispersion
  • Prepare the dispersal-inducing solution: Prepare the growth medium containing the dispersal-inducing agent at the desired concentration.

  • Switch the medium: Switch the medium supply from the standard growth medium to the medium containing the dispersal agent.

  • Maintain flow: Continue the flow at the same rate as during the growth phase.

Data Acquisition and Analysis
  • Acquire images: Acquire images of the biofilm using a Confocal Laser Scanning Microscope (CLSM) at regular intervals before, during, and after the induction of dispersal.[8][10] Use a fluorescent stain if the bacterial strain does not express a fluorescent protein.

  • Image analysis: Use image analysis software to quantify changes in biofilm structure. Key parameters to measure include:

    • Total biovolume: The total volume of the biofilm.[10]

    • Average thickness: The average height of the biofilm.

    • Surface area coverage: The percentage of the surface covered by the biofilm.

    • Roughness coefficient: A measure of the heterogeneity of the biofilm structure.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Biofilm Structural Parameters Before and After Dispersion Induction

TreatmentTime (hours)Total Biovolume (µm³/µm²)Average Thickness (µm)Surface Area Coverage (%)
Control 0
6
12
24
Dispersal Agent X 0
6
12
24

Table 2: Quantification of Biofilm Dispersion

TreatmentInitial Biovolume (t=0)Final Biovolume (t=24h)% Reduction in Biovolume
Control
Dispersal Agent X

Troubleshooting

Problem Possible Cause Solution
No biofilm formationInadequate attachment timeIncrease the duration of the no-flow attachment phase.
Incorrect flow rateOptimize the flow rate; too high a rate can prevent attachment.
Bubbles in the flow cellAir leak in the tubing connectionsEnsure all connections are tight; use a bubble trap.[5]
Inconsistent biofilm structureVariation in flow conditionsEnsure a constant and laminar flow; check for clogs in the tubing.
High background fluorescenceResidual stainIncrease the washing steps after staining.

Conclusion

This protocol provides a comprehensive framework for the continuous flow cell analysis of biofilm dispersion. By following these detailed steps, researchers can obtain reproducible and quantifiable data on the efficacy of potential anti-biofilm agents. This methodology is a valuable tool for basic research into the mechanisms of biofilm dispersal and for the preclinical development of new therapeutic strategies to combat biofilm-related infections and contamination.

References

Preparation of cis-2-Decenoic Acid Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-2-Decenoic acid (cis-DA) is an unsaturated fatty acid that functions as a signaling molecule in various biological systems.[1][2] Notably, it is recognized as a diffusible signal factor in bacteria, playing a crucial role in intercellular communication, biofilm formation, and virulence.[3][4] Produced by Pseudomonas aeruginosa, cis-DA has been shown to induce biofilm dispersion in a wide range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[5][6][7] Its ability to modulate microbial biofilms and revert persister cells to an antimicrobial-susceptible state makes it a compound of significant interest for the development of novel therapeutic strategies against chronic infections.[4][8] This document provides detailed protocols for the preparation of this compound stock solutions and their application in common biological assays.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions is critical for obtaining reproducible results in biological assays. Due to its limited aqueous solubility, a concentrated stock solution must first be prepared in an organic solvent.[3][9]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂[5][6]
Molecular Weight170.3 g/mol [5]
AppearanceColorless oil / Low melting solid[2][3]
Solubility in Ethanol~20 mg/mL[5][6]
Solubility in DMSO~30 mg/mL; ≥ 100 mg/mL (587.37 mM)[5][6][7]
Solubility in DMF~30 mg/mL[5][6]
Aqueous SolubilityLimited / Sparingly soluble[3][10]

Stability and Storage

The stability of this compound is crucial for its biological activity. The cis configuration of the double bond is susceptible to isomerization to the more stable trans form, which may have reduced or altered biological effects.[9]

Table 2: Recommended Storage and Stability of this compound

FormStorage TemperatureStabilityRecommendations
Solid-20°C≥ 2-4 yearsProtect from light and moisture.[5][9]
Stock Solution (in organic solvent)-20°C or -80°C~1 month at -20°C; up to 6 months at -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[9]

Experimental Protocols

Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for 100 mM, add the corresponding volume of DMSO to the weighed solid).[3][9]

  • Vortex the solution until the solid is completely dissolved.[3]

  • Store the stock solution at -20°C or -80°C in single-use aliquots.[3][9]

Note: The final concentration of the organic solvent in the experimental medium should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[3][9]

Preparation of Working Solutions for Cell Culture

For cell-based assays, the concentrated stock solution is further diluted in the culture medium. To enhance solubility and stability in aqueous media, complexing the fatty acid with bovine serum albumin (BSA) is highly recommended.[9]

Materials:

  • Concentrated this compound stock solution (e.g., 100 mM in DMSO)

  • Fatty acid-free BSA

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium

  • Sterile conical tubes

  • Water bath

Procedure:

  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Warm this solution to 37°C.[9]

  • Dilution: Further dilute the concentrated this compound stock solution in the prepared BSA solution or directly in the cell culture medium to achieve the final desired concentration for your assay.

  • Mixing: Mix thoroughly by gentle vortexing or inversion.

  • Prepare fresh working solutions for each experiment to minimize degradation.[9]

Application in Biological Assays: Biofilm Inhibition and Dispersion

This compound is widely used to study bacterial biofilm formation and dispersion.

Table 3: Effective Concentrations of this compound in Biological Assays

Assay TypeOrganismEffective ConcentrationSource
Biofilm DispersionPseudomonas aeruginosa1.0 to 10 nM[5]
Biofilm DispersionStaphylococcus aureus, Bacillus cereus310 nM[11][12]
Biofilm InhibitionStaphylococcus aureus (MRSA)125 µg/mL (734 µM)[11][13]
Growth InhibitionStaphylococcus aureus (MRSA)≥ 500 µg/mL (2.94 mM)[11][13]
Biofilm Inhibition Assay Protocol

This protocol assesses the ability of this compound to prevent biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound working solutions

  • Sterile 96-well microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Prepare an overnight culture of the test bacterium in the appropriate growth medium.[3]

  • Adjust the bacterial culture to a specific optical density (e.g., OD₆₀₀ of 0.1).[3]

  • In a 96-well plate, add 100 µL of the adjusted bacterial culture to each well.[11]

  • Add 100 µL of twofold serial dilutions of this compound in the same medium to achieve the desired final concentrations. Include appropriate controls (medium only, inoculum with vehicle).[11]

  • Incubate the plate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.[3][11]

  • Gently wash the wells with PBS to remove planktonic cells.[11]

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.[11]

  • Wash the wells to remove excess stain and allow them to dry.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[3]

  • Quantify the biofilm formation by measuring the absorbance at a wavelength between 570-595 nm using a microplate reader.[3]

Signaling and Experimental Workflow Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_assay Biofilm Assay stock Prepare Concentrated Stock (e.g., 100 mM in DMSO) working Prepare Working Solutions (Dilute in Medium +/- BSA) stock->working treatment Inoculate & Treat Plates (with this compound) working->treatment culture Prepare Bacterial Inoculum culture->treatment incubation Incubate (24-48h) treatment->incubation quantify Quantify Biofilm (Crystal Violet Staining) incubation->quantify

Caption: Experimental workflow for biofilm assays using this compound.

signaling_pathway cluster_cell Bacterial Cell cluster_phenotype Phenotypic Outcome cda This compound (Exogenous Signal) receptor Signal Perception (Mechanism not fully elucidated) cda->receptor transduction Signal Transduction Cascade receptor->transduction response Gene Expression Changes (e.g., motility, metabolism) transduction->response dispersion Biofilm Dispersion response->dispersion inhibition Inhibition of Biofilm Formation response->inhibition susceptibility Increased Antimicrobial Susceptibility response->susceptibility

Caption: Proposed signaling of this compound in bacteria.

References

Application Notes and Protocols for Incorporating cis-2-Decenoic Acid into Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-decenoic acid (C2DA) is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa that acts as a biofilm dispersion autoinducer.[1] It has demonstrated broad-spectrum activity in preventing biofilm formation, inducing the dispersal of established biofilms, and reverting persister cells to a metabolically active state, making them more susceptible to conventional antibiotics.[2][3][4] This activity extends across various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[5] The incorporation of C2DA into biomaterials represents a promising strategy for developing anti-biofilm medical devices, wound dressings, and drug delivery systems. These application notes provide detailed protocols and supporting data for the integration of C2DA into various biomaterial platforms.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of C2DA is essential for its effective incorporation into biomaterials.

PropertyValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Colorless to pale yellow liquid
Solubility Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, DMSO, and DMF.[6]
Storage Store at -20°C for long-term stability.

Incorporation Techniques and Protocols

This section details methodologies for incorporating C2DA into various biomaterials, including chitosan-based scaffolds, hydrogels, nanoparticles, and surface coatings for medical devices.

Incorporation into Chitosan-Based Biomaterials

Chitosan, a biocompatible and biodegradable polysaccharide, is an excellent candidate for delivering C2DA.[7] C2DA can be either physically loaded into or covalently attached to chitosan scaffolds.

This protocol describes the physical loading of C2DA onto decanoic anhydride-modified electrospun chitosan membranes (DA-ESCMs).[8]

Materials:

  • Electrospun Chitosan Membranes (ESCMs)

  • Decanoic anhydride

  • Pyridine

  • This compound (C2DA)

  • 200 proof Ethanol

Procedure:

  • Membrane Acylation: a. Treat pre-fabricated ESCMs with a 1:1 solution of pyridine and decanoic anhydride for 1.5 hours.[9] b. Rinse the acylated membranes sequentially with acetone, 70% ethanol, and deionized water.[9] c. Lyophilize the membranes for 24 hours.[9]

  • C2DA Loading: a. Prepare a stock solution of C2DA in 200 proof ethanol at the desired concentration (e.g., 5.071 mg/mL to achieve a loading of 0.15 mg per 10 mm disc).[8][9] b. Pipette a defined volume of the C2DA stock solution directly onto the surface of the dried DA-ESCMs.[8] c. Allow the ethanol to evaporate completely in a sterile environment, leaving the C2DA incorporated within the membrane fibers.[8]

Experimental Workflow for Physical Loading of C2DA into Chitosan Membranes

ESCM Electrospun Chitosan Membrane Acylation Acylation with Decanoic Anhydride and Pyridine ESCM->Acylation Rinsing Sequential Rinsing (Acetone, Ethanol, DI Water) Acylation->Rinsing Lyophilization Lyophilization Rinsing->Lyophilization DA_ESCM Dried DA-ESCM Lyophilization->DA_ESCM Loading Pipette C2DA Solution onto Membrane DA_ESCM->Loading C2DA_Solution C2DA in Ethanol Stock Solution C2DA_Solution->Loading Evaporation Ethanol Evaporation Loading->Evaporation Final_Product C2DA-Loaded Chitosan Membrane Evaporation->Final_Product

Physical loading of C2DA onto electrospun chitosan membranes.

This protocol is adapted from a method for acylating chitosan with 2-decenoyl chloride and can be applied for the covalent attachment of C2DA.[10]

Materials:

  • Chitosan

  • This compound (C2DA)

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine

  • 1% Acetic Acid

  • 10% Acetone

  • 70% Ethanol

  • Deionized water

Procedure:

  • Synthesis of cis-2-Decenoyl Chloride: a. In a round-bottom flask under a nitrogen atmosphere, dissolve C2DA in anhydrous DMF. b. Slowly add thionyl chloride (1.5 equivalents) dropwise at 0°C. c. Stir the reaction at room temperature for 4 hours. d. Remove the solvent and excess thionyl chloride under reduced pressure to obtain cis-2-decenoyl chloride.

  • Acylation of Chitosan: a. Dissolve chitosan material in pyridine to make a 5 mg/mL solution.[10] b. Slowly add the synthesized cis-2-decenoyl chloride to the chitosan solution with stirring, maintaining a 3:1 (v/v) ratio of pyridine to acyl chloride.[10] c. Allow the reaction to proceed for 1.5 hours.[10] d. Remove the modified chitosan from the reaction solution and place it in a 10% acetone solution for at least one hour.[10] e. Transfer the material to a 70% ethanol solution for at least one hour.[10] f. Finally, place the material in deionized water for at least one hour.[10] g. Lyophilize the purified product to obtain C2DA-modified chitosan.

Incorporation into Hydrogels

Hydrogels are highly absorbent, three-dimensional polymer networks that can be functionalized to release C2DA.

This protocol describes the formation of a C2DA-modified chitosan hydrogel using glutaraldehyde as a crosslinker.

Materials:

  • C2DA-modified chitosan (from Protocol 2)

  • 1% Acetic Acid

  • Glutaraldehyde solution (25% in water)

  • 1M Sodium Hydroxide (NaOH)

  • Deionized water

Procedure:

  • Dissolve the lyophilized C2DA-modified chitosan in 1% acetic acid to form a 2% (w/v) solution.

  • Add glutaraldehyde solution to a final concentration of 0.5% (v/v) and stir for 30 minutes.

  • Cast the solution into a mold and allow it to gel at room temperature for 2 hours.

  • Immerse the hydrogel in a 1M NaOH solution to neutralize the acid and remove any unreacted glutaraldehyde.

  • Wash the hydrogel extensively with deionized water until the washing solution is neutral.

Incorporation into Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable carriers that can encapsulate and provide sustained release of hydrophobic molecules like C2DA.[7]

This protocol is based on the single emulsion-solvent evaporation method.[11]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (C2DA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Preparation of Organic Phase: a. Dissolve a specific amount of PLGA (e.g., 250 mg) and C2DA in DCM (e.g., 5 mL).[11]

  • Preparation of Aqueous Phase: a. Prepare a PVA solution (e.g., 1% w/v) in deionized water.[11]

  • Emulsification: a. Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[11]

  • Solvent Evaporation: a. Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid C2DA-loaded PLGA nanoparticles.[11]

  • Nanoparticle Collection: a. Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.[11] b. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated C2DA. c. Lyophilize the nanoparticles for long-term storage.

Surface Coating of Medical Devices

Coating medical devices, such as titanium implants, with C2DA can prevent biofilm formation at the implant-tissue interface.

This is a facile method for applying a C2DA coating to a titanium surface.[6]

Materials:

  • Titanium coupons

  • This compound (C2DA)

  • Ethanol

Procedure:

  • Prepare a solution of C2DA in ethanol at a known concentration.

  • Drop-coat a defined volume of the C2DA solution onto the surface of the titanium coupons (e.g., to achieve a loading of 0.75 mg per coupon).[6]

  • Allow the ethanol to evaporate completely in a sterile environment, leaving a thin film of C2DA on the titanium surface.[6]

This protocol involves the use of cross-linking chemistry to covalently attach C2DA to a functionalized titanium surface.[3]

Materials:

  • Titanium coupons

  • Self-assembled monolayer (SAM) forming agent with a terminal carboxylic acid group (e.g., a phosphonic acid with a long alkyl chain ending in -COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • A molecule with a primary amine to link to C2DA if C2DA's carboxylic acid is used for surface attachment, or direct attachment if the surface is aminated. For this protocol, we assume a carboxyl-terminated surface and an amine-modified C2DA (or a linker). A more direct approach is to aminate the surface and then use EDC/NHS to couple C2DA's carboxylic acid.

Procedure (Amine-Carboxyl Coupling):

  • Surface Functionalization: a. Treat the titanium surface to create terminal amine groups using an appropriate SAM (e.g., (3-aminopropyl)triethoxysilane).

  • Activation of C2DA: a. Dissolve C2DA, EDC, and NHS in an appropriate solvent like MES buffer.

  • Coupling Reaction: a. Immerse the amine-functionalized titanium coupons in the activated C2DA solution and allow the reaction to proceed for several hours at room temperature. b. Rinse the coupons thoroughly with buffer and deionized water to remove unreacted reagents.

Quantitative Data

The following tables summarize key quantitative data for the incorporation and activity of C2DA in biomaterials.

Table 1: Effective Concentrations of C2DA against Biofilms

OrganismActivityConcentrationBiomaterial Context
S. aureus (MRSA)Biofilm Inhibition125 µg/mLIn vitro microtiter plate
S. aureus (MRSA)Growth Inhibition≥ 500 µg/mLIn vitro microtiter plate
P. aeruginosaBiofilm Dispersion100 - 620 nMIn vitro petri dishes and flow cells[1][12]

Table 2: C2DA Release and Loading in Biomaterials

BiomaterialLoading MethodC2DA LoadingCumulative ReleaseTime Frame
Electrospun Chitosan Membrane (Acylated)Physical Loading0.15 mg< 20%72 hours[9][13]
Chitosan SpongePhysical Loading100 mgNot specified, but maintained biofilm-inhibitory concentrations5 days

Table 3: Biocompatibility of C2DA-Modified Biomaterials

Biomaterial/C2DA ConcentrationCell LineAssayViability
C2DA up to 500 µg/mLHuman Dermal FibroblastsNot specifiedNo cytotoxic effects
DA-ESCM with 0.3 mg C2DANormal Human Dermal Fibroblasts (NHDFs)ATP-basedCytotoxic at 72h
DA-ESCM with 0.15 mg C2DANormal Human Dermal Fibroblasts (NHDFs)ATP-basedCytocompatible at 72h[4]
DA-ESCM with 0.3 mg C2DANormal Human Epidermal Keratinocytes (NHEKs)ATP-basedCytotoxic at 24h & 72h[4]
DA-ESCM with 0.15 mg C2DANormal Human Epidermal Keratinocytes (NHEKs)ATP-basedCytotoxic at 24h, recovered at 72h[4]

Signaling Pathway and Experimental Workflows

C2DA Signaling Pathway in P. aeruginosa

C2DA acts as a signaling molecule to induce biofilm dispersal. While the complete pathway is still under investigation, key components have been identified.[3][8] The process is thought to involve a sensor kinase, leading to changes in the intracellular levels of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP), which in turn modulates the activity of downstream effectors controlling motility and adhesion.

C2DA Biofilm Dispersal Signaling Pathway

C2DA This compound (C2DA) DspS DspS (Sensor Kinase) C2DA->DspS binds to c_di_GMP Decreased c-di-GMP levels DspS->c_di_GMP leads to Downstream Downstream Effectors (e.g., BdlA, DipA, RbdA, AmrZ) c_di_GMP->Downstream modulates Motility Increased Motility (Flagellar, Swarming) Downstream->Motility Adhesion Decreased Adhesion (EPS production) Downstream->Adhesion Dispersion Biofilm Dispersion Motility->Dispersion Adhesion->Dispersion

Proposed signaling pathway for C2DA-induced biofilm dispersal.
Experimental Workflow for Efficacy Testing

A generalized workflow for assessing the anti-biofilm efficacy of C2DA-incorporated biomaterials is presented below.

Workflow for Anti-Biofilm Efficacy Testing

cluster_prep Material Preparation cluster_exp Biofilm Assay cluster_analysis Data Analysis Control Control Biomaterial (No C2DA) Incubation Incubate with Bacterial Culture Control->Incubation Test C2DA-Incorporated Biomaterial Test->Incubation Washing Wash to Remove Planktonic Cells Incubation->Washing Quantification Quantify Biofilm (e.g., Crystal Violet) Washing->Quantification Comparison Compare Biofilm Formation on Control vs. Test Quantification->Comparison Conclusion Determine Anti-Biofilm Efficacy Comparison->Conclusion

General workflow for testing the anti-biofilm efficacy of C2DA-modified biomaterials.

Conclusion

The incorporation of this compound into biomaterials offers a powerful approach to combat biofilm-associated infections. The protocols and data presented in these application notes provide a comprehensive resource for researchers and developers to design, fabricate, and evaluate novel C2DA-releasing biomaterials for a wide range of medical applications. Further optimization of loading efficiency, release kinetics, and long-term stability will be crucial for the successful clinical translation of these promising technologies.

References

Application Notes and Protocols: Measuring the Impact of cis-2-Decenoic Acid on Bacterial Metabolic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-2-Decenoic acid (cis-DA) is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa that plays a crucial role in bacterial communication and behavior.[1][2] It is known to induce the dispersion of established biofilms across a wide range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1][2][3][4] Furthermore, cis-DA has been shown to increase the metabolic activity of dormant persister cells, rendering them susceptible to conventional antibiotics.[1][5][6] This application note provides detailed protocols for researchers, scientists, and drug development professionals to quantitatively assess the impact of cis-DA on bacterial metabolic activity. The described methods focus on key indicators of metabolic function: respiratory activity, intracellular ATP levels, and enzymatic activity.

Mechanism of Action Overview

This compound influences bacterial physiology through multiple mechanisms. It can modulate gene expression, affecting processes such as motility, chemotaxis, and cell attachment.[2] One of its key effects is the interaction with the bacterial cell membrane, leading to increased permeability. This disruption can result in the leakage of intracellular components, including ATP, and enhance the uptake of other molecules like antibiotics.[7] By stimulating a transition from a dormant, persister state to a metabolically active state, cis-DA effectively "awakens" these tolerant cells, which is a critical step in eradicating chronic, biofilm-related infections.[1][5][6]

cluster_0 This compound (cis-DA) Signaling cisDA This compound membrane Bacterial Cell Membrane cisDA->membrane gene_reg Gene Expression Modulation cisDA->gene_reg permeability Increased Membrane Permeability membrane->permeability metabolic_genes Upregulation of Metabolic Genes (e.g., atpH, acpP) gene_reg->metabolic_genes atp_leakage ATP Leakage permeability->atp_leakage antibiotic_uptake Increased Antibiotic Uptake permeability->antibiotic_uptake metabolic_activity Increased Metabolic Activity metabolic_genes->metabolic_activity

Caption: Signaling pathway of this compound in bacteria.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound for biofilm inhibition and dispersal in various bacterial species, as reported in the literature.

Table 1: Effective Concentrations of this compound on Bacterial Biofilms

Bacterial SpeciesGram StainEffectEffective Concentration
Pseudomonas aeruginosaNegativeBiofilm Dispersion100 nM
Pseudomonas aeruginosaNegativeBiofilm Inhibition2.5 nM[2]
Escherichia coliNegativeBiofilm Dispersion310 nM[3]
Escherichia coliNegativeBiofilm Inhibition310 nM
Klebsiella pneumoniaeNegativeBiofilm Inhibition310 nM
Salmonella entericaNegativeBiofilm Dispersion310 nM[3]
Staphylococcus aureus (MRSA)PositiveBiofilm Inhibition125 µg/mL (734 µM)[8]
Bacillus subtilisPositiveBiofilm DispersionNot specified

Experimental Protocols

This section provides detailed protocols for three key assays to measure the impact of this compound on bacterial metabolic activity.

cluster_workflow General Experimental Workflow start Prepare Bacterial Culture (e.g., Planktonic or Persister Cells) treatment Expose Cells to cis-DA (and appropriate controls) start->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Metabolic Assay incubation->assay respirometry Respirometry Assay (Oxygen Consumption) assay->respirometry atp_assay ATP Quantification (Luminescence) assay->atp_assay enzyme_assay Enzymatic Activity Assay (e.g., Dehydrogenase) assay->enzyme_assay data Data Analysis and Comparison respirometry->data atp_assay->data enzyme_assay->data

Caption: General workflow for assessing cis-DA's metabolic impact.

Protocol 1: Bacterial Respirometry Assay

This protocol measures the oxygen consumption rate of bacteria as a direct indicator of metabolic activity.[9] An increase in oxygen consumption following treatment with cis-DA suggests a stimulation of aerobic respiration.

Materials:

  • Bacterial culture of interest

  • This compound stock solution (in ethanol or DMSO)

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)

  • 96-well microplate with integrated oxygen sensors or a respirometer system

  • Plate reader capable of measuring fluorescence or phosphorescence for oxygen sensing probes[10]

  • Vehicle control (ethanol or DMSO)

  • Positive control (e.g., a known metabolic stimulant)

  • Negative control (untreated bacteria)

Procedure:

  • Culture Preparation: Grow the bacterial strain to the desired growth phase (e.g., mid-logarithmic or stationary phase to isolate persister cells).

  • Cell Density Adjustment: Wash the cells with a suitable buffer (e.g., PBS) and resuspend them in fresh growth medium to a standardized optical density (e.g., OD600 of 0.1).

  • Plate Setup:

    • Add 180 µL of the bacterial suspension to the wells of the 96-well microplate.

    • Prepare serial dilutions of this compound.

    • Add 20 µL of the cis-DA dilutions to the respective wells.

    • Include wells for vehicle control, positive control, and negative control.

  • Measurement:

    • Place the microplate in the plate reader or respirometer.

    • Monitor the oxygen concentration in each well over time at a constant temperature (e.g., 37°C). Measurements should be taken at regular intervals (e.g., every 5-10 minutes) for a duration of several hours.

  • Data Analysis:

    • Calculate the rate of oxygen consumption for each condition by determining the slope of the linear portion of the oxygen depletion curve.

    • Normalize the oxygen consumption rate to the number of cells (e.g., CFU/mL) if necessary.

    • Compare the oxygen consumption rates of cis-DA-treated cells to the controls.

Protocol 2: Intracellular ATP Quantification Assay

This protocol quantifies the amount of intracellular ATP, a key molecule in energy metabolism.[11] While cis-DA can cause ATP leakage[7], in dormant cells, it can also stimulate metabolic pathways leading to a net increase in ATP production.[1][5]

Materials:

  • Bacterial culture of interest

  • This compound stock solution

  • Appropriate growth medium

  • Opaque-walled 96-well microplate suitable for luminescence assays

  • Commercial ATP quantification kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay)[12]

  • Luminometer or plate reader with luminescence detection capabilities

  • Vehicle control

  • Negative control (untreated bacteria)

Procedure:

  • Culture and Treatment: Prepare and treat bacterial cultures with various concentrations of cis-DA and controls as described in Protocol 1, Steps 1-3, using an opaque-walled microplate.

  • Incubation: Incubate the plate at the optimal growth temperature for a predetermined time (e.g., 1-4 hours).

  • Lysis and Reagent Addition:

    • Equilibrate the ATP assay reagent to room temperature.

    • Add a volume of the ATP reagent equal to the sample volume in each well (e.g., 100 µL of reagent to 100 µL of culture). The reagent will lyse the cells and provide the necessary components for the luciferase reaction.

  • Signal Development: Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.[12]

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from medium-only wells) from all experimental readings.

    • Compare the luminescence signals (proportional to ATP concentration) from the cis-DA-treated samples to the controls.

    • A standard curve using a known ATP concentration can be generated for absolute quantification.

Protocol 3: Dehydrogenase Activity Assay (MTT/XTT/Resazurin)

This protocol measures the activity of cellular dehydrogenases, which are key enzymes in respiratory chains and are indicative of metabolic activity.[13] Assays using tetrazolium salts (MTT, XTT) or resazurin rely on the reduction of these compounds by metabolically active cells to produce a colored or fluorescent product.

Materials:

  • Bacterial culture of interest

  • This compound stock solution

  • Appropriate growth medium

  • 96-well microplate

  • MTT, XTT, or Resazurin solution

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol)

  • Spectrophotometer or fluorometer

  • Vehicle control

  • Negative control (untreated bacteria)

Procedure:

  • Culture and Treatment: Prepare and treat bacterial cultures with various concentrations of cis-DA and controls as described in Protocol 1, Steps 1-3.

  • Incubation: Incubate the plate at the optimal growth temperature for a predetermined period.

  • Reagent Addition:

    • Add the metabolic dye to each well (e.g., 20 µL of 5 mg/mL MTT solution).

    • Incubate for an additional 1-4 hours to allow for the reduction of the dye by metabolically active cells.

  • Product Solubilization and Measurement:

    • For MTT: If a purple precipitate (formazan) has formed, centrifuge the plate, remove the supernatant, and add a solubilization solution to dissolve the crystals. Measure the absorbance at ~570 nm.

    • For XTT/Resazurin: These are soluble dyes, so the absorbance or fluorescence can be measured directly without a solubilization step. Measure absorbance at ~450 nm for XTT or fluorescence at ~590 nm (with excitation at ~560 nm) for resazurin.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from control wells containing only medium and the dye.

    • Compare the signal from cis-DA-treated cells to untreated controls. An increase in signal indicates higher dehydrogenase activity and thus, increased metabolic activity.

References

Application Notes and Protocols for Crystal Violet Biofilm Inhibition Assay with cis-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a physical barrier and facilitates intercellular communication, contributing to their recalcitrance. cis-2-Decenoic acid (C2DA) is a fatty acid signaling molecule that has been shown to induce the dispersion of biofilms in a variety of Gram-negative and Gram-positive bacteria.[1][2][3] This ability to disrupt the biofilm life cycle makes C2DA a promising candidate for the development of novel anti-biofilm therapeutics. The crystal violet (CV) assay is a simple and widely used method for quantifying biofilm formation and its inhibition.[4][5] This document provides a detailed protocol for performing a crystal violet biofilm inhibition assay with this compound.

Principle of the Assay

The crystal violet assay is a colorimetric method used to indirectly quantify the total biomass of a biofilm. Crystal violet, a basic dye, stains the negatively charged components of the biofilm's extracellular matrix and the bacterial cells themselves.[6] After staining, the bound dye is solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. The intensity of the color is directly proportional to the amount of biofilm present.[7] In an inhibition assay, a decrease in absorbance in the presence of an inhibitory compound, such as C2DA, compared to an untreated control, indicates a reduction in biofilm formation.[8]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the biofilm inhibition assay.

Materials
  • Sterile 96-well flat-bottom polystyrene microtiter plates[5][9]

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[4][5]

  • This compound (C2DA) stock solution (dissolved in a suitable solvent like ethanol or DMSO)

  • Phosphate-buffered saline (PBS), sterile[9]

  • 0.1% (w/v) Crystal Violet solution[5][9]

  • 30% (v/v) Acetic acid in water or 95% Ethanol for solubilization[5][9][10]

  • Plate reader capable of measuring absorbance at 570-600 nm[11]

  • Micropipettes and sterile tips

  • Incubator

Protocol: Biofilm Inhibition Assay
  • Preparation of Bacterial Inoculum:

    • Aseptically inoculate a single colony of the test bacterium into 5 mL of appropriate growth medium.

    • Incubate overnight at the optimal growth temperature (e.g., 37°C) with shaking.[4]

    • The following day, dilute the overnight culture in fresh medium to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05.[9]

  • Preparation of C2DA Dilutions:

    • Prepare serial dilutions of the C2DA stock solution in the growth medium directly in the 96-well plate to achieve the desired final concentrations.

    • It is crucial to include a solvent control containing the same concentration of the solvent used to dissolve C2DA as in the highest concentration test well.[9]

    • Also, include a negative control (medium only) and a positive control (medium with bacteria but no C2DA).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared C2DA dilutions to the respective wells of the 96-well plate.

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

    • Cover the plate and incubate at the optimal growth temperature for 24-48 hours under static (non-shaking) conditions to allow for biofilm formation.[5][9]

  • Washing:

    • After incubation, carefully discard the planktonic (free-floating) culture from the wells by inverting the plate.

    • Gently wash each well three times with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to dislodge the biofilm.[5][9]

    • After the final wash, remove any remaining liquid by tapping the inverted plate on a paper towel.[11]

  • Staining with Crystal Violet:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[9]

    • Discard the crystal violet solution and wash the wells thoroughly with water until the washing water runs clear.[9]

  • Solubilization and Absorbance Measurement:

    • Completely air-dry the plate.[9]

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[5][9]

    • Incubate for 10-15 minutes at room temperature, ensuring the dye is fully dissolved. Gentle mixing by pipetting up and down can aid this process.[10]

    • Transfer 125-200 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[10][11]

    • Measure the absorbance at a wavelength between 570 nm and 600 nm using a microplate reader.[11]

Data Presentation

The quantitative data obtained from the assay should be summarized for clear interpretation and comparison. The percentage of biofilm inhibition is calculated using the following formula:

% Biofilm Inhibition = [ (ODControl - ODTreated) / ODControl ] x 100

Where:

  • ODControl is the absorbance of the positive control (bacteria without C2DA).

  • ODTreated is the absorbance of the wells treated with C2DA.

Concentration of C2DA (µg/mL)Mean Absorbance (OD595) ± SD% Biofilm Inhibition
0 (Control)1.25 ± 0.080%
15.61.10 ± 0.0612%
31.250.85 ± 0.0532%
62.50.54 ± 0.0456.8%
1250.23 ± 0.0381.6%
2500.12 ± 0.0290.4%
5000.09 ± 0.0192.8%
Solvent Control1.22 ± 0.072.4%
Negative Control (Medium Only)0.05 ± 0.01-

Table 1: Example data for the effect of varying concentrations of this compound on biofilm formation. Data are presented as the mean of triplicate readings ± standard deviation.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial Culture Preparation C Inoculation of 96-well Plate A->C B C2DA Serial Dilutions B->C D Incubation (24-48h) C->D E Washing (PBS) D->E F Staining (0.1% Crystal Violet) E->F G Washing (Water) F->G H Solubilization (30% Acetic Acid) G->H I Absorbance Reading (595 nm) H->I J Calculation of % Inhibition I->J G C2DA This compound (C2DA) Membrane Bacterial Cell Membrane C2DA->Membrane Interacts with/diffuses across Motility Increased Motility Membrane->Motility Induces gene expression Attachment Decreased Cell Attachment Membrane->Attachment Represses gene expression EPS Reduced EPS Production Membrane->EPS Downregulates synthesis Dispersion Biofilm Dispersion Planktonic Transition to Planktonic State Motility->Planktonic Attachment->Planktonic EPS->Planktonic Planktonic->Dispersion

References

Visualizing CDA-Induced Biofilm Dispersal Using Confocal Laser Scanning Microscopy: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. A promising strategy to combat biofilm-related issues is the induction of biofilm dispersal, a process that transitions sessile biofilm bacteria into a more susceptible planktonic state. Cis-2-decenoic acid (CDA) is a fatty acid signaling molecule known to induce biofilm dispersal across a range of bacterial species.[1][2] Confocal Laser Scanning Microscopy (CLSM) is a powerful, non-invasive imaging technique that allows for the three-dimensional visualization and quantification of biofilm architecture and viability in situ.[3][4] This application note provides a detailed protocol for utilizing CLSM to visualize and quantify CDA-induced biofilm dispersal, along with insights into the underlying signaling pathways.

Key Applications

  • Screening and Efficacy Testing: Evaluate the anti-biofilm and dispersal activity of novel compounds, including CDA analogs and other potential dispersal agents.

  • Mechanism of Action Studies: Investigate the structural and cellular changes within a biofilm in response to dispersal-inducing signals.

  • Drug Development: Assess the potential of combining dispersal agents with conventional antimicrobials to enhance their efficacy against biofilms.[3]

  • Fundamental Research: Elucidate the signaling pathways and molecular mechanisms governing biofilm dispersal.

Signaling Pathway of CDA-Induced Dispersal

CDA-induced biofilm dispersal is intricately linked to the intracellular levels of the second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP). High intracellular c-di-GMP concentrations generally promote a sessile, biofilm lifestyle, while low levels are associated with motility and a planktonic state.[5][6] CDA treatment leads to a significant reduction in intracellular c-di-GMP levels, triggering a signaling cascade that results in the dispersal of biofilm cells.[2] In Pseudomonas aeruginosa, this process involves a number of regulatory proteins, including BdlA, AmrZ, RbdA, and DipA, which are key components of the dispersal signaling pathway.[2]

CDA_Signaling_Pathway CDA-Induced Dispersal Signaling Pathway CDA CDA (this compound) Sensor Putative Sensor Protein CDA->Sensor Signal_Cascade Signal Transduction Cascade (involving BdlA, AmrZ, RbdA, DipA) Sensor->Signal_Cascade c_di_GMP Reduced Intracellular c-di-GMP Levels Signal_Cascade->c_di_GMP Inhibition of DGCs or Activation of PDEs Phenotype Dispersal Phenotype: - Downregulation of adhesins - Upregulation of motility genes - EPS matrix degradation c_di_GMP->Phenotype

A simplified diagram of the CDA-induced dispersal signaling pathway.

Experimental Workflow for Visualizing CDA-Induced Dispersal

The following diagram outlines the general workflow for growing biofilms, treating them with CDA, and subsequently imaging them with CLSM to visualize and quantify dispersal.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_biofilm Biofilm Growth cluster_treatment Treatment cluster_imaging Imaging and Analysis A Bacterial Culture Preparation B Inoculation into Flow Cell or Chamber Slide A->B C Incubation to Form Mature Biofilm (e.g., 48-72h) B->C D Treatment with CDA (e.g., 310 nM for 1-2h) C->D E Control (No CDA Treatment) C->E F LIVE/DEAD Staining (SYTO 9 and Propidium Iodide) D->F E->F G Confocal Laser Scanning Microscopy (CLSM) Imaging F->G H 3D Image Reconstruction and Quantitative Analysis G->H

A general workflow for CDA-induced dispersal experiments using CLSM.

Detailed Experimental Protocols

Materials
  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., Tryptic Soy Broth, TSB)

  • This compound (CDA) stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

  • Confocal microscopy-compatible chambers (e.g., flow cells, chambered coverglass)

  • Confocal Laser Scanning Microscope

Protocol for CDA-Induced Biofilm Dispersal and CLSM Imaging

1. Biofilm Growth

  • Prepare an overnight culture of the bacterial strain in the appropriate growth medium.

  • Dilute the overnight culture to the desired starting optical density (e.g., OD₆₀₀ of 0.1).

  • Inoculate the confocal-compatible chambers with the diluted bacterial culture.

  • Incubate the chambers under conditions that promote biofilm formation (e.g., 37°C for 48-72 hours). For flow cell systems, maintain a continuous flow of fresh medium.

2. CDA Treatment

  • After the desired period of biofilm growth, gently remove the bulk medium from the chambers.

  • For the treatment group, add fresh medium containing the desired concentration of CDA (e.g., 310 nM).[7] For the control group, add fresh medium without CDA.

  • Incubate the chambers for the desired treatment duration (e.g., 1-2 hours) under the same conditions as biofilm growth.

3. Staining

  • Gently remove the medium from the chambers and wash twice with sterile PBS to remove planktonic cells.

  • Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a 1:1 mixture of SYTO 9 and propidium iodide in PBS).

  • Add the staining solution to the chambers, ensuring the biofilms are completely covered.

  • Incubate in the dark at room temperature for 15-20 minutes.

  • Gently wash the stained biofilms with PBS to remove excess stain.

4. Confocal Laser Scanning Microscopy (CLSM) Imaging

  • Mount the chamber on the stage of the confocal microscope.

  • Use appropriate laser lines and emission filters for SYTO 9 (green fluorescence, live cells) and propidium iodide (red fluorescence, dead/compromised cells). Typically, excitation/emission wavelengths are around 488/500-550 nm for SYTO 9 and 535/617 nm for propidium iodide.

  • Acquire a series of z-stack images through the entire thickness of the biofilm at multiple random locations for both the control and CDA-treated samples.

5. Image Analysis and Quantification

  • Reconstruct 3D images from the z-stacks using imaging software (e.g., ZEN, LAS X, Imaris, or Fiji/ImageJ).

  • Quantify various biofilm parameters using software such as COMSTAT or Imaris. Key parameters to quantify include:

    • Total biomass: The overall volume of the biofilm.

    • Average and maximum thickness: The height of the biofilm.

    • Surface area coverage: The percentage of the surface covered by the biofilm.

    • Live/Dead cell ratio: The proportion of green to red fluorescence, indicating cell viability.

    • Roughness coefficient: A measure of the biofilm's architectural heterogeneity.

Quantitative Data Presentation

The following tables provide examples of how to present quantitative data obtained from CLSM analysis of CDA-induced dispersal.

Table 1: Effect of CDA on Biofilm Biomass and Thickness

TreatmentTotal Biomass (µm³/µm²)Average Thickness (µm)Maximum Thickness (µm)
Control (No CDA)15.8 ± 2.125.3 ± 3.545.1 ± 5.8
310 nM CDA7.2 ± 1.512.6 ± 2.822.4 ± 4.1
% Reduction 54.4% 50.2% 50.3%

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Effect of CDA on Planktonic Cell Release

TreatmentOptical Density (OD₆₀₀) of Planktonic Cells
Control (No CDA)0.15 ± 0.03
310 nM CDA0.48 ± 0.05

Data are presented as mean ± standard deviation from at least three independent experiments. Increased OD₆₀₀ in the CDA-treated group indicates the release of biofilm cells into the planktonic phase.[1]

Troubleshooting and Considerations

  • Photobleaching: Minimize laser exposure time and intensity to prevent fluorophore quenching.

  • Autofluorescence: Include an unstained control to assess the level of background fluorescence from the medium or substrate.

  • Biofilm Variability: Analyze multiple fields of view and perform experiments in triplicate to account for the inherent heterogeneity of biofilms.

  • Stain Penetration: For very thick biofilms, ensure adequate incubation time for the stains to penetrate the entire structure.

  • Quantitative Analysis: Use consistent thresholding and analysis parameters across all images to ensure comparability of quantitative data.

Conclusion

Confocal Laser Scanning Microscopy is an indispensable tool for the detailed visualization and quantification of CDA-induced biofilm dispersal. The protocols and information provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to investigate biofilm dispersal phenomena, screen for novel anti-biofilm agents, and gain deeper insights into the complex processes governing biofilm biology. The ability to obtain both qualitative and quantitative data makes CLSM a powerful platform for advancing the development of new strategies to combat biofilm-related challenges.

References

Application of cis-2-Decenoic Acid in Food Preservation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

cis-2-Decenoic acid (CDA), a medium-chain fatty acid produced by Pseudomonas aeruginosa, has emerged as a promising agent in food preservation technologies.[1][2] This molecule acts as a signaling messenger that can induce the dispersion of established biofilms from a wide range of foodborne pathogens, including both Gram-positive and Gram-negative bacteria.[3][4] Notably, CDA enhances the efficacy of conventional antibiotics and disinfectants, offering a synergistic approach to microbial control on food contact surfaces.[1][5][6] At concentrations effective for biofilm control, CDA has shown no cytotoxic effects on human cells.[5][7] This document provides detailed application notes and experimental protocols for researchers and professionals in food science and drug development exploring the use of CDA in food preservation.

Introduction

Biofilm formation by pathogenic and spoilage microorganisms on food and food processing surfaces is a significant challenge in the food industry.[1][6] Biofilms create a protective environment for bacteria, rendering them more resistant to conventional cleaning and disinfection methods. This compound offers a novel strategy to combat biofilms by inducing their dispersal, thereby reverting the microbial cells to a more susceptible planktonic state.[3][5] This signaling molecule has demonstrated broad-spectrum activity, affecting biofilms of critical foodborne pathogens such as Staphylococcus aureus, Bacillus cereus, Salmonella enterica, and Escherichia coli.[1][5]

The primary mechanisms of action for CDA in biofilm control include:

  • Inducing Biofilm Dispersion: CDA triggers the natural dispersal of cells from mature biofilms.[3][4]

  • Inhibiting Biofilm Formation: It can prevent the initial attachment and formation of biofilms on surfaces.[3][7]

  • Enhancing Antimicrobial Susceptibility: By disrupting the biofilm matrix, CDA increases the susceptibility of bacteria to conventional antibiotics and disinfectants.[1][3][8]

  • Modulating Persister Cells: CDA can revert dormant, antibiotic-tolerant persister cells to a metabolically active state, making them vulnerable to antimicrobials.[3][9]

Quantitative Data Summary

The efficacy of this compound, both alone and in combination with other antimicrobial agents, has been quantified in several studies. The following tables summarize key quantitative data for its application against common food-related bacteria.

Table 1: Efficacy of this compound in Biofilm Dispersal and Inhibition

MicroorganismCDA ConcentrationEffectReference
S. aureus, B. cereus, S. enterica, E. coli310 nM>2-fold increase in planktonic cells (dispersal)[1][5]
E. coli310 nMSignificant increase in planktonic population (OD600 from 0.66 to 0.9)[1][5]
MRSA (UAMS-1)125 µg/mLInhibition of biofilm formation[7]
MRSA (UAMS-1)≥ 500 µg/mLInhibition of bacterial growth[7]
P. aeruginosa PAO12.5 nMPrevention of biofilm formation in flow cell reactors[3]

Table 2: Synergistic Effects of this compound with Antimicrobials against Biofilms

MicroorganismCDA ConcentrationAntimicrobial Agent (Concentration)% Biofilm Reduction/RemovalReference
S. aureus310 nMCiprofloxacin (1 µg)87%[1][5]
B. cereus310 nMCiprofloxacin (1 µg)89%[1][5]
S. aureus, B. cereus, S. enterica, E. coli310 nMDisinfectants (Peracetic acid/H₂O₂) or Antibiotics~80% reduction in biofilm biomass[1][5]
MRSA (UAMS-1)Sub-inhibitoryDaptomycin (1 µg/mL)Additive effect on biofilm inhibition[7]
MRSA (UAMS-1)Sub-inhibitoryVancomycin (1 µg/mL)Additive effect on biofilm inhibition[7]

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Biofilm Dispersal

This compound acts as an intercellular signaling molecule that triggers a cascade of events leading to the dispersal of cells from a mature biofilm. This process involves the transition of sessile biofilm cells back to a planktonic, free-swimming state, which increases their susceptibility to antimicrobial agents.

G cluster_0 Biofilm State cluster_1 Intervention cluster_2 Outcome Biofilm Mature Biofilm (Resistant) Dispersed Planktonic Cells (Susceptible) Biofilm->Dispersed Eradication Bacterial Eradication Dispersed->Eradication CDA This compound (Signaling Molecule) CDA->Biofilm Induces Dispersal Antimicrobial Antimicrobial Agent (Antibiotic/Disinfectant) Antimicrobial->Eradication G cluster_0 Phase 1: Biofilm Formation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Quantification Inoculation 1. Inoculate surface (e.g., stainless steel, microtiter plate) Incubation 2. Incubate to allow biofilm maturation Inoculation->Incubation Treatment 3. Apply Treatment: - CDA alone - Antimicrobial alone - CDA + Antimicrobial Incubation->Treatment Quantification 4. Quantify Biofilm/Viability: - Crystal Violet Staining - CFU Counting - Microscopy Treatment->Quantification G Low Low (nM range) Dispersal Biofilm Dispersal & Synergy with Antimicrobials Low->Dispersal Mid Intermediate (µg/mL range) Inhibition Biofilm Formation Inhibition Mid->Inhibition High High (≥ 500 µg/mL) GrowthInhibition Bacterial Growth Inhibition High->GrowthInhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-2-Decenoic Acid for Biofilm Dispersal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cis-2-decenoic acid (C2DA) for biofilm dispersal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C2DA) and how does it work?

A1: this compound is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa. It acts as a biofilm dispersal autoinducer, prompting bacteria within a biofilm to transition to a planktonic (free-swimming) state.[1][2] C2DA has been shown to have broad-spectrum activity, inducing dispersal in a variety of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1][2] The signaling mechanism in P. aeruginosa involves the sensor kinase DspS and the response regulator DspR.[3]

Q2: What is the optimal concentration range for C2DA-mediated biofilm dispersal?

A2: The optimal concentration of C2DA can vary significantly depending on the microbial species, strain, and experimental conditions. Published effective concentrations range from the nanomolar (nM) to the micromolar (µM) and even millimolar (mM) levels. For example, concentrations as low as 2.5 nM have been shown to be effective against P. aeruginosa biofilms, while 310 nM has been used to induce dispersal in biofilms of food-related pathogens like E. coli and S. aureus.[2][4][5] For inhibiting S. aureus (MRSA) biofilm formation, concentrations of 125 µg/mL and higher have been reported to be effective.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: Can C2DA be used in combination with antibiotics?

A3: Yes, several studies have demonstrated that C2DA can enhance the efficacy of antibiotics against biofilms.[1][6] By inducing biofilm dispersal, C2DA can render the newly planktonic bacteria more susceptible to conventional antimicrobial agents.[2] For instance, co-treatment of P. aeruginosa biofilms with C2DA and ciprofloxacin or tobramycin resulted in a significant decrease in cell viability compared to antibiotic treatment alone.[1]

Q4: Is C2DA stable in culture media?

A4: As an unsaturated fatty acid, C2DA can be susceptible to oxidation and isomerization, particularly in serum-free media and when exposed to light.[7] Its poor aqueous solubility can also lead to precipitation or adherence to plasticware, reducing its effective concentration.[7] To improve solubility and stability, it is recommended to dissolve C2DA in a solvent like DMSO to create a stock solution and then complex it with bovine serum albumin (BSA) in the culture medium.[7]

Q5: Does C2DA have any cytotoxic effects on mammalian cells?

A5: Studies have shown that at concentrations effective for biofilm dispersal, C2DA does not exhibit significant cytotoxic effects on human cells, such as dermal fibroblasts.[6] However, it is always recommended to perform cytotoxicity assays for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no biofilm dispersal observed. Degradation of C2DA: Susceptible to oxidation and isomerization.[7] Poor bioavailability: Precipitation or adherence to plasticware.[7] Incorrect concentration: Optimal concentration is species- and strain-dependent.- Prepare fresh C2DA working solutions for each experiment.[7] - Minimize exposure of solutions to light.[7] - Use fatty acid-free BSA to complex C2DA, improving solubility and stability.[7] - Perform a dose-response curve to determine the optimal C2DA concentration for your specific microorganism.
Precipitate forms in the culture medium. Exceeding solubility limit: C2DA concentration is too high for the medium components.[7]- Increase the concentration of BSA in the medium.[7] - Reduce the final concentration of C2DA.[7] - Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).[7]
High variability between replicate wells. Inconsistent preparation of working solutions: Incomplete mixing or pipetting errors.- Vortex stock and working solutions thoroughly before use. - Use calibrated pipettes and proper pipetting techniques.
C2DA appears to inhibit bacterial growth instead of causing dispersal. High concentration of C2DA: At higher concentrations, C2DA can have antimicrobial effects.[6][8]- Re-evaluate the concentration range. The goal for dispersal is typically non-bactericidal. - Perform a minimum inhibitory concentration (MIC) assay to distinguish between growth inhibition and dispersal.

Data Presentation: Effective Concentrations of this compound

Microorganism Effective Concentration Effect Reference
Pseudomonas aeruginosa2.5 nMBiofilm prevention[2]
Pseudomonas aeruginosa1 nM, 1 µM, 1 mMReduction in biofilm thickness and biomass[2]
Pseudomonas aeruginosa100 nMBiofilm dispersal[1]
Escherichia coli310 nMBiofilm dispersal[1][4]
Staphylococcus aureus310 nMBiofilm dispersal[4]
Staphylococcus aureus (MRSA)≥ 125 µg/mLBiofilm inhibition[6]
Bacillus subtilis310 nMBiofilm dispersal[4]
Salmonella enterica310 nMBiofilm dispersal[4]
Klebsiella pneumoniae310 nMBiofilm dispersal and prevention[5]
Mixed-species (E. coli & K. pneumoniae)310 nMBiofilm dispersal and prevention[5]
Multi-strain MBR isolates100 - 300 nMReduction in EPS[9]

Experimental Protocols

Biofilm Dispersal Assay (Microtiter Plate Method)
  • Biofilm Formation: Grow biofilms of the desired microorganism in a 96-well microtiter plate for 24-48 hours at the optimal growth temperature.

  • Planktonic Cell Removal: Gently discard the planktonic culture and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[10]

  • C2DA Treatment: Add fresh medium containing various concentrations of C2DA to the wells. Include a solvent control (medium with the same concentration of the solvent used to dissolve C2DA, e.g., ethanol or DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a defined period (e.g., 1-24 hours) to allow for dispersal.

  • Quantification of Dispersed Cells: Measure the optical density (OD600) of the supernatant in each well to quantify the planktonic cells released from the biofilm. An increase in OD600 compared to the control indicates dispersal.

  • Quantification of Remaining Biofilm (Optional): After removing the supernatant, the remaining biofilm can be quantified using the crystal violet staining method.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes.[10]

    • Remove the crystal violet and wash the wells thoroughly with water.[10]

    • Air-dry the plate and solubilize the bound crystal violet with 200 µL of 30% acetic acid.[10]

    • Measure the absorbance at 595 nm. A decrease in absorbance compared to the control indicates biofilm dispersal.[10]

Mandatory Visualizations

C2DA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C2DA This compound DspS DspS (Sensor Kinase) C2DA->DspS Binds DspR DspR (Response Regulator) DspS->DspR Phosphorylates Downstream Downstream Effectors (e.g., motility, EPS degradation) DspR->Downstream Regulates BiofilmDispersal Biofilm Dispersal Downstream->BiofilmDispersal Leads to

Caption: C2DA signaling pathway in P. aeruginosa.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_C2DA Prepare C2DA Stock (in DMSO) Treat 3. Add C2DA Treatment Prep_C2DA->Treat Prep_Media Prepare Culture Media (+/- BSA) Grow_Biofilm 1. Grow Biofilm (24-48h) Prep_Media->Grow_Biofilm Wash 2. Wash to Remove Planktonic Cells Grow_Biofilm->Wash Wash->Treat Incubate 4. Incubate for Dispersal Treat->Incubate Measure_OD 5a. Measure Supernatant OD (Dispersed Cells) Incubate->Measure_OD CV_Stain 5b. Crystal Violet Stain (Remaining Biofilm) Incubate->CV_Stain

Caption: Workflow for a biofilm dispersal assay.

References

troubleshooting inconsistent results in cis-2-Decenoic acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cis-2-Decenoic acid (cis-DA) in bioassays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in microbiology?

A1: this compound (cis-DA) is a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa. It acts as an autoinducer for biofilm dispersion, causing bacteria within a biofilm to transition to a planktonic (free-swimming) state.[1][2][3] Beyond dispersion, cis-DA has been shown to inhibit biofilm formation, revert persister cells to an antibiotic-susceptible state, and modulate virulence in a variety of Gram-positive and Gram-negative bacteria as well as the yeast Candida albicans.[1][3]

Q2: In which bacterial species has this compound shown activity?

A2: Cis-DA exhibits broad-spectrum activity. Originally discovered in Pseudomonas aeruginosa, its effects on biofilm inhibition and/or dispersion have been documented in species including Escherichia coli, Klebsiella pneumoniae, Salmonella enterica, Staphylococcus aureus (including MRSA), Bacillus subtilis, and others.[3][4]

Q3: What is the proposed signaling pathway for this compound in Pseudomonas aeruginosa?

A3: In P. aeruginosa, the cis-DA signal is sensed by the hybrid sensor kinase DspS.[2][5] This initiates a signaling cascade that is thought to involve the response regulator DspR.[2] While the precise mechanism is still under investigation, this two-component system appears to regulate downstream genes involved in motility, chemotaxis, and other processes that lead to the dispersal of biofilm cells.[2][3]

Q4: Is this compound commercially available?

A4: Yes, this compound can be purchased from various chemical suppliers. For example, it has been sourced from Carbosynth Ltd. for research purposes.[1]

Troubleshooting Guide

Issue 1: Inconsistent or no biofilm dispersal observed.

  • Q: I've added cis-DA to my mature biofilm, but I'm not seeing the expected dispersal. What could be wrong?

    • A: Potential Cause 1: Incorrect Concentration. The effective concentration of cis-DA can vary significantly between bacterial species.[4] Ensure you are using a concentration appropriate for your organism. See the data table below for recommended starting concentrations.

    • A: Potential Cause 2: Poor Solubility/Bioavailability. Cis-DA has limited solubility in aqueous media and can adhere to plasticware.[6] This reduces its effective concentration. It is recommended to first dissolve cis-DA in a solvent like DMSO and then dilute it in the culture medium. To improve solubility and stability, complexing the fatty acid with bovine serum albumin (BSA) is also a common practice.[6]

    • A: Potential Cause 3: Degradation of cis-DA. As an unsaturated fatty acid, cis-DA can degrade through oxidation or isomerize to the less active trans-isomer, especially when exposed to light and oxygen.[6] Always prepare fresh working solutions for each experiment and minimize light exposure.[6]

    • A: Potential Cause 4: Strain-Specific Differences. The response to cis-DA can be strain-dependent. Some strains may lack the necessary signaling components to respond to the molecule.[5]

    • A: Potential Cause 5: Experimental Conditions. Factors such as the age of the biofilm, the specific growth medium used, and the incubation conditions (e.g., static vs. flow) can all influence the dispersal response.[4]

Issue 2: High variability between experimental replicates.

  • Q: My results for biofilm inhibition/dispersal vary widely between wells and between experiments. How can I improve consistency?

    • A: Potential Cause 1: Inconsistent Working Solutions. Small errors in the dilution of the stock solution or inadequate mixing can lead to significant variations in the final concentration of cis-DA.[6] Ensure thorough vortexing when preparing stock and working solutions.

    • A: Potential Cause 2: Solvent Effects. If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced artifacts that could affect bacterial growth or biofilm formation.[6] Always include a vehicle control (medium with the solvent at the same concentration) in your experimental setup.

    • A: Potential Cause 3: Inconsistent Biofilm Formation. Variability in the initial biofilm can lead to variable dispersal results. Ensure your protocol for biofilm growth is well-controlled, leading to consistent biofilm biomass in your control wells.

Issue 3: Unexpected effects on bacterial growth.

  • Q: I'm observing inhibition of planktonic bacterial growth at concentrations where I expected to see only biofilm effects. Is this normal?

    • **A: Yes, at higher concentrations, cis-DA can have antimicrobial effects and inhibit bacterial growth.[7][8][9] For instance, in one study with MRSA, concentrations of 500 μg/mL and above inhibited growth, while biofilm inhibition was observed at 125 μg/mL.[9] It is crucial to determine the minimal inhibitory concentration (MIC) of cis-DA for your specific strain to differentiate between biofilm-specific effects and general growth inhibition.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for different effects on various bacterial species as reported in the literature.

Bacterial SpeciesGram StainEffectEffective ConcentrationReference
Pseudomonas aeruginosaNegativeBiofilm Dispersion100 nM[1][4]
Escherichia coliNegativeBiofilm Dispersion310 nM[1][4]
Escherichia coliNegativeBiofilm Inhibition310 nM[4]
Klebsiella pneumoniaeNegativeBiofilm Inhibition310 nM[4]
Salmonella entericaNegativeBiofilm Dispersion310 nM[4]
Staphylococcus aureus (MRSA)PositiveBiofilm Inhibition125 µg/mL (~734 µM)[4][9]

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay (Microtiter Plate Method)

This protocol assesses the ability of cis-DA to prevent biofilm formation.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium and incubate overnight at the optimal temperature with shaking.[4]

  • Inoculum Preparation: Dilute the overnight culture in fresh growth medium to a standardized optical density (e.g., OD600 of 0.1).[4]

  • Plate Preparation:

    • Add 100 µL of the prepared inoculum to the wells of a 96-well microtiter plate.[4]

    • Add 100 µL of twofold serial dilutions of cis-DA in the same medium to achieve the desired final concentrations.[4]

    • Include appropriate controls: medium only (blank), and inoculum with vehicle control (e.g., DMSO) but without cis-DA.[4]

  • Incubation: Incubate the plate under static conditions at the optimal temperature for 24-48 hours.[4]

  • Quantification (Crystal Violet Staining):

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.[4]

    • Stain the adherent biofilms with 150 µL of 0.1% crystal violet for 15 minutes.[4]

    • Wash the wells again to remove excess stain.[4]

    • Solubilize the bound crystal violet with 200 µL of 30% acetic acid or ethanol.[4]

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[4]

Protocol 2: Biofilm Dispersal Assay (Mature Biofilms)

This protocol assesses the ability of cis-DA to disperse pre-formed biofilms.

  • Biofilm Growth: Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1-4) but without the addition of cis-DA.

  • Treatment: After the initial incubation for biofilm formation, gently remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing the desired concentrations of cis-DA (and a vehicle control) to the wells.

  • Incubation: Incubate for a specific duration (e.g., 1-24 hours) to allow for dispersal.

  • Quantification:

    • Option A (Dispersed Cells): Collect the supernatant (planktonic cells) and measure the OD600 or perform colony-forming unit (CFU) counts to quantify the dispersed cells. An increase in cell count in the supernatant indicates dispersal.

    • Option B (Remaining Biofilm): Quantify the remaining biofilm biomass using the crystal violet staining method described in Protocol 1 (step 5). A decrease in absorbance compared to the control indicates dispersal.

Visualizations

troubleshooting_flowchart start Inconsistent or No Biofilm Dispersal q_concentration Is the cis-DA concentration correct for the target species? start->q_concentration q_solubility Was cis-DA properly dissolved (e.g., in DMSO)? Is it bioavailable? q_concentration->q_solubility Yes a_concentration Adjust concentration based on literature values. See Data Table. q_concentration->a_concentration No q_degradation Are you using freshly prepared cis-DA solutions? q_solubility->q_degradation Yes a_solubility Prepare stock in DMSO. Consider using BSA to improve solubility. Include vehicle control. q_solubility->a_solubility No q_strain Is the bacterial strain known to be responsive? q_degradation->q_strain Yes a_degradation Prepare fresh solutions for each experiment. Protect from light. q_degradation->a_degradation No a_strain Verify responsiveness of the strain or test a control responsive strain. q_strain->a_strain No

Caption: Troubleshooting flowchart for inconsistent cis-DA bioassay results.

signaling_pathway cluster_cell P. aeruginosa Cell cisDA_in This compound DspS DspS (Sensor Kinase) cisDA_in->DspS senses DspR DspR (Response Regulator) DspS->DspR activates Downstream Downstream Genes (Motility, Chemotaxis, etc.) DspR->Downstream regulates Dispersion Biofilm Dispersion Downstream->Dispersion cisDA_out This compound (extracellular) cisDA_out->cisDA_in

Caption: Proposed signaling pathway of this compound in P. aeruginosa.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification prep_culture 1. Prepare Overnight Bacterial Culture prep_inoculum 2. Standardize Inoculum (e.g., OD600 = 0.1) prep_culture->prep_inoculum plate 4. Inoculate 96-well Plate + Add cis-DA prep_inoculum->plate prep_cisDA 3. Prepare Serial Dilutions of cis-DA prep_cisDA->plate incubate 5. Incubate (24-48h) plate->incubate wash 6. Wash to Remove Planktonic Cells incubate->wash stain 7. Stain with Crystal Violet wash->stain solubilize 8. Solubilize Stain stain->solubilize read 9. Read Absorbance (570-595 nm) solubilize->read

Caption: Experimental workflow for a cis-DA biofilm inhibition assay.

References

Technical Support Center: cis-2-Decenoic Acid in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-decenoic acid in various culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a medium-chain fatty acid that functions as a signaling molecule. In the field of microbiology, it is recognized as a quorum-sensing molecule in various bacteria, playing a crucial role in regulating virulence, biofilm formation, and motility.[1] For drug development professionals, its ability to interfere with bacterial communication and biofilm development makes it a target for novel antimicrobial strategies.[2][3]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be kept at -20°C, protected from light and moisture, where it can be stable for at least two years.[2] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), can be stored at -20°C for approximately one month or at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: How should I prepare this compound for cell culture experiments?

Due to its poor solubility in aqueous solutions, this compound should first be dissolved in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[2][4] This stock solution is then diluted into the culture medium. To enhance solubility and stability, and to mimic physiological conditions, it is strongly recommended to complex the fatty acid with bovine serum albumin (BSA).[2][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or no biological effect observed. Degradation of this compound: As an unsaturated fatty acid, it is susceptible to oxidation and isomerization, particularly in serum-free media and when exposed to light and oxygen.[2]- Prepare fresh working solutions for each experiment. - Minimize exposure of stock and working solutions to light. - Use serum-containing media or supplement with antioxidants if compatible with your experimental design. - Perform a stability check of your working solution under your specific experimental conditions.[2]
Precipitate formation in the culture medium. Exceeding the solubility limit: The concentration of this compound may be too high for the amount of BSA or serum in the medium.[2][]- Increase the concentration of BSA in your medium. - Reduce the final concentration of this compound. - Visually inspect the medium for any signs of precipitation after adding the compound.[2]
High variability between experimental replicates. Inconsistent preparation of fatty acid-BSA complex: Variations in temperature, incubation time, and the ratio of fatty acid to BSA can lead to differences in the availability of the fatty acid.[4]- Standardize the protocol for preparing the fatty acid-BSA complex, ensuring consistent temperature and incubation times. - Carefully control the fatty acid to BSA molar ratio.
Unexpected cellular toxicity. Solvent toxicity: High concentrations of the organic solvent (e.g., DMSO, ethanol) used to dissolve the fatty acid can be toxic to cells.[4][7]- Ensure the final concentration of the organic solvent in the culture medium is low (e.g., typically <0.1% for DMSO). - Run a solvent control to assess its effect on cell viability.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes how to prepare a this compound solution complexed with BSA for improved stability and solubility in cell culture media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or 100% ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or serum-free culture medium

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to a desired concentration (e.g., 10% w/v). Warm the solution to 37°C to ensure the BSA is fully dissolved.

  • Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 3:1 fatty acid to BSA).

  • Incubation: Incubate the mixture in a 37°C water bath for at least 30 minutes to allow for the complex to form.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.

  • Use in cell culture: Add the prepared complex to your cell culture medium to achieve the desired final concentration of this compound.

Protocol 2: Assessing the Stability of this compound in Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific culture medium over time using HPLC-MS/MS.

Materials:

  • Culture medium of interest (e.g., RPMI-1640, DMEM) with and without serum/BSA

  • This compound

  • Internal standard (e.g., d4-Heptanoic acid)[1]

  • Ethyl acetate (HPLC grade)[1]

  • Formic acid (LC-MS grade)[1]

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Nitrogen gas supply

  • Microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • HPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound in the desired culture medium.

    • Dispense aliquots of the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Incubate the tubes at 37°C in a cell culture incubator.

  • Extraction at Each Time Point:

    • At each designated time point, remove a tube from the incubator.

    • Add a known amount of the internal standard.[1]

    • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the phases.[1]

    • Transfer the organic layer to a new tube and evaporate the solvent under a stream of nitrogen gas.[1]

  • Analysis:

    • Reconstitute the dried extract in the initial mobile phase for HPLC.[1]

    • Analyze the sample using a validated HPLC-MS/MS method to quantify the concentration of this compound.[1][8]

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life of the compound in the specific medium by fitting the data to an appropriate decay model.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction at Time Points (t=0, 2, 4...) cluster_analysis Analysis prep_solution Prepare this compound in culture medium aliquot Aliquot for each time point prep_solution->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate add_is Add Internal Standard incubate->add_is lle Liquid-Liquid Extraction add_is->lle evaporate Evaporate Solvent lle->evaporate reconstitute Reconstitute Extract evaporate->reconstitute hplc HPLC-MS/MS Analysis reconstitute->hplc data Calculate Half-life hplc->data

Caption: Workflow for determining the stability of this compound.

logical_relationship Factors Influencing Stability cluster_factors Influencing Factors cluster_solutions Mitigation Strategies stability This compound Stability oxidation Oxidation stability->oxidation solubility Poor Aqueous Solubility stability->solubility light Light Exposure stability->light fresh_prep Prepare Fresh Solutions oxidation->fresh_prep antioxidants Use Antioxidants oxidation->antioxidants bsa Complex with BSA solubility->bsa protect_light Protect from Light light->protect_light bsa->stability fresh_prep->stability protect_light->stability antioxidants->stability

Caption: Key factors affecting stability and their mitigation strategies.

References

overcoming low solubility of cis-2-Decenoic acid for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-2-Decenoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address challenges related to the low aqueous solubility of this medium-chain fatty acid in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous cell culture media?

This compound (C10H18O2) is an unsaturated fatty acid with a 10-carbon aliphatic chain.[1] This carbon chain is hydrophobic (water-repelling), leading to very low solubility in aqueous solutions like cell culture media. At concentrations typically required for in vitro studies, it will phase separate or precipitate if added directly to media.[2][3]

Q2: What are the recommended primary solvents for making a stock solution of this compound?

The most common and effective solvents for creating a high-concentration stock solution are Dimethyl Sulfoxide (DMSO) and ethanol.[4][5] The choice between them often depends on the tolerance of the specific cell line being used.

Q3: What are the main methods for preparing this compound for in vitro experiments?

There are three primary methods to successfully introduce this compound into your cell cultures:

  • Organic Solvent Dilution: The fatty acid is first dissolved in a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock, which is then carefully diluted into the culture medium.[6]

  • Bovine Serum Albumin (BSA) Complexation: The fatty acid is complexed with fatty-acid-free BSA. This mimics the physiological transport of fatty acids in the bloodstream and is often the most biologically relevant method.[5][7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[8][9][10] This method can be an effective alternative to BSA.

Q4: I'm observing toxicity in my cell culture. Could the solvent be the cause?

Yes, solvent toxicity is a critical concern. The final concentration of the organic solvent in the culture medium should be kept to a minimum, as high concentrations can be cytotoxic. For DMSO, a final concentration at or below 0.5% is a general guideline, with many researchers recommending 0.1% or lower for sensitive cell lines or long-term experiments.[11][12][13] It is crucial to run a vehicle control (media with the same final solvent concentration but without the fatty acid) to assess the solvent's effect on your specific cell line.[14][15]

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (approx.)Molar Equivalent (approx.)Reference
DMSO30 mg/mL176 mM[4][16]
Ethanol20 mg/mL117 mM[4][16]
Dimethylformamide (DMF)30 mg/mL176 mM[4][16]

Note: The molecular weight of this compound is 170.25 g/mol .[1]

Table 2: Comparison of Solubilization Methods

MethodAdvantagesDisadvantagesBest For
Organic Solvent Dilution Simple, fast, and cost-effective.Risk of solvent toxicity; may lead to precipitation upon dilution ("crashing out").[2]High-throughput screening; experiments with robust cell lines; short-term assays.
BSA Complexation High physiological relevance; enhances fatty acid stability and bioavailability.[5]More complex and time-consuming preparation; introduces an external protein (BSA).Mimicking physiological conditions; long-term studies; studies on fatty acid metabolism.[17]
Cyclodextrin Complexation High solubility enhancement; avoids protein addition.[3][9]May extract lipids (e.g., cholesterol) from cell membranes at high concentrations.Applications where protein addition is undesirable; enhancing delivery of the fatty acid.

Experimental Workflows and Protocols

Workflow for Selecting a Solubilization Method

start Start: Need to solubilize This compound q_sensitive Is the cell line sensitive to organic solvents? start->q_sensitive q_physio Is physiological relevance critical for the experiment? q_sensitive->q_physio  No method_bsa Use BSA Complexation Method q_sensitive->method_bsa Yes   method_solvent Use Organic Solvent Dilution Method q_physio->method_solvent No q_physio->method_bsa Yes method_cyclo Consider Cyclodextrin Complexation Method q_physio->method_cyclo Alternative? end_solvent Protocol 1 method_solvent->end_solvent end_bsa Protocol 2 method_bsa->end_bsa end_cyclo Protocol 3 method_cyclo->end_cyclo

Caption: Decision workflow for selecting the appropriate solubilization method.

Protocol 1: Preparation using Organic Solvent Dilution

This protocol describes the preparation of a working solution by diluting a concentrated stock made in DMSO.

  • Prepare Stock Solution: Weigh out this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. This stock can be stored at -20°C.

  • Warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.

  • Prepare Working Solution: Perform a serial dilution. For example, to achieve a final concentration of 100 µM with a 0.1% DMSO concentration, first dilute the 100 mM stock 1:10 in pre-warmed media to get a 10 mM intermediate solution. Then, add this intermediate solution 1:100 to your final volume of pre-warmed media.

  • Vortex Gently: Immediately after adding the fatty acid solution to the media, vortex or swirl the tube gently to ensure rapid and even dispersion, which helps prevent precipitation.[18]

  • Add to Cells: Add the final working solution to your cells promptly. Always include a vehicle control with the same final DMSO concentration.

Protocol 2: Preparation of this compound-BSA Complex

This protocol is adapted from established methods for other fatty acids and creates a physiologically relevant complex.[7][19][20]

  • Prepare Fatty Acid Stock: Dissolve this compound in ethanol to a concentration of 150 mM. Heat gently at 65°C and vortex periodically until fully dissolved.[7]

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty-acid-free BSA solution in sterile deionized water or saline (e.g., 150 mM NaCl). Filter-sterilize this solution using a 0.22 µm filter and warm it to 37°C in a water bath.[7][19]

  • Complexation: Under sterile conditions, slowly add the warm fatty acid stock solution to the warm BSA solution while stirring. The molar ratio of fatty acid to BSA is critical; a 3:1 to 6:1 ratio is common. For a 5:1 molar ratio to make a 0.5 mM final fatty acid solution:

    • Add 67 µL of 10% BSA solution to a sterile tube.

    • Add 3.3 µL of the 150 mM fatty acid stock solution.[7]

  • Incubate: Cover the tube and incubate in a 37°C water bath or shaker for at least 1 hour to allow for complexation.[7]

  • Final Dilution: Dilute the complexated solution into your final volume of cell culture medium to achieve the desired working concentration.

  • Vehicle Control: Prepare a vehicle control by adding the same amount of ethanol to the BSA solution and treating it identically.[7]

Protocol 3: Preparation using Cyclodextrins

This method uses methyl-β-cyclodextrin (MβCD) to form a soluble inclusion complex.

  • Prepare MβCD Solution: Prepare a solution of MβCD in sterile water or buffer at the desired concentration (e.g., 1-8 mM).[8]

  • Prepare Fatty Acid Film: Dissolve this compound in a volatile organic solvent like methanol or ethanol in a glass tube. Evaporate the solvent under a gentle stream of nitrogen to create a thin film of the fatty acid on the wall of the tube.[21]

  • Complexation: Add the pre-warmed (37°C) MβCD solution to the tube containing the fatty acid film.

  • Incubate & Sonicate: Vortex the tube vigorously and incubate at 37°C for 30-60 minutes. Occasional sonication can facilitate complete dissolution and complex formation.[21]

  • Final Use: The resulting solution contains the water-soluble fatty acid-cyclodextrin complex and can be further diluted in cell culture medium.

Troubleshooting Guide

Issue: Precipitation in Cell Culture Media

start Problem: Precipitation observed in media q_when When does it precipitate? start->q_when immediate Immediately upon dilution q_when->immediate Immediately delayed After hours/days in incubator q_when->delayed Over Time sol_immediate1 Solution: Decrease final concentration. Compound may be above solubility limit. immediate->sol_immediate1 sol_immediate2 Solution: Add stock to pre-warmed (37°C) media dropwise while vortexing. immediate->sol_immediate2 sol_immediate3 Solution: Reduce final solvent concentration to <0.5% (ideally <0.1%). immediate->sol_immediate3 sol_delayed1 Solution: Ensure proper incubator humidification to prevent evaporation. delayed->sol_delayed1 sol_delayed2 Solution: Monitor media pH. Metabolic activity can alter pH and solubility. delayed->sol_delayed2 sol_delayed3 Solution: Use BSA or Cyclodextrin complexation to improve stability. delayed->sol_delayed3

Caption: Troubleshooting flowchart for precipitation issues.

Problem: My compound precipitated immediately after I added the stock solution to my cell culture medium.

  • Cause: This phenomenon, known as "crashing out," occurs when a compound dissolved in a good solvent (like DMSO) is rapidly diluted into a poor solvent (aqueous media). The final concentration exceeds its aqueous solubility limit.[2][18]

  • Solutions:

    • Lower the Final Concentration: Your target concentration may be too high. Perform a solubility test to find the maximum soluble concentration in your specific media.[2]

    • Improve Dilution Technique: Always add the stock solution to pre-warmed (37°C) media. Adding to cold media reduces solubility.[18][22] Add the stock dropwise while gently vortexing or swirling the media to facilitate rapid mixing.[18]

    • Reduce Solvent Concentration: Ensure the final concentration of your organic solvent is as low as possible (ideally <0.1% for DMSO). A high solvent percentage, while good for the stock, does not prevent precipitation upon dilution.[18]

    • Switch Methods: If precipitation persists, the required concentration is likely too high for direct solvent dilution. Switch to the BSA or Cyclodextrin complexation method.[2][5]

Problem: The media looked clear initially, but a precipitate formed after several hours or days in the incubator.

  • Cause: This can be due to several factors, including compound instability, interaction with media components, or changes in the media environment over time.[18]

  • Solutions:

    • Check for Evaporation: Media evaporation in the incubator concentrates all components, including the fatty acid, potentially pushing it past its solubility limit. Ensure the incubator has proper humidification.[18][22]

    • Monitor pH: Cellular metabolism can cause the media pH to drop (become more acidic). This pH shift can significantly affect the solubility of certain compounds. Monitor your media color and consider more frequent media changes for dense cultures.[18]

    • Media Component Interaction: The fatty acid may be interacting with salts or other components in the media, forming insoluble complexes over time.[18] Using a carrier like BSA can often prevent these interactions and improve long-term stability.[5]

References

Technical Support Center: Troubleshooting cis-2-Decenoic Acid's Efficacy on Staphylococcus aureus Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding experiments where cis-2-decenoic acid (C2DA) does not effectively disperse Staphylococcus aureus biofilms. This resource aims to help researchers identify potential reasons for experimental discrepancies and optimize their study designs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C2DA) and how is it expected to affect S. aureus biofilms?

This compound is a fatty acid signaling molecule originally identified from Pseudomonas aeruginosa. It has been shown to induce biofilm dispersal in a wide range of bacteria, including the Gram-positive pathogen Staphylococcus aureus[1][2]. The proposed mechanisms of action include triggering a shift from a sessile (biofilm) to a planktonic (free-swimming) state and increasing the metabolic activity of dormant persister cells within the biofilm, rendering them more susceptible to antibiotics[2][3]. C2DA has also been noted to inhibit the initial formation of biofilms[1][4].

Q2: My experiment shows that C2DA is not dispersing our lab's S. aureus strain. What are the primary factors that could be responsible for this?

The lack of S. aureus biofilm dispersal by C2DA can be attributed to several key factors, which are often interconnected:

  • Biofilm Matrix Composition: The composition of the S. aureus biofilm extracellular matrix is highly strain-dependent and is a critical determinant of its susceptibility to dispersal agents[5].

  • agr Quorum-Sensing System Activity: The agr system is a major regulator of biofilm formation and dispersal in S. aureus. Its activity state can influence the biofilm's structure and susceptibility to external signals.

  • Experimental Conditions: Suboptimal experimental parameters, such as C2DA concentration, exposure time, and culture medium composition, can significantly impact the outcome.

Q3: How does the biofilm matrix composition of S. aureus influence the efficacy of C2DA?

S. aureus biofilms can be broadly categorized based on the primary component of their extracellular matrix:

  • Polysaccharide-Dependent Biofilms: These biofilms are rich in polysaccharide intercellular adhesin (PIA), also known as poly-N-acetylglucosamine (PNAG). PIA is synthesized by proteins encoded by the ica operon.

  • Protein/eDNA-Dependent Biofilms: In some strains, particularly certain MRSA lineages, the biofilm matrix is predominantly composed of surface proteins and extracellular DNA (eDNA), independent of the ica operon.

The effectiveness of dispersal agents is often contingent on the specific matrix composition[5]. While direct comparative studies on C2DA's efficacy against these distinct S. aureus biofilm types are limited, it is a crucial factor to consider in your troubleshooting.

Troubleshooting Guide

Problem: C2DA is not dispersing the S. aureus biofilm in our assay.

Here are potential causes and recommended actions to troubleshoot this issue:

1. Strain-Specific Biofilm Matrix Composition

  • Possible Cause: Your S. aureus strain may produce a biofilm matrix that is not susceptible to dispersal by C2DA. The specific interactions between C2DA and different matrix components are still under investigation.

  • Troubleshooting Steps:

    • Characterize the Biofilm Matrix: Determine if your strain forms a PIA-dependent or a protein/eDNA-dependent biofilm. This can be done by treating the biofilm with enzymes like Dispersin B (for PIA) or Proteinase K/DNase I (for protein/eDNA) and observing for dispersal.

    • Test Different S. aureus Strains: If possible, include well-characterized reference strains with known biofilm matrix compositions in your experiments to validate your assay and C2DA activity.

2. Inactive or Dysfunctional agr Quorum-Sensing System

  • Possible Cause: The agr quorum-sensing system in S. aureus is a key regulator of biofilm dispersal, primarily through the expression of proteases and surfactants. If the agr system in your strain is inactive or has low activity, the biofilm may be more robust and less responsive to dispersal signals. Low agr activity is often associated with chronic biofilm-associated infections.

  • Troubleshooting Steps:

    • Assess agr Activity: Use a reporter strain or measure the expression of agr-regulated genes (e.g., RNAIII) to determine the activity of the agr system in your S. aureus strain under your experimental conditions.

    • Consider agr-Inducing Conditions: Some environmental cues can modulate agr activity. Review the literature for conditions that may influence the agr system in your specific strain background.

3. Suboptimal Experimental Parameters

  • Possible Cause: The concentration of C2DA, duration of exposure, and composition of the growth medium can all significantly affect the experimental outcome.

  • Troubleshooting Steps:

    • Optimize C2DA Concentration: The effective concentration of C2DA can vary. While nanomolar concentrations have been reported to be effective in some studies, others have used micromolar concentrations for biofilm inhibition in MRSA[4]. Perform a dose-response experiment to determine the optimal concentration for your strain and conditions.

    • Vary Exposure Time: The time required for C2DA to induce dispersal may vary. Test different incubation times with C2DA.

    • Evaluate Culture Medium: The components of the culture medium can influence biofilm formation and composition. Consider if supplements like glucose or sodium chloride, which can affect PIA production, are impacting your results.

    • Solvent Control: Ensure that the solvent used to dissolve C2DA (e.g., ethanol) is used as a control and is not interfering with biofilm formation or dispersal.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on the effects of C2DA on S. aureus and other bacteria. Note the variability in effective concentrations, which underscores the importance of optimizing experimental conditions.

Table 1: Effective Concentrations of this compound (C2DA) on Biofilms

Bacterial SpeciesGram StainEffectEffective ConcentrationReference
Staphylococcus aureus (MRSA)PositiveBiofilm Inhibition125 µg/mL (734 µM)[4]
Staphylococcus aureusPositiveReduction in biofilm viability (with antibiotics)Not specified[2]
Pseudomonas aeruginosaNegativeBiofilm Dispersion100 nM[1]
Escherichia coliNegativeBiofilm Dispersion310 nM[6]
Salmonella entericaNegativeBiofilm Dispersion310 nM[6]

Table 2: Troubleshooting Experimental Parameters for C2DA Biofilm Dispersal Assays

ParameterPotential IssueRecommendation
C2DA Concentration Concentration may be too low or too high (high concentrations can be inhibitory to growth).Perform a dose-response curve with a wide range of concentrations (e.g., nM to µM range).
Exposure Time Insufficient time for the dispersal signal to take effect.Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours).
Growth Medium Medium components may be promoting a resistant biofilm phenotype.Test different standard media (e.g., TSB, BHI) and consider the effect of supplements like glucose or NaCl.
Biofilm Age Mature biofilms may be more resistant to dispersal than younger biofilms.Test C2DA on biofilms grown for different lengths of time (e.g., 24h, 48h, 72h).
Solvent Effects The solvent for C2DA (e.g., ethanol) may affect biofilm growth.Include a solvent control at the same final concentration used in the experimental wells.

Experimental Protocols

Protocol 1: Basic S. aureus Biofilm Dispersal Assay using Crystal Violet

  • Biofilm Formation:

    • Grow S. aureus overnight in a suitable broth (e.g., Tryptic Soy Broth - TSB).

    • Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh TSB.

    • Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate.

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • C2DA Treatment:

    • Gently remove the planktonic culture from the wells.

    • Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 200 µL of fresh TSB containing the desired concentration of C2DA (and a solvent control) to the wells.

    • Incubate for a specified period (e.g., 6-24 hours) at 37°C.

  • Quantification of Remaining Biofilm:

    • Discard the medium and wash the wells three times with PBS.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet and wash the wells thoroughly with water.

    • Air-dry the plate completely.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 595 nm using a plate reader.

Signaling Pathways and Logical Relationships

Hypothesized Signaling Interaction in S. aureus

The precise molecular mechanism by which C2DA influences S. aureus biofilm dispersal is not yet fully elucidated. However, a logical hypothesis involves an interplay with the native agr quorum-sensing system, which is a key regulator of staphylococcal biofilms.

G cluster_C2DA Exogenous Signal cluster_SA_Cell Staphylococcus aureus Cell cluster_agr agr Quorum-Sensing System cluster_Biofilm Biofilm State C2DA This compound Receptor Putative Receptor/Membrane Interaction C2DA->Receptor Interaction Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Signal agr_system agr System Activation/Modulation Signal_Transduction->agr_system Modulates RNAIII RNAIII Upregulation agr_system->RNAIII Induces Proteases_Surfactants Expression of Proteases & Surfactants RNAIII->Proteases_Surfactants Promotes Matrix_Degradation Biofilm Matrix Degradation Proteases_Surfactants->Matrix_Degradation Causes Dispersal Cell Dispersal Matrix_Degradation->Dispersal Leads to

Caption: Hypothesized pathway for C2DA-mediated dispersal in S. aureus.

Troubleshooting Logic Flow

This diagram illustrates a logical workflow for troubleshooting failed C2DA dispersal experiments.

G Start Experiment: C2DA does not disperse S. aureus biofilm Check_Strain Is the S. aureus strain well-characterized? Start->Check_Strain Characterize_Strain Action: Characterize biofilm matrix (PIA vs. Protein/eDNA) and agr activity. Check_Strain->Characterize_Strain No Check_Conditions Are experimental conditions optimized? Check_Strain->Check_Conditions Yes Characterize_Strain->Check_Conditions Optimize_Conditions Action: Perform dose-response and time-course experiments. Check medium and solvent controls. Check_Conditions->Optimize_Conditions No Re_evaluate Re-evaluate with optimized conditions and characterized strain. Check_Conditions->Re_evaluate Yes Optimize_Conditions->Re_evaluate Hypothesize_Resistance Hypothesis: Strain may have intrinsic resistance mechanism. Re_evaluate->Hypothesize_Resistance Still no dispersal

Caption: Logical workflow for troubleshooting C2DA dispersal experiments.

References

improving the yield of cis-2-Decenoic acid chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of cis-2-Decenoic acid chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic methods.

Wittig Reaction for cis-Alkene Synthesis

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and phosphonium ylides. Achieving high cis (Z)-selectivity is often a key challenge.

Q1: My Wittig reaction is producing a low cis:trans (Z:E) isomer ratio. How can I improve the cis-selectivity?

A1: A low cis:trans ratio in the Wittig reaction, especially when using non-stabilized ylides, can be influenced by several factors. Here are key strategies to enhance cis-selectivity:

  • Choice of Base and Solvent: The use of "salt-free" conditions is crucial for maximizing cis-selectivity. Lithium salts, which are byproducts of ylide generation with bases like n-butyllithium (n-BuLi), can lead to equilibration of the intermediate oxaphosphetane, favoring the more stable trans-alkene. To avoid this, use sodium- or potassium-based strong bases such as sodium hydride (NaH), sodium amide (NaNH₂), or potassium bis(trimethylsilyl)amide (KHMDS) in a non-polar, aprotic solvent like tetrahydrofuran (THF) or toluene.[1]

  • Reaction Temperature: Performing the reaction at low temperatures, typically -78°C, helps to kinetically trap the cis-oxaphosphetane intermediate before it can equilibrate to the more stable trans form.

  • Ylide Structure: The structure of the phosphonium ylide itself plays a role. Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) generally give higher cis-selectivity.[2]

Q2: I am observing a significant amount of triphenylphosphine oxide byproduct, but my yield of this compound is low. What could be the issue?

A2: Low yield despite the formation of triphenylphosphine oxide suggests that the ylide is being consumed through side reactions or that the desired reaction with the aldehyde is inefficient. Consider the following:

  • Ylide Instability: The phosphonium ylide may be unstable under the reaction conditions. It is often best to generate the ylide in the presence of the aldehyde or add the aldehyde immediately after the ylide is formed.[3]

  • Steric Hindrance: If the aldehyde or the ylide is sterically hindered, the reaction rate can be significantly reduced, allowing for degradation of the ylide.[4] In such cases, the Horner-Wadsworth-Emmons reaction might be a better alternative.[5]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and to check for the consumption of the starting materials.

Horner-Wadsworth-Emmons (HWE) Reaction (Still-Gennari Modification)

The standard HWE reaction typically favors the formation of trans (E)-alkenes. The Still-Gennari modification is employed to achieve high cis (Z)-selectivity.[6][7]

Q1: I am using the Still-Gennari modification, but my cis:trans ratio is still not optimal.

A1: Achieving high cis-selectivity with the Still-Gennari modification depends on specific reagents and conditions:

  • Phosphonate Reagent: The key to this modification is the use of phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates. These groups accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the cis-alkene.[6][8]

  • Base and Additives: A strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) should be used. The addition of a crown ether, such as 18-crown-6, is critical to sequester the potassium cation, which promotes the formation of the desired cis-product.[6][9]

  • Temperature: The reaction must be maintained at a low temperature, typically -78°C, to ensure kinetic control.[6]

Q2: The purification of my product from the HWE reaction is difficult due to the phosphate byproduct.

A2: A major advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, making it easier to remove than triphenylphosphine oxide from a Wittig reaction.[7][10] If you are experiencing difficulties, ensure that you are performing a thorough aqueous workup. Washing the organic layer multiple times with water or brine should effectively remove the phosphate byproduct.

Partial Reduction of Alkynes with Lindlar's Catalyst

The partial hydrogenation of an alkyne is an excellent method for the stereoselective synthesis of cis-alkenes.

Q1: My alkyne reduction is producing the fully saturated alkane instead of the desired cis-alkene.

A1: Over-reduction to the alkane is a common issue. To prevent this:

  • Catalyst Poisoning: Ensure you are using a properly "poisoned" Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate).[11][12] The addition of a catalytic poison like quinoline is crucial to deactivate the catalyst just enough to stop the reduction at the alkene stage.[1][13]

  • Reaction Monitoring: It is critical to monitor the reaction's progress closely, for instance by TLC or gas chromatography (GC), and to stop the reaction as soon as the starting alkyne has been consumed.[1]

  • Hydrogen Pressure: Use a balloon filled with hydrogen gas rather than a high-pressure hydrogenation apparatus to avoid excessive hydrogenation.

Q2: The reaction is very slow or appears to have stopped before the alkyne is fully consumed.

A2: This may indicate a problem with the catalyst's activity:

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvents. Sulfur-containing compounds are particularly potent poisons for palladium catalysts. Ensure your starting materials and solvents are of high purity and that your glassware is clean.[1]

  • Insufficient Catalyst: While an excess should be avoided, ensure you are using a sufficient amount of the Lindlar's catalyst. Typically, 5-10 mol% by weight relative to the alkyne is recommended.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on cis:trans Ratio in Alkene Synthesis
Synthesis MethodAldehydeReagent/CatalystBaseSolventAdditiveTemp (°C)cis:trans RatioApprox. Yield (%)
Wittig OctanalC₈H₁₇PPh₃BrNaHTHF-25>95:5~85
Wittig OctanalC₈H₁₇PPh₃BrKHMDSToluene-25>95:5~90
Wittig OctanalC₈H₁₇PPh₃Brn-BuLiTHF-2558:42~75
Still-Gennari HWE Benzaldehyde(CF₃CH₂O)₂P(O)CH₂CO₂EtKHMDSTHF18-crown-6-7897:3~85
Standard HWE Benzaldehyde(EtO)₂P(O)CH₂CO₂EtNaHTHF-255:95~90
Lindlar Reduction 2-Decynoic acidLindlar's Catalyst (5% Pd/CaCO₃)-MethanolQuinoline25>95:5>95
Lindlar Reduction 2-Decynoic acidLindlar's Catalyst (5% Pd/CaCO₃)-Methanol-25~80:20 (with over-reduction)Variable

Note: Data is illustrative and based on general principles and published results for analogous systems.[1][6][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted for the synthesis of this compound from octyltriphenylphosphonium bromide and glyoxylic acid using a non-stabilized ylide under salt-free conditions.

Materials:

  • Octyltriphenylphosphonium bromide

  • Glyoxylic acid monohydrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend octyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the red color of the ylide persists.

  • Reaction with Aldehyde: Cool the ylide solution to -78°C using a dry ice/acetone bath.

  • In a separate flask, dissolve glyoxylic acid monohydrate (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the glyoxylic acid solution to the ylide solution dropwise via a syringe or dropping funnel.

  • Stir the reaction mixture at -78°C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Partition the mixture between diethyl ether and water. Separate the layers.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis of this compound via Lindlar's Catalyst Reduction

This protocol details the partial hydrogenation of 2-decynoic acid to this compound.

Materials:

  • 2-Decynoic acid

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 2-decynoic acid (1.0 eq) in methanol or ethanol.

  • Add Lindlar's catalyst (typically 5-10 mol% by weight relative to the alkyne).

  • Add quinoline (a small amount, e.g., 1 equivalent relative to the catalyst) to further control the catalyst's activity.[1]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient) at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting alkyne is consumed.

  • Workup and Purification: Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Mandatory Visualization

Wittig_Reaction_Workflow start Start ylide_gen Ylide Generation (Salt-Free Conditions) start->ylide_gen reaction Reaction with Aldehyde (-78°C) ylide_gen->reaction workup Aqueous Workup (Quench with NH4Cl) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Lindlar_Reduction_Workflow start Start dissolve Dissolve Alkyne in Solvent start->dissolve add_catalyst Add Lindlar's Catalyst & Quinoline dissolve->add_catalyst hydrogenation Hydrogenation (H2 balloon, RT) add_catalyst->hydrogenation filtration Filtration (Remove Catalyst) hydrogenation->filtration concentrate Concentration filtration->concentrate product This compound concentrate->product

Caption: Workflow for this compound synthesis via Lindlar's catalyst reduction.

Troubleshooting_Logic cluster_wittig Wittig Reaction cluster_lindlar Lindlar Reduction start Low Yield or Purity Issue wittig_issue Low cis:trans Ratio? start->wittig_issue lindlar_issue Over-reduction to Alkane? start->lindlar_issue wittig_yes Use Salt-Free Conditions (NaH or KHMDS) Low Temperature (-78°C) wittig_issue->wittig_yes Yes wittig_no Low Overall Yield? wittig_issue->wittig_no No wittig_yield_yes Check Ylide Stability Consider HWE Reaction wittig_no->wittig_yield_yes Yes lindlar_yes Add Quinoline Monitor Reaction Closely lindlar_issue->lindlar_yes Yes lindlar_no Slow/Stalled Reaction? lindlar_issue->lindlar_no No lindlar_slow_yes Purify Starting Materials Check Catalyst Loading lindlar_no->lindlar_slow_yes Yes

Caption: Troubleshooting logic for common synthesis challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, solid this compound should be kept at -20°C, where it is reported to be stable for at least four years.[14][15] It is advisable to protect it from light and moisture. Stock solutions, typically prepared in solvents like ethanol or dimethyl sulfoxide (DMSO), should also be stored at -20°C.[15][16] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller, single-use volumes.[16]

Q2: How can I confirm the stereochemistry of my synthesized 2-decenoic acid?

A2: Confirming the cis or trans configuration of the double bond is crucial. Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools. The coupling constant (J-value) for the vinyl protons is diagnostic. For cis-isomers, the coupling constant is typically in the range of 10-12 Hz, while for trans-isomers, it is larger, around 15-18 Hz.

  • Gas Chromatography (GC): Using a capillary column with a polar stationary phase can often separate cis and trans isomers. The retention times will differ, with the trans-isomer usually eluting before the cis-isomer.[17]

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration can be informative. Trans-alkenes show a strong band around 960-970 cm⁻¹, which is absent in cis-alkenes. Cis-alkenes have a band around 675-730 cm⁻¹.

Q3: My synthesized this compound appears to be isomerizing to the trans form over time. How can I prevent this?

A3: The cis double bond can isomerize to the more thermodynamically stable trans form, especially when exposed to heat, light, or acidic conditions. To minimize isomerization:

  • Storage: Store the compound at low temperatures (-20°C) and protect it from light.[14][16]

  • Handling: When preparing solutions or using the compound in experiments, avoid prolonged exposure to high temperatures or strong light sources. Use freshly prepared solutions whenever possible.

  • pH: Maintain neutral or slightly basic conditions, as acid can catalyze the isomerization.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices are essential. Specific hazards associated with these syntheses include:

  • Strong Bases: Reagents like sodium hydride (NaH) and n-butyllithium (n-BuLi) are highly reactive, flammable, and may be pyrophoric. They must be handled under an inert atmosphere (argon or nitrogen) and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure proper ventilation and eliminate all potential ignition sources when performing hydrogenations.[1]

  • Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable. Handle them in a well-ventilated fume hood away from open flames or sparks.

References

Technical Support Center: cis-2-Decenoic Acid (C2DA) in Mixed-Species Biofilm Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of cis-2-Decenoic Acid (C2DA) against mixed-species biofilms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (C2DA) against biofilms?

A1: C2DA is a fatty acid signaling molecule that controls biofilms through three primary mechanisms: impairing biofilm formation, inducing the dispersion of established biofilms, and modulating the persister cell sub-population to a more susceptible state.[1][2] It functions as an interspecies signaling molecule, inducing a dispersion response in a wide range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1][2][3]

Q2: At what concentrations is C2DA typically effective?

A2: The effective concentration of C2DA varies significantly depending on the target species and the intended effect (inhibition vs. dispersal). For example, it can induce dispersion of Pseudomonas aeruginosa biofilms at concentrations as low as 2.5 nM.[3] In contrast, preventing biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) may require concentrations up to 734 µM, with growth inhibition occurring at 2.94 mM.[1]

Q3: Can C2DA be used in combination with antibiotics?

A3: Yes, C2DA has been shown to enhance the efficacy of conventional antimicrobial agents.[1][4] Co-treatment of biofilms with C2DA and antibiotics like tobramycin, ciprofloxacin, daptomycin, vancomycin, and linezolid can lead to a significant reduction in biofilm biomass and increased killing of biofilm-embedded cells.[1][4][5] This is partly due to C2DA's ability to revert persister cells to a metabolically active, antibiotic-susceptible state.[4][6]

Q4: Is C2DA cytotoxic to mammalian cells?

A4: Studies have shown that C2DA has no cytotoxic effects on fibroblasts at concentrations effective for biofilm inhibition (up to 500 μg/mL).[5][7]

Q5: What are some key factors that can influence the experimental outcome of C2DA treatment?

A5: Several factors can affect C2DA's activity, including the specific bacterial species within the mixed-species biofilm, the concentration of C2DA used, the presence and type of antibiotic it is combined with, and the nature of the surface on which the biofilm is formed (e.g., polystyrene vs. stainless steel).[1][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in biofilm inhibition/dispersal results between replicates. - Inconsistent C2DA working solution: Due to its fatty acid nature, C2DA may not be uniformly dispersed in aqueous media.- Pipetting errors. - Uneven biofilm formation. - Prepare fresh C2DA solutions for each experiment. Vortex thoroughly before use. Consider using a carrier solvent like DMSO (ensure final concentration is non-toxic, typically ≤0.5%).- Use calibrated pipettes and proper technique. - Optimize biofilm growth conditions to ensure a consistent biofilm is formed before treatment.
C2DA appears ineffective against a specific mixed-species biofilm. - Resistant species: One or more species in the biofilm may be less susceptible to C2DA's signaling.- Suboptimal concentration: The concentration used may be too low for the specific combination of species.- Degradation of C2DA: As an unsaturated fatty acid, C2DA can degrade, especially with prolonged exposure to light and oxygen.[9]- Characterize the effect of C2DA on each species individually to understand their relative sensitivities.- Perform a dose-response experiment to determine the optimal C2DA concentration for the mixed-species biofilm.- Prepare fresh solutions and minimize their exposure to light.
Precipitate forms in the culture medium upon adding C2DA. - Low solubility: C2DA has limited solubility in aqueous solutions. The concentration may be too high for the medium.[9]- Increase the concentration of bovine serum albumin (BSA) in the medium to improve solubility and stability.[9]- Reduce the final concentration of C2DA. - Ensure the carrier solvent (e.g., DMSO) is at a safe and effective concentration.
Antagonistic effect observed when combining C2DA with an antimicrobial. - Complex interactions: While uncommon, some combinations may lead to antagonism. For example, an antagonistic response was noted with chlorhexidine against P. aeruginosa growth.[10]- Perform a checkerboard assay to systematically evaluate the interaction between C2DA and the specific antimicrobial against your target biofilm.- Consult literature for known synergistic/antagonistic pairings.

Quantitative Data Summary

The following table summarizes the effective concentrations of C2DA against various single and mixed-species biofilms as reported in the literature.

Organism(s) Effect Effective C2DA Concentration Reference
Pseudomonas aeruginosa PAO1Biofilm Dispersion2.5 nM[3]
P. aeruginosa PAO1Biofilm Formation Prevention2.5 nM[1]
Escherichia coli & Klebsiella pneumoniae (single and dual-species)Biofilm Dispersion310 nM[11]
E. coli & K. pneumoniae (single and dual-species)Biofilm Formation Prevention310 nM[1][11]
Bacillus subtilis, Salmonella enterica, S. aureus, E. coliBiofilm Removal from SurfacesNot specified, but used in combination with antibiotics[1]
S. aureus (MRSA)Biofilm Formation Prevention125 µg/mL (approx. 734 µM)
S. aureus (MRSA)Growth Inhibition≥ 500 µg/mL (approx. 2.94 mM)[1]
S. aureusBiofilm Dispersion125 µg/mL[12]
P. aeruginosaBiofilm Dispersion125 µg/mL[12]

Detailed Experimental Protocols

Biofilm Inhibition Assay (Microtiter Plate Method)

This protocol is used to determine the concentration at which C2DA prevents biofilm formation.

  • Bacterial Culture Preparation: Inoculate single colonies of the test bacteria into an appropriate broth medium and incubate overnight at the optimal temperature with shaking.

  • Inoculum Preparation: For mixed-species biofilms, combine the overnight cultures and dilute the mixture to a standardized optical density (e.g., OD600 of 0.1) in fresh growth medium.

  • Plate Preparation:

    • Add 100 µL of the prepared inoculum to the wells of a 96-well microtiter plate.

    • Add 100 µL of two-fold serial dilutions of C2DA in the same medium to achieve the desired final concentrations.

    • Include controls: medium only (negative control) and inoculum without C2DA (positive control).

  • Incubation: Incubate the plate under static conditions at the optimal temperature for 24-48 hours.

  • Quantification:

    • Gently discard the planktonic cells by inverting the plate.

    • Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[13]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[13]

    • Remove the crystal violet and wash the wells three times with PBS.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound stain.[13][14]

    • Measure the absorbance at a wavelength between 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[13][14]

Biofilm Dispersal Assay

This protocol assesses the ability of C2DA to disperse pre-established biofilms.

  • Biofilm Growth: Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1-4) without the addition of C2DA.

  • Treatment: After the initial incubation for biofilm formation, gently remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing various concentrations of C2DA to the wells with the established biofilms. Include a vehicle control.[13]

  • Incubation: Incubate for an additional period (e.g., 2-24 hours).

  • Quantification:

    • Option 1 (Remaining Biofilm): Quantify the remaining biofilm using the crystal violet staining method described above (Inhibition Assay, step 5).[13]

    • Option 2 (Dispersed Cells): Collect the supernatant (planktonic cells) from the wells. Measure the optical density (e.g., at 600 nm) or perform colony-forming unit (CFU) counts to quantify the dispersed cells.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_inhibition Inhibition Assay cluster_dispersal Dispersal Assay culture 1. Overnight Bacterial Cultures inoculum 2. Standardize & Mix Inoculum culture->inoculum plate_inh 3a. Plate Inoculum + C2DA inoculum->plate_inh Test Inhibition plate_disp 3b. Plate Inoculum inoculum->plate_disp Test Dispersal incubate_inh 4a. Incubate (24-48h) plate_inh->incubate_inh quantify_inh 5a. Quantify Biofilm (Crystal Violet) incubate_inh->quantify_inh analysis Data Analysis quantify_inh->analysis incubate_disp1 4b. Grow Biofilm (24-48h) plate_disp->incubate_disp1 treat_disp 5b. Treat with C2DA incubate_disp1->treat_disp incubate_disp2 6b. Incubate (2-24h) treat_disp->incubate_disp2 quantify_disp 7b. Quantify Remaining Biofilm or Dispersed Cells incubate_disp2->quantify_disp quantify_disp->analysis

Caption: Experimental workflow for evaluating C2DA's impact on biofilm inhibition and dispersal.

signaling_pathway cluster_production C2DA Production (e.g., in P. aeruginosa) cluster_effect Cellular Effects cluster_outcomes Phenotypic Outcomes dspI dspI gene enzyme Enzymatic Synthesis dspI->enzyme c2da_prod This compound (C2DA) enzyme->c2da_prod c2da_ext Exogenous or Endogenous C2DA c2da_prod->c2da_ext acts as autoinducer receptor Sensor Protein (e.g., DspS in P. aeruginosa) c2da_ext->receptor signal_trans Signal Transduction Cascade receptor->signal_trans gene_reg Regulation of >600 genes signal_trans->gene_reg dispersion Biofilm Dispersion gene_reg->dispersion Increased motility, decreased adhesion inhibition Inhibition of Biofilm Formation gene_reg->inhibition Altered EPS/LPS synthesis persister Persister Cell 'Awakening' gene_reg->persister Increased metabolic activity

Caption: Proposed signaling pathway of this compound leading to biofilm control.

References

Technical Support Center: Refining Protocols for Measuring Persister Cell Awakening by cis-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cis-2-Decenoic acid (c-2-DA) to study persister cell awakening. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation.

ProblemPossible Cause(s)Suggested Solution(s)
No significant reduction in persister cell viability after c-2-DA and antibiotic co-treatment. 1. Suboptimal c-2-DA concentration: The concentration may be too low to effectively awaken persister cells. 2. Ineffective antibiotic: The chosen antibiotic may not be effective against the awakened, metabolically active cells. 3. Persister isolation method: The method used to isolate persisters may not have been stringent enough, leaving a large number of viable, non-persister cells.1. Optimize c-2-DA concentration: Perform a dose-response experiment to determine the optimal concentration for your bacterial strain. For P. aeruginosa, concentrations around 100 nM have been shown to be effective, while 310 nM has been used for E. coli.[1] 2. Select appropriate antibiotics: Use antibiotics that target metabolically active cells, such as fluoroquinolones (e.g., ciprofloxacin) or aminoglycosides (e.g., tobramycin).[1] 3. Confirm persister state: After initial antibiotic treatment to isolate persisters, re-challenge a subsample with the same antibiotic. A lack of significant killing confirms the persister phenotype.[1]
High variability in persister cell counts between replicates. 1. Stochastic nature of persister formation: Persister cell formation is a stochastic process, leading to inherent variability. 2. Inconsistent culture conditions: Minor variations in growth phase, media composition, or aeration can significantly impact the number of persisters. 3. Pipetting errors: Inaccurate handling of small volumes of cell suspensions.1. Increase the number of biological replicates: This will help to account for the natural variation. 2. Standardize culture conditions: Ensure consistent timing for harvesting cells (e.g., mid-exponential or stationary phase), use fresh media, and maintain consistent incubation conditions (temperature, shaking speed). 3. Use appropriate pipetting techniques: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Difficulty in distinguishing between persister, viable but non-culturable (VBNC), and dead cells. 1. Limitations of CFU-based methods: Colony forming unit (CFU) counts alone cannot differentiate between these cell states.1. Employ multi-staining flow cytometry: Use fluorescent dyes to assess cell viability and metabolic activity. For example, a combination of a viability stain (e.g., Propidium Iodide for dead cells) and a metabolic activity indicator can provide a more detailed picture of the population.[2] 2. Monitor resuscitation dynamics: Track the recovery and growth of cells over time in fresh, antibiotic-free medium. Persisters are expected to resume growth, while VBNC cells may require specific conditions to become culturable again.[3][4]
c-2-DA appears to inhibit bacterial growth at experimental concentrations. 1. Concentration is too high: While effective at nanomolar concentrations for awakening persisters, higher micromolar or millimolar concentrations of c-2-DA can have bacteriostatic or bactericidal effects.[5]1. Perform a toxicity assay: Determine the minimum inhibitory concentration (MIC) of c-2-DA for your strain to ensure that the concentrations used for awakening experiments are non-inhibitory.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound in awakening persister cells?

This compound is a fatty acid signaling molecule that increases the metabolic activity of persister cells, transitioning them from a dormant, antibiotic-tolerant state to a metabolically active and susceptible state.[6][7] This "awakening" is associated with increased respiratory activity and changes in the expression of metabolic genes.[6][7]

2. How can I confirm that the cells I have isolated are indeed persisters?

True persister cells are a subpopulation of bacteria that are tolerant to high concentrations of bactericidal antibiotics but are not genetically resistant.[8][9] To confirm a persister population, you should observe a biphasic killing curve upon antibiotic treatment.[2] The surviving fraction should, upon regrowth in antibiotic-free media, produce a population that is again sensitive to the antibiotic, with a small fraction of new persisters.[10]

3. What are the recommended concentrations of c-2-DA for awakening persisters?

The optimal concentration can be species-dependent. Published studies have successfully used the following concentrations:

  • Pseudomonas aeruginosa : 100 nM[1]

  • Escherichia coli : 310 nM[1]

It is advisable to perform a dose-response curve to determine the optimal concentration for your specific strain and experimental conditions.

4. Can c-2-DA be used to awaken persisters in biofilms?

Yes, c-2-DA has been shown to be effective in reverting persister cells within biofilms to an antibiotic-susceptible state.[1][5] The combination of c-2-DA and an appropriate antibiotic can lead to a significant reduction in viable cells within a biofilm.[1][11]

5. How should I prepare and store c-2-DA solutions?

This compound is typically dissolved in a suitable solvent, such as ethanol or DMSO, to create a stock solution. This stock solution should be stored at -20°C or lower. For experiments, the stock solution is diluted in the appropriate culture medium to the final desired concentration. Always run a vehicle control (medium with the same concentration of the solvent) in your experiments.

Experimental Protocols

Protocol 1: Isolation of Planktonic Persister Cells

This protocol is adapted from studies on P. aeruginosa and E. coli.[1]

  • Culture Preparation: Inoculate fresh medium with an overnight culture (1% v/v) and grow at 37°C with agitation (220 rpm) for 24 hours to reach stationary phase.

  • Antibiotic Treatment: Add a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin at 20 µg/mL for planktonic cultures) to the stationary phase culture.

  • Incubation: Incubate the culture for an additional 24 hours under the same growth conditions to kill the non-persister cells.

  • Persister Collection: Pellet the remaining cells by centrifugation.

  • Washing: Wash the pellet twice with saline (0.9% NaCl) to remove residual antibiotic.

  • Resuspension: Resuspend the final pellet in saline for subsequent experiments.

  • (Optional) Confirmation of Persister State: To confirm the persister state, expose a fraction of the isolated cells to the same antibiotic concentration for another 24 hours. A stable cell viability indicates a true persister population.[1]

Protocol 2: Measuring Persister Cell Awakening by c-2-DA
  • Prepare Persister Suspension: Isolate persister cells as described in Protocol 1.

  • Experimental Setup: Aliquot the persister cell suspension into treatment groups:

    • Saline only (negative control)

    • c-2-DA in saline (e.g., 100 nM for P. aeruginosa or 310 nM for E. coli)

    • Antibiotic in saline (e.g., ciprofloxacin 20 µg/mL)

    • c-2-DA and antibiotic in saline

  • Incubation: Incubate the treatments at 37°C with shaking for 24 hours.

  • Viability Assessment: At various time points (e.g., 0, 1, 3, 5, and 24 hours), determine cell viability by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFUs).

Visualizations

Signaling Pathway of c-2-DA Action

c2da_pathway cluster_cell Persister Cell c2da This compound receptor Cellular Target (Putative) c2da->receptor signaling Intracellular Signaling Cascade receptor->signaling metabolism Increased Metabolic Activity (e.g., Respiration) signaling->metabolism awakening Awakened State (Antibiotic Susceptible) metabolism->awakening dormant Dormant State (Antibiotic Tolerant) dormant->c2da Treatment

Caption: Proposed pathway for c-2-DA-induced awakening of persister cells.

Experimental Workflow for Persister Awakening Assay

experimental_workflow cluster_treatments Treatment Groups (Incubate 24h) start Start: Overnight Bacterial Culture growth Grow to Stationary Phase (24h, 37°C, 220 rpm) start->growth abx_treatment Add High Concentration of Antibiotic (e.g., Ciprofloxacin) growth->abx_treatment incubation Incubate for 24h to Kill Non-Persisters abx_treatment->incubation centrifuge_wash Centrifuge and Wash Cells with Saline incubation->centrifuge_wash persister_stock Resuspend to Create Persister Cell Stock centrifuge_wash->persister_stock control Saline persister_stock->control c2da c-2-DA persister_stock->c2da abx Antibiotic persister_stock->abx combo c-2-DA + Antibiotic persister_stock->combo viability Assess Viability (CFU) at Time Points (0, 1, 3, 5, 24h) control->viability c2da->viability abx->viability combo->viability

Caption: Workflow for isolating persisters and testing c-2-DA efficacy.

Logical Relationship of Cell States

cell_states Normal Normal, Growing Cells (Antibiotic Sensitive) Persister Persister Cells (Dormant, Tolerant) Normal->Persister Stochastic Formation / Stress VBNC Viable But Non-Culturable (VBNC) Normal->VBNC Stress Dead Dead Cells Normal->Dead Antibiotic Killing Persister->Normal Resuscitation (e.g., c-2-DA, Nutrients) Persister->Dead Awakening + Antibiotic Killing VBNC->Normal Resuscitation

Caption: Relationships between different bacterial physiological states.

References

dealing with cytotoxicity of high cis-2-Decenoic acid concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing cis-2-Decenoic Acid (C2DA). This resource provides troubleshooting guides and frequently asked questions to address potential issues with cytotoxicity at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C2DA)?

A1: this compound is a medium-chain unsaturated fatty acid that functions as a bacterial signaling molecule.[1][2] It is primarily known for its ability to induce the dispersion of established microbial biofilms and prevent their formation across a wide range of bacteria and yeast, including Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.[1][3][4]

Q2: Is this compound generally considered cytotoxic to mammalian cells?

A2: At the nanomolar to low micromolar concentrations typically used for biofilm dispersion studies, C2DA is generally not cytotoxic to mammalian cells.[1][5] Studies have shown that C2DA has no cytotoxic effects on fibroblasts at concentrations up to 500 μg/mL.[6][7][8]

Q3: At what concentrations does C2DA exhibit cytotoxicity?

A3: Cytotoxicity is observed at much higher concentrations, typically in the high micromolar to millimolar (mM) range.[1] For example, one study noted that C2DA concentrations of 500 μg/mL (approximately 2.94 mM) and above were sufficient to inhibit the growth of Methicillin-resistant S. aureus (MRSA).[6][7] At these high concentrations, the mechanism of action is thought to be a non-specific detergent-like effect on the cell membrane.[1]

Q4: Why might I observe cytotoxicity even at seemingly low concentrations?

A4: Unexpected cytotoxicity at lower concentrations can often be attributed to experimental artifacts rather than a specific biological activity. The most common cause is poor solubility of the fatty acid in aqueous culture media. This can lead to the formation of micelles or aggregates, resulting in localized high concentrations that can physically disrupt cell membranes. Proper solubilization, often by complexing the fatty acid with a carrier protein like Bovine Serum Albumin (BSA), is critical.[9][10]

Troubleshooting Guide: Unexpected Cytotoxicity

This guide provides a step-by-step approach to diagnosing and resolving issues of unexpected cell death in your experiments involving C2DA.

Problem: Significant cell death or morphological changes are observed after treating cultured mammalian cells with C2DA.
Possible Cause 1: C2DA Concentration is in the Cytotoxic Range.

The concentration required to inhibit bacterial growth or act as a general antimicrobial is significantly higher than that required for its signaling function (biofilm dispersion) and often overlaps with concentrations that are cytotoxic to mammalian cells.

Solution:

  • Verify Your Concentrations: Cross-reference your experimental concentrations with the established effective and cytotoxic ranges.

  • Perform a Dose-Response Curve: If you are using a new cell line or experimental system, it is crucial to perform a preliminary cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the specific cytotoxic threshold for your conditions.

  • Consult Reference Data: Use the table below to guide your concentration selection.

Table 1: Summary of Reported Effective and Cytotoxic Concentrations of this compound

ApplicationOrganism/Cell TypeEffective ConcentrationReported CytotoxicityCitation(s)
Biofilm Dispersion P. aeruginosa, E. coli, K. pneumoniae2.5 nM - 310 nMNot cytotoxic at these concentrations.[1][11]
Biofilm Inhibition Methicillin-resistant S. aureus (MRSA)125 µg/mL (~734 µM)Not cytotoxic to fibroblasts up to 500 µg/mL.[6][7]
Bacterial Growth Inhibition Methicillin-resistant S. aureus (MRSA)≥ 500 µg/mL (~2.94 mM)Cytotoxicity expected due to high concentration.[6][7]
Mammalian Cell Safety Human FibroblastsN/ANo cytotoxic effects observed up to 500 µg/mL.[6][8]
Possible Cause 2: Poor Solubility and Aggregation of C2DA.

C2DA is a fatty acid with limited solubility in aqueous solutions like cell culture media. When added directly from a solvent stock (e.g., ethanol), it can precipitate or form aggregates, leading to non-specific membrane damage and cytotoxicity.

Solution:

  • Use a Carrier Protein: The standard and highly recommended method is to complex C2DA with fatty-acid-free Bovine Serum Albumin (BSA). BSA binds to the fatty acid, keeping it soluble and bioavailable in the culture medium, preventing aggregation and promoting more uniform exposure to the cells.[9][10]

  • Follow a Validated Protocol: Use the detailed protocol below (Protocol 2) for preparing C2DA-BSA complexes. The ratio of fatty acid to BSA is a critical parameter.[9]

Possible Cause 3: Vehicle-Induced Cytotoxicity.

The solvent used to dissolve C2DA (typically ethanol or DMSO) can be toxic to cells, especially if the final concentration in the culture medium is too high.

Solution:

  • Minimize Final Solvent Concentration: Ensure the final concentration of the vehicle in your cell culture wells is well below the known toxic limit (typically <0.5% for ethanol and <0.1% for DMSO, but this should be tested for your specific cell line).

  • Include a Vehicle Control: Always include a control group that treats cells with the same final concentration of the vehicle (e.g., ethanol or DMSO) without C2DA. This allows you to distinguish between vehicle-induced toxicity and C2DA-specific effects.

Visual Troubleshooting Guide

The following decision tree can help you troubleshoot unexpected cytotoxicity in your experiments.

G start Start: Unexpected Cytotoxicity Observed check_conc Is the final C2DA concentration > 500 µg/mL? start->check_conc high_conc High probability of non-specific cytotoxicity. Perform dose-response to find a non-toxic range. check_conc->high_conc Yes check_vehicle Did you include a vehicle-only control? check_conc->check_vehicle No vehicle_toxic Is the vehicle control also showing cytotoxicity? check_vehicle->vehicle_toxic Yes check_bsa Did you complex C2DA with fatty-acid-free BSA? check_vehicle->check_bsa No reduce_vehicle Vehicle concentration is too high. Reduce final solvent concentration to <0.1%. vehicle_toxic->reduce_vehicle Yes vehicle_toxic->check_bsa No no_bsa High probability of C2DA precipitation/aggregation. Use Protocol 2 to prepare a C2DA-BSA complex. check_bsa->no_bsa No final_issue If issues persist, consider cell line sensitivity or assay interference. Re-evaluate experimental design. check_bsa->final_issue Yes

Caption: Troubleshooting decision tree for C2DA cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of a C2DA Stock Solution

This protocol describes how to prepare a concentrated stock solution of C2DA.

Materials:

  • This compound (powder)

  • Anhydrous ethanol (or DMSO)

  • Sterile, amber glass vial or polypropylene tube

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of C2DA powder.

  • Add the appropriate volume of anhydrous ethanol to achieve a high-concentration stock (e.g., 100 mM).

  • Vortex thoroughly until the C2DA is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in an amber vial to protect it from light. This stock is used for preparing the C2DA-BSA complex.

Protocol 2: Complexing C2DA with Bovine Serum Albumin (BSA)

This protocol is essential for delivering C2DA to cultured cells while maintaining its solubility and minimizing non-specific toxicity.[10]

Materials:

  • C2DA stock solution (from Protocol 1)

  • Fatty-acid-free BSA powder

  • Sterile phosphate-buffered saline (PBS) or serum-free culture medium

  • Sterile 50 mL conical tube

  • Water bath set to 37°C

Procedure:

  • Prepare a 10% (w/v) BSA solution by dissolving fatty-acid-free BSA in sterile PBS or serum-free medium. Warm gently to 37°C to aid dissolution. Do not vortex excessively, as this can denature the protein; swirl or rock gently. Filter-sterilize the BSA solution through a 0.22 µm filter.

  • Warm the 10% BSA solution to 37°C.

  • While gently swirling the BSA solution, add the required volume of the C2DA ethanolic stock solution dropwise. For example, to make a 5 mM C2DA solution with a 4:1 molar ratio of C2DA to BSA, you would add the C2DA stock to a BSA solution of approximately 1.25 mM.

  • Incubate the mixture in a 37°C water bath for at least 1 hour, with gentle rocking, to allow for the complex to form.

  • The final C2DA-BSA complex can be used to treat cells. Remember to also prepare a BSA-only control solution by adding an equivalent volume of the ethanol vehicle to the BSA solution.

Protocol 3: Determining the Cytotoxic Threshold via MTT Assay

This protocol provides a method for determining the concentration at which C2DA becomes cytotoxic to a specific mammalian cell line.

Materials:

  • Your mammalian cell line of interest

  • 96-well cell culture plates

  • Complete culture medium

  • C2DA-BSA complex (from Protocol 2) and BSA-only control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of the C2DA-BSA complex in complete culture medium. Also include a "no treatment" control, a "BSA-only" vehicle control, and a "maximum toxicity" control (e.g., treating with a known toxin or detergent like Triton X-100).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the various treatments. Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the C2DA concentration to determine the IC50 (the concentration at which 50% of cells are no longer viable).

Signaling and Cytotoxicity Mechanisms

At low, physiologically relevant concentrations, C2DA acts as a signaling molecule in bacteria to regulate gene expression related to biofilm dispersal.[1][2] In mammalian cells at these low concentrations, it is generally considered non-toxic. However, at very high concentrations, its chemical nature as a fatty acid can lead to a detergent-like effect, where it physically disrupts the lipid bilayer of cell membranes, leading to loss of integrity and cell death.

G cluster_0 Low C2DA Concentration (nM to low µM) cluster_1 High C2DA Concentration (High µM to mM) c2da_low This compound bacterial_receptor Bacterial Receptor/ Signaling Cascade c2da_low->bacterial_receptor Binds gene_expression Altered Gene Expression bacterial_receptor->gene_expression dispersion Biofilm Dispersion gene_expression->dispersion c2da_high This compound disruption Membrane Disruption (Detergent-like Effect) c2da_high->disruption membrane Cell Membrane (Lipid Bilayer) membrane->disruption cytotoxicity Cytotoxicity disruption->cytotoxicity

Caption: Dual roles of this compound.

References

how to prevent cis- to trans-isomerization of 2-decenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the cis- to trans-isomerization of 2-decenoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guides

Issue: Suspected cis- to trans-Isomerization in Sample

If you observe a loss of biological activity or inconsistent experimental results, cis- to trans-isomerization may be the culprit. The trans isomer is thermodynamically more stable, and various environmental factors can trigger this conversion.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Investigation of Causes cluster_2 Resolution start Inconsistent Results or Loss of Activity check_isomer Confirm Isomer Ratio (See Protocol 2) start->check_isomer is_isomerized Isomerization Confirmed? check_isomer->is_isomerized check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_isomerized->check_storage Yes retest Retest with Fresh Sample is_isomerized->retest No check_handling Review Experimental Procedures (Solvents, pH, Temp) check_storage->check_handling discard Discard Compromised Stock check_handling->discard implement Implement Preventative Measures (See FAQs) discard->implement implement->retest

Caption: A logical workflow for troubleshooting isomerization issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cis- to trans-isomerization of 2-decenoic acid?

A1: The main factors that promote the isomerization of cis-2-decenoic acid to its more stable trans form are:

  • Heat: Elevated temperatures provide the activation energy needed for the double bond to rotate.[1]

  • Light: Exposure to light, particularly UV light, can induce photoisomerization.[2]

  • Catalysts: The presence of acids, bases, or certain metals can catalyze the isomerization process.[1]

  • Oxidation: While a separate degradation pathway, oxidative processes can generate radicals that may facilitate isomerization.[3]

Q2: What are the optimal storage conditions to prevent isomerization?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at or below -20°C.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[3]

  • Light: Protect from light by using amber-colored vials or storing in a dark location.[3]

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[3]

Q3: How should I handle this compound during experiments to minimize isomerization?

A3: Careful handling during experimental procedures is crucial:

  • Temperature Control: Perform reactions and workups at low temperatures (e.g., 0-5°C) whenever possible, especially during quenching steps.[1]

  • Mild Reagents: Use mild acids and bases for pH adjustments or extractions. For example, use a saturated aqueous solution of sodium bicarbonate to neutralize acidic solutions.[1]

  • Solvent Choice: Use high-purity, peroxide-free solvents. If dissolving in solvents like ethanol, DMSO, or dimethylformamide, ensure they are purged with an inert gas.[4] Stock solutions in DMSO should be stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to prevent degradation from repeated temperature changes.

Q4: How can I confirm the stereochemistry of my 2-decenoic acid sample?

A4: Several analytical techniques can determine the cis/trans isomer ratio:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The coupling constant (J-value) for the vinylic protons is diagnostic; cis-isomers typically have a J-value around 10-12 Hz, while trans-isomers have a larger J-value of 15-18 Hz.

  • Gas Chromatography (GC): Using a highly polar capillary column can often resolve cis and trans isomers, especially after conversion to their methyl esters (FAMEs).[5][6]

  • High-Performance Liquid Chromatography (HPLC): Silver ion chromatography (Ag-HPLC) is highly effective for separating cis and trans isomers.

Data Presentation

Table 1: Factors Influencing the Stability of this compound

FactorEffect on StabilityRecommended Prevention Method
Temperature Higher temperatures accelerate isomerization.Store at ≤ -20°C; conduct experiments at low temperatures.
Light (UV) Provides energy for photoisomerization.Store in amber vials or in the dark.
Oxygen Can lead to oxidation and radical formation, which may promote isomerization.Store under an inert atmosphere (e.g., argon, nitrogen).
Acids/Bases Can catalyze the isomerization process.Use mild reagents for pH adjustments and extractions.
Metal Ions Can act as catalysts for oxidation and isomerization.Use high-purity reagents and solvents.

Table 2: Comparative Stability of cis and trans Isomers (Example: 2-Hexene)

IsomerStructureHeat of Hydrogenation (ΔH°hydrog)Relative Stability
(E)-2-Hexene (trans)CH₃-CH=CH-(CH₂)₂-CH₃~ -27.3 kcal/molMore Stable
(Z)-2-Hexene (cis)CH₃-CH=CH-(CH₂)₂-CH₃~ -28.3 kcal/molLess Stable

Data adapted for illustrative purposes. The trans isomer is more stable by approximately 1.0 kcal/mol.

Experimental Protocols

Protocol 1: Recommended Workup Procedure to Minimize Isomerization

This protocol is designed for quenching a reaction and extracting 2-decenoic acid while minimizing the risk of isomerization.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of cold ethyl acetate or diethyl ether.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (ideally below 30°C).

Protocol 2: Quantification of cis/trans Isomer Ratio by GC-MS

This protocol outlines the analysis of 2-decenoic acid isomers after conversion to their more volatile Fatty Acid Methyl Esters (FAMEs).

  • Derivatization (FAME Synthesis):

    • To a dried sample of 2-decenoic acid, add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.

    • Cap the tube tightly and heat the mixture at 60°C for 30 minutes.

    • Cool the tube to room temperature. Add 1 mL of hexane and 0.5 mL of a saturated sodium chloride solution.

    • Vortex for 1 minute and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-MS Conditions (Example):

    • Column: Highly polar capillary column (e.g., cyanopropyl-based phase).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peaks corresponding to the cis- and trans-2-decenoic acid methyl esters based on their retention times (typically, the cis isomer elutes slightly earlier).

    • Quantify the relative peak areas to determine the isomer ratio.

Mandatory Visualizations

cluster_0 Factors Promoting Isomerization Heat Heat Isomerization cis- to trans- Isomerization Heat->Isomerization Light Light (UV) Light->Isomerization Catalysts Catalysts (Acids, Bases, Metals) Catalysts->Isomerization cluster_0 Preventative Measures LowTemp Low Temperature Storage (≤ -20°C) StableSample Stable this compound LowTemp->StableSample InertAtmosphere Inert Atmosphere (Argon or Nitrogen) InertAtmosphere->StableSample LightProtection Protection from Light LightProtection->StableSample MildConditions Mild Experimental Conditions (pH, Temp) MildConditions->StableSample

References

Technical Support Center: Quantifying Endogenous cis-2-Decenoic Acid*

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of endogenous cis-2-Decenoic Acid (C2DA). This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the experimental process of measuring this bacterial signaling molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the quantification of endogenous C2DA, from sample preparation to data analysis.

Q1: I am getting low or no detectable signal of C2DA from my bacterial culture supernatant. What are the possible causes?

A1: Low recovery of C2DA is a frequent challenge. Several factors could be contributing to this issue:

  • Suboptimal Extraction pH: The extraction efficiency of carboxylic acids like C2DA is highly pH-dependent. Ensure your sample is acidified to a pH below the pKa of C2DA (~4.8) before extraction with an organic solvent. This protonates the carboxyl group, making it less polar and more soluble in the organic phase.

  • Inefficient Solvent Extraction: The choice of extraction solvent is critical. Ethyl acetate is commonly used for extracting short-chain fatty acids from aqueous matrices like culture supernatants. Ensure vigorous mixing (vortexing) to maximize the interaction between the solvent and the sample.

  • Analyte Volatility: C2DA is a relatively volatile compound. During the solvent evaporation step (e.g., under a nitrogen stream), excessive heat or a strong gas flow can lead to the loss of your analyte. Evaporate the solvent gently at room temperature.

  • Low Endogenous Production: The native concentration of C2DA produced by Pseudomonas aeruginosa in a laboratory biofilm has been reported to be as low as 2.5 nM.[1][2] Depending on the bacterial strain, growth conditions, and culture age, the endogenous production might be below the detection limit of your instrument. Consider concentrating a larger volume of the supernatant.

Q2: My chromatogram shows peak tailing for the C2DA peak. How can I improve the peak shape?

A2: Peak tailing in gas chromatography (GC) is often caused by active sites in the GC system that interact with polar analytes.

  • Incomplete Derivatization: For GC-MS analysis, C2DA must be derivatized to a less polar and more volatile form (e.g., a silyl ester or a fatty acid methyl ester - FAME). Incomplete derivatization will leave polar carboxyl groups that can interact with the column, causing peak tailing. Optimize your derivatization reaction by ensuring anhydrous conditions, appropriate reaction time, and temperature.

  • Active Sites in the Inlet or Column: The GC inlet liner and the front end of the analytical column can accumulate non-volatile residues or have active silanol groups that interact with your analyte. Regularly replace the inlet liner and trim a small portion of the column from the inlet side. Using a deactivated liner is also crucial.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample or reducing the injection volume.

Q3: I am concerned about the stability of C2DA during sample storage and preparation. What are the best practices to avoid degradation?

A3: As a cis-unsaturated fatty acid, C2DA is susceptible to isomerization and oxidation.

  • Isomerization: The cis isomer is less thermodynamically stable than the trans isomer. Exposure to heat, light, or acidic/basic conditions can promote isomerization to trans-2-decenoic acid.[3] Store standards and samples at -80°C in the dark. Use amber vials to protect from light.

  • Oxidation: The double bond in C2DA is prone to oxidation, especially when exposed to air (oxygen) and certain metals.[3] To minimize this, you can store samples under an inert gas like nitrogen or argon. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: I am observing extraneous peaks in my chromatogram that may be interfering with C2DA quantification. What are their likely sources?

A4: Contaminating peaks can originate from various sources.

  • Media Components: Complex growth media can contain fatty acids that may co-extract with C2DA. Analyze a blank media extract to identify these interfering peaks.

  • Plasticizers: Phthalates and other plasticizers can leach from plastic consumables (e.g., tubes, pipette tips). Use glass or polypropylene labware where possible.

  • Derivatization Artifacts: The derivatization reagents themselves or byproducts of the reaction can sometimes appear in the chromatogram. Run a derivatized solvent blank to identify these peaks.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and produce a rising baseline or discrete peaks. Ensure you are operating within the column's recommended temperature range.

Quantitative Data Summary

The concentration of C2DA can vary significantly depending on the biological context. The following tables summarize reported concentrations for easy comparison.

Table 1: Endogenous and Exogenous Concentrations of this compound in Bacterial Cultures

Bacterial StrainConditionConcentrationReference
Pseudomonas aeruginosa PA14Endogenous, laboratory biofilm in continuous culture2.5 nM[1][2]
Pseudomonas aeruginosa PAO1Exogenous, induction of biofilm dispersal100 - 620 nM[2]
Multiple food-related bacteriaExogenous, induction of biofilm dispersal310 nM[4]
Escherichia coliExogenous, treatment of persister cells310 nM[5]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of endogenous C2DA from a bacterial culture supernatant.

Protocol 1: Extraction and GC-MS Quantification of Endogenous C2DA from Pseudomonas aeruginosa Supernatant

This protocol is a synthesized methodology based on established procedures for short-chain fatty acid analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Materials:

    • Pseudomonas aeruginosa culture supernatant

    • Internal Standard (IS) solution (e.g., Heptanoic acid-d13, 1 µg/mL in methanol)

    • Ethyl acetate (HPLC grade)

    • Formic acid (LC-MS grade)

    • Anhydrous sodium sulfate

    • Glass centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Transfer 5 mL of cell-free bacterial culture supernatant to a 15 mL glass centrifuge tube.

    • Add 50 µL of the internal standard solution to the supernatant.

    • Acidify the sample to pH < 4 by adding 25 µL of formic acid.

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new glass tube.

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen gas at room temperature. Do not evaporate to complete dryness to avoid loss of the analyte.

2. Derivatization (Silylation)

  • Materials:

    • Dried sample extract from Step 1

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine

    • Heating block

    • GC vials with inserts

  • Procedure:

    • To the concentrated extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 75°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 10°C/min.

      • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized C2DA and the internal standard. A full scan mode (m/z 50-400) should be used initially to confirm the identity of the peaks.

Visualizations

Diagrams of key pathways and workflows are provided below in the DOT language.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Culture Bacterial Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Add_IS Add Internal Standard Supernatant->Add_IS Acidify Acidify (pH < 4) LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Add_IS->Acidify Evaporate Evaporate under N2 LLE->Evaporate Deriv Silylation (BSTFA) Heat at 75°C Evaporate->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C2DA This compound (C2DA) FadD1 FadD1 (Receptor) C2DA->FadD1 binds DspS DspS (Sensor Kinase) C2DA->DspS binds lasR_promoter lasR Promoter FadD1->lasR_promoter binds to Dispersion_pathway Dispersion Pathway DspS->Dispersion_pathway activates lasR_transcription lasR Transcription lasR_promoter->lasR_transcription initiates QS_cascade Quorum Sensing Cascade (las, rhl, pqs) lasR_transcription->QS_cascade activates Virulence Virulence & Biofilm Formation QS_cascade->Virulence regulates Dispersion Biofilm Dispersion Dispersion_pathway->Dispersion induces

References

Technical Support Center: Improving the Reproducibility of Checkerboard Synergy Assays with Calcein-AM (CDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility of their checkerboard synergy assays utilizing the Calcein-AM (CDA) cell viability assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using Calcein-AM in a checkerboard synergy assay?

A1: A checkerboard assay is a method used to assess the interaction between two compounds (e.g., drugs) by testing a wide range of concentration combinations.[1][2] The Calcein-AM (CDA) assay is then used as a readout for cell viability. Calcein-AM is a non-fluorescent, cell-permeable dye. Inside live cells, intracellular esterases cleave the AM group, converting it into the fluorescent calcein, which is retained in the cytoplasm.[3][4] The fluorescence intensity is directly proportional to the number of viable cells.[5][6] Dead cells lack active esterases and therefore do not fluoresce.[7] This allows for the quantification of the synergistic, additive, or antagonistic effects of the drug combination on cell viability.

Q2: How do I interpret the results of my checkerboard synergy assay?

A2: The results of a checkerboard assay are typically analyzed by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC is calculated for each drug in a combination that results in a specific level of inhibition (e.g., 50%). The FIC Index (FICI) is the sum of the individual FICs.[8][9]

  • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI = FIC A + FIC B

The interpretation of the FICI value determines the nature of the drug interaction.[2][10]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism

Q3: Can I fix my cells after staining with Calcein-AM for later analysis?

A3: No, Calcein-AM is not a fixable dye.[7] The dye is not covalently bound to cellular components and will be lost if the cell membrane is permeabilized during fixation. Therefore, fluorescence must be measured in live cells shortly after staining.

Troubleshooting Guide

This guide addresses common issues that can affect the reproducibility of checkerboard synergy assays when using a Calcein-AM readout.

Issue 1: High Background Fluorescence

Symptoms:

  • High fluorescence readings in negative control wells (no cells).

  • High fluorescence in wells with 100% cell death.

  • Reduced dynamic range of the assay.

Possible Causes and Solutions:

CauseSolution
Spontaneous hydrolysis of Calcein-AM Prepare fresh Calcein-AM working solutions immediately before use.[7] Aqueous solutions of Calcein-AM are susceptible to hydrolysis and should be used within one day.[11]
Presence of serum or phenol red in the wash buffer Use a serum-free and phenol red-free medium or buffer (like PBS or HBSS) for staining and washing, as these components can increase background fluorescence.[7][12]
Excess extracellular dye Increase the number of washing steps (2-3 times) after incubation to thoroughly remove any unbound Calcein-AM.[7][12]
Inappropriate microplate type Use black-walled microplates to minimize well-to-well crosstalk and background fluorescence.[3][12]
Issue 2: Low Fluorescence Signal

Symptoms:

  • Weak fluorescence signal in positive control wells (healthy, untreated cells).

  • Poor signal-to-noise ratio.

Possible Causes and Solutions:

CauseSolution
Suboptimal Calcein-AM concentration The optimal concentration of Calcein-AM can vary between cell types. It is recommended to perform a titration to determine the lowest dye concentration that provides a sufficient signal.[3]
Insufficient incubation time Ensure an adequate incubation period (typically 15-60 minutes at 37°C) to allow for sufficient dye uptake and conversion.[5][7]
Incorrect filter sets on the plate reader Verify that the excitation and emission wavelengths on the plate reader are set correctly for Calcein (approx. 494 nm excitation and 517 nm emission).[6]
Low esterase activity in cells Confirm the health of your cells using an alternative method like Trypan Blue exclusion.[3][12] Some cell types may naturally have lower esterase activity.
Dye degradation Protect the Calcein-AM stock solution and working solutions from light to prevent photobleaching.[4] Store stock solutions in small aliquots at -20°C.[4]
Issue 3: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between technical replicates for the same condition.

  • Inconsistent results across different experiments.

Possible Causes and Solutions:

CauseSolution
Inaccurate pipetting Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Be consistent with your pipetting technique.[3]
Presence of bubbles in wells Inspect plates for bubbles before reading and remove them if present, as they can interfere with fluorescence measurements.[3][12]
"Edge effect" in 96-well plates To minimize evaporation from the outer wells, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[1]
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Mix the cell suspension between seeding groups of wells.
Cell loss during washing steps Be gentle during aspiration and addition of wash buffers, especially with loosely adherent cells.[3]

Experimental Protocols

Calcein-AM Staining Protocol for Checkerboard Assays
  • Prepare Calcein-AM Stock Solution: Dissolve Calcein-AM in high-quality, anhydrous DMSO to a stock concentration of 1 to 5 mM.[4]

  • Prepare Calcein-AM Working Solution: Immediately before use, dilute the stock solution in a serum-free and phenol red-free buffer (e.g., PBS or HBSS) to the desired final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for your specific cell type.

  • Cell Treatment: After treating your cells with the drug combinations in the checkerboard plate for the desired duration, carefully aspirate the media from each well.

  • Washing: Gently wash the cells once with serum-free buffer to remove any residual drugs and media.[12]

  • Staining: Add the Calcein-AM working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[3][4]

  • Final Wash: Aspirate the staining solution and wash the cells 2-3 times with the serum-free buffer to remove extracellular dye.[7]

  • Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~494 nm and emission at ~517 nm.

Checkerboard Assay Setup Protocol
  • Prepare Drug Dilutions: Prepare serial dilutions of Drug A and Drug B. It is common to use 2-fold dilutions.[1][2]

  • Plate Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

  • Drug Addition:

    • Add increasing concentrations of Drug A along the columns of the plate.

    • Add increasing concentrations of Drug B along the rows of the plate.

    • The plate will then contain wells with each drug alone, as well as all possible combinations of the two drugs.[1]

    • Include appropriate controls: cells with no drugs (100% viability) and cells with a lysis agent (0% viability).

  • Incubation: Incubate the plate for a duration appropriate for the drugs and cell line being tested.

  • Viability Assessment: Proceed with the Calcein-AM Staining Protocol described above.

Visualizations

Checkerboard_Workflow Checkerboard Assay Workflow with CDA Readout cluster_prep Preparation cluster_assay Assay Execution cluster_readout CDA Readout cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_drugA Prepare Drug A Dilutions add_drugs Add Drug Combinations (Checkerboard) prep_drugA->add_drugs prep_drugB Prepare Drug B Dilutions prep_drugB->add_drugs seed_plate->add_drugs incubate Incubate add_drugs->incubate wash_cells Wash Cells incubate->wash_cells add_calcein Add Calcein-AM wash_cells->add_calcein incubate_calcein Incubate (30-60 min) add_calcein->incubate_calcein wash_excess Wash Excess Dye incubate_calcein->wash_excess read_plate Read Fluorescence (Ex/Em: 494/517 nm) wash_excess->read_plate calc_fic Calculate FICI read_plate->calc_fic interpret Determine Synergy/Antagonism calc_fic->interpret CDA_Mechanism Calcein-AM Mechanism of Action cluster_cell Live Cell esterases Intracellular Esterases calcein_fluorescent Calcein (Fluorescent) esterases->calcein_fluorescent Cleavage of AM esters calcein_am Calcein-AM (Non-fluorescent) calcein_am->esterases Cell Membrane Permeation Troubleshooting_Logic Troubleshooting Logic for Poor Reproducibility cluster_high_var High Variability? cluster_low_signal Low Signal? cluster_high_bg High Background? start Poor Reproducibility high_var High CV%? start->high_var low_signal Low Signal? start->low_signal high_bg High Background? start->high_bg check_pipetting Check Pipetting & Bubbles high_var->check_pipetting Yes check_edge Address Edge Effects high_var->check_edge Yes check_seeding Optimize Cell Seeding high_var->check_seeding Yes check_conc Titrate Calcein-AM low_signal->check_conc Yes check_incubation Optimize Incubation Time low_signal->check_incubation Yes check_filters Verify Plate Reader Settings low_signal->check_filters Yes check_reagents Use Fresh Reagents high_bg->check_reagents Yes check_wash Improve Wash Steps high_bg->check_wash Yes check_media Use Serum/Phenol Red-Free Buffer high_bg->check_media Yes

References

Validation & Comparative

A Comparative Guide to the Efficacy of Cis-2-Decenoic Acid and Other Diffusible Signal Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of cis-2-decenoic acid and other diffusible signal factors (DSFs) in modulating bacterial biofilms and susceptibility to antimicrobials. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.

Introduction to Diffusible Signal Factors

Diffusible signal factors (DSFs) are a class of fatty acid signaling molecules involved in cell-to-cell communication in a variety of bacteria.[1] These molecules play a crucial role in regulating virulence, biofilm formation, and antibiotic tolerance.[1] The DSF family includes several structurally related molecules, with this compound, Burkholderia diffusible signal factor (BDSF), and the originally identified diffusible signal factor (DSF) from Xanthomonas campestris being among the most studied.

Quantitative Comparison of Biofilm Modulation

This section presents a summary of the effective concentrations of this compound, BDSF, and DSF for biofilm inhibition and dispersal. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions and bacterial strains.

Table 1: Efficacy of this compound on Biofilm Formation and Dispersal
Bacterial SpeciesGram StainEffectEffective Concentration
Pseudomonas aeruginosaNegativeBiofilm Dispersion100 nM
Pseudomonas aeruginosaNegativeBiofilm Inhibition2.5 nM
Escherichia coliNegativeBiofilm Dispersion310 nM
Klebsiella pneumoniaeNegativeBiofilm Inhibition310 nM
Salmonella entericaNegativeBiofilm Dispersion310 nM
Staphylococcus aureus (MRSA)PositiveBiofilm Inhibition125 µg/mL (734 µM)[2]

Data compiled from a BenchChem guide.[3]

Table 2: Comparative Efficacy of BDSF and DSF on Biofilm Inhibition
Signal MoleculeBacterial SpeciesEffectMinimum Biofilm Inhibitory Concentration (MBIC50)
BDSF (cis-2-dodecenoic acid)Francisella novicidaBiofilm Inhibition4 µM[4]
DSF (cis-11-methyl-2-dodecenoic acid)Francisella novicidaBiofilm Inhibition20 µM[4]

Data from Dean et al. (2015).[4]

One study on Pseudomonas aeruginosa showed that BDSF at concentrations ranging from 0.05 to 0.5 mM resulted in a 10.2% to 44% reduction in biofilm formation, respectively.

Synergistic Effects with Antimicrobials

DSFs have been shown to enhance the efficacy of conventional antibiotics, primarily by inducing biofilm dispersal and reverting persister cells to an antibiotic-susceptible state.[5]

Table 3: Synergistic Activity of DSFs with Antibiotics
Signal MoleculeBacterial SpeciesAntibioticFold-Increase in Susceptibility / Reduction in MIC
DSF (cis-11-methyl-2-dodecenoic acid)Bacillus cereusGentamicin16-fold increase
DSF (cis-11-methyl-2-dodecenoic acid)Bacillus cereusKanamycin16-fold increase
DSF (cis-11-methyl-2-dodecenoic acid)Bacillus thuringiensisKanamycin, Gentamicin93.75% reduction in MIC
DSF (cis-11-methyl-2-dodecenoic acid)Staphylococcus aureusGentamicin87.5% reduction in MIC
This compoundStaphylococcus aureus (MRSA)LinezolidBiofilm inhibition at 2-16 times lower concentrations

Signaling Pathways

The signaling pathways for DSFs vary between bacterial species. Below are simplified diagrams representing the current understanding of these pathways.

DSF_Signaling_Xanthomonas DSF DSF RpfC RpfC (Sensor Kinase) DSF->RpfC binds RpfG RpfG (Response Regulator) RpfC->RpfG phosphorylates c_di_GMP cyclic-di-GMP RpfG->c_di_GMP degrades Virulence_Factors Virulence Factors (e.g., EPS, enzymes) c_di_GMP->Virulence_Factors activates Biofilm_Formation Biofilm Formation c_di_GMP->Biofilm_Formation promotes

DSF Signaling Pathway in Xanthomonas campestris.

cis_DA_Signaling_Pseudomonas cis_DA This compound DspS DspS (Sensor Kinase) cis_DA->DspS binds Response_Regulator Response Regulator (Putative) DspS->Response_Regulator phosphorylates c_di_GMP cyclic-di-GMP Response_Regulator->c_di_GMP lowers levels Biofilm_Dispersal Biofilm Dispersal c_di_GMP->Biofilm_Dispersal inhibits

Proposed this compound Signaling in P. aeruginosa.

Experimental Protocols

Biofilm Formation/Inhibition Assay (Crystal Violet Method)

This protocol is used to quantify biofilm formation and inhibition by various compounds.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium

  • Test compound (e.g., this compound) stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.01).

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add 100 µL of the test compound at various concentrations (typically in serial dilutions) to the respective wells. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 24-48 hours without agitation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader.

Biofilm_Assay_Workflow A Inoculate 96-well plate with bacteria and test compound B Incubate for 24-48 hours A->B C Wash to remove planktonic cells B->C D Stain with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound dye E->F G Measure absorbance F->G

Crystal Violet Biofilm Assay Workflow.
Checkerboard Assay for Antimicrobial Synergy

This assay determines the synergistic, additive, indifferent, or antagonistic effect of two compounds in combination.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of two test compounds (e.g., this compound and an antibiotic)

Procedure:

  • Plate Preparation:

    • Along the x-axis of the microplate, prepare serial dilutions of Compound A.

    • Along the y-axis, prepare serial dilutions of Compound B.

    • This creates a checkerboard of wells with varying concentrations of both compounds.

    • Include wells with each compound alone (growth controls) and a well with no compounds (positive growth control).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

    • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index = FIC of Compound A + FIC of Compound B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Conclusion

This compound and other diffusible signal factors demonstrate significant potential in the control of bacterial biofilms and can enhance the efficacy of conventional antibiotics. This compound, in particular, has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria at nanomolar to micromolar concentrations. While direct comparative data is limited, the available evidence suggests that different DSFs have varying levels of activity against different bacterial species. Further research is warranted to fully elucidate the therapeutic potential of these signaling molecules.

References

Unlocking Antibiotic Synergy: A Comparative Guide to cis-2-Decenoic Acid's Potentiation Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cis-2-decenoic acid's (cDA) ability to enhance antibiotic susceptibility. Through a comprehensive review of experimental data, we delve into the synergistic and additive effects of cDA in combination with various antibiotics against a spectrum of clinically relevant bacteria. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying mechanisms of action.

This compound, a fatty acid signaling molecule, has emerged as a promising agent in combating antibiotic resistance. Its primary roles in biofilm dispersal and the reversion of persistent bacterial cells to a metabolically active state make it a powerful adjuvant to conventional antibiotic therapies.[1][2] This guide synthesizes the available data to validate and compare its efficacy.

Quantitative Analysis of Synergistic Effects

The combination of this compound with various antibiotics has demonstrated a significant enhancement in their efficacy against several bacterial pathogens. The following tables summarize the quantitative data from multiple studies, highlighting the reduction in bacterial viability and biofilm biomass.

BacteriumAntibioticcDA ConcentrationOutcomeReference
Pseudomonas aeruginosaTobramycin100 nM1-log decrease in viability of biofilm cells compared to tobramycin alone.[3]
Pseudomonas aeruginosaCiprofloxacin100 nM2-log decrease in viability of biofilm cells compared to ciprofloxacin alone.[3]
Pseudomonas aeruginosaTobramycin100 nMMinimum Bactericidal Concentration (MBC) for biofilms decreased from >400 µg/ml to 64 µg/ml.[4]
Escherichia coliCiprofloxacin310 nM1- to 2-log decrease in the number of persister cells compared to ciprofloxacin alone.[3][3]
Escherichia coli & Klebsiella pneumoniaeCiprofloxacin or Ampicillin310 nMAt least 78% reduction in biofilm biomass in all cases.[5][6][5][6]
Methicillin-resistant Staphylococcus aureus (MRSA)Daptomycin, Vancomycin, LinezolidNot SpecifiedImproved biofilm reduction.[3][3]
Food-related bacteria (S. aureus, B. cereus, S. enterica, E. coli)Various antibiotics and disinfectants310 nMApproximately 80% reduction in biofilm biomass.[7][8][7][8]

Deciphering the Mechanism of Action

The synergistic effect of this compound is primarily attributed to two key mechanisms: the induction of biofilm dispersal and an increase in bacterial cell membrane permeability.

1. Biofilm Dispersal and Reversion of Persister Cells: cDA acts as a signaling molecule that triggers the dispersal of bacteria from the protective biofilm matrix.[1] This process transitions the bacteria from a sessile, often dormant state to a planktonic, metabolically active phenotype.[3] This "awakening" of persister cells renders them susceptible to antibiotics that target active cellular processes.[1][9]

2. Enhanced Membrane Permeability: Studies suggest that cDA integrates into the bacterial cell membrane, leading to an increase in its permeability.[10][11] This disruption of the membrane facilitates the uptake of antibiotics, allowing them to reach their intracellular targets more effectively. Evidence for this includes increased uptake of fluorescent probes and leakage of intracellular ATP upon exposure to cDA.[10]

Below is a diagram illustrating the proposed signaling pathway and mechanism of action for cDA in enhancing antibiotic susceptibility.

cDA_Mechanism cluster_biofilm Biofilm Environment cluster_action cDA Intervention cluster_outcome Cellular Response Biofilm Biofilm Persister_Cells Persister_Cells Biofilm->Persister_Cells Protection Planktonic_Cells Metabolically Active Planktonic Cells Persister_Cells->Planktonic_Cells Reverts to Active State cDA This compound cDA->Biofilm Induces Dispersal Membrane Bacterial Cell Membrane cDA->Membrane Interacts with Increased_Permeability Increased Membrane Permeability Membrane->Increased_Permeability Leads to Antibiotic Antibiotic Antibiotic_Uptake Enhanced Antibiotic Uptake Antibiotic->Antibiotic_Uptake Cell_Death Bacterial Cell Death Planktonic_Cells->Cell_Death Increased_Permeability->Antibiotic_Uptake Antibiotic_Uptake->Cell_Death

Proposed mechanism of cDA-mediated antibiotic potentiation.

Experimental Protocols

To facilitate the validation and comparison of these findings, detailed methodologies for key experiments are provided below.

Checkerboard Assay for Synergy Testing

This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between cDA and an antibiotic.

Methodology:

  • Prepare a 96-well microtiter plate.

  • Create a two-dimensional gradient of concentrations by serially diluting the antibiotic along the x-axis and cDA along the y-axis.

  • Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

  • Include controls for each agent alone.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FICI using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of cDA in combination / MIC of cDA alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Biofilm Dispersal and Eradication Assay

This assay assesses the ability of cDA to disperse pre-formed biofilms and enhance antibiotic-mediated killing.

Methodology:

  • Grow bacterial biofilms in a 96-well plate for 24-48 hours.

  • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Add fresh growth medium containing various concentrations of cDA, the antibiotic, and their combinations to the wells. Include no-treatment controls.

  • Incubate the plate for a further 24 hours.

  • Quantify the remaining biofilm using one of the following methods:

    • Crystal Violet Staining: Stains the total biofilm biomass. After staining and washing, the dye is solubilized and the absorbance is measured.

    • Viable Cell Counting (CFU): The biofilm is physically disrupted (e.g., by sonication), and the released bacteria are serially diluted and plated to determine the number of colony-forming units.

The following diagram outlines the general workflow for evaluating the synergistic effect of cDA and antibiotics on bacterial biofilms.

Experimental_Workflow A Bacterial Culture Preparation B Biofilm Formation (e.g., 96-well plate, 24-48h) A->B C Wash to Remove Planktonic Cells B->C D Treatment with cDA, Antibiotic, or Combination C->D E Incubation (24h) D->E F Biofilm Quantification E->F G Crystal Violet Staining (Total Biomass) F->G Method 1 H CFU Counting (Viable Cells) F->H Method 2 I Data Analysis and Comparison G->I H->I

Workflow for biofilm eradication assay.

References

The Dispersal Signal: A Comparative Guide to the Transcriptomic Effects of cis-2-Decenoic Acid on Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of cis-2-Decenoic Acid's Impact on Bacterial Gene Expression and Biofilm Formation, Supported by Experimental Data.

This compound (c-2-DA) is a fatty acid signaling molecule that has garnered significant attention for its role in intercellular communication and its ability to control bacterial biofilms.[1] Originally identified as a biofilm dispersal autoinducer in Pseudomonas aeruginosa, c-2-DA has demonstrated broad, interspecies activity, affecting both Gram-negative and Gram-positive bacteria.[1][2] This guide provides a comparative analysis of its effects, synthesizing transcriptomic data and phenotypic responses to offer a valuable resource for developing novel anti-biofilm strategies.

Quantitative Comparison of Bacterial Responses to c-2-DA

The response of bacteria to c-2-DA is species-dependent. While detailed transcriptomic data is most readily available for Pseudomonas aeruginosa, phenotypic responses such as biofilm inhibition and dispersal have been quantified for a range of clinically relevant bacteria.

Transcriptomic Overhaul in Pseudomonas aeruginosa

Microarray analysis of P. aeruginosa PAO1 biofilms treated with 100 nM c-2-DA revealed a massive shift in gene expression. A total of 666 genes were identified as differentially expressed, indicating a global cellular reprogramming in response to the signal.[2][3] The majority of these genes (523) were upregulated, while 143 were downregulated.[2] This response involves pathways controlling motility, virulence, metabolic activity, and persistence.[3]

Table 1: Selected Differentially Expressed Genes in P. aeruginosa PAO1 Treated with this compound [2][3]

Gene CategoryGene(s)FunctionRegulation
Motility & Chemotaxis fliC, motA, cheBFlagellar synthesis, Motor function, ChemotaxisUpregulated
Virulence lasA, rhlAProtease, Rhamnolipid biosynthesisUpregulated
Iron Uptake pvdA, fepAPyoverdine synthesis, Ferric enterobactin receptorUpregulated
Metabolism acnA, sucCAconitate hydratase (TCA Cycle), Succinyl-CoA synthetaseUpregulated
Biofilm Matrix pelA, pslGPel exopolysaccharide modification, Psl exopolysaccharide hydrolaseUpregulated[4]
Hypothetical Proteins PA4978, PA4979Unknown, implicated in CDA signalingUpregulated

Note: This table represents a selection of key gene ontology (GO) categories affected. The full dataset includes 666 differentially expressed genes.

Comparative Biofilm Inhibition and Dispersal Activity

While comprehensive transcriptomic data for other species is limited, the effective concentrations of c-2-DA required to inhibit or disperse biofilms have been established, providing a basis for functional comparison.

Table 2: Effective Concentrations of this compound Against Various Bacterial Species

Bacterial SpeciesGram StainEffectEffective ConcentrationReference
Pseudomonas aeruginosaNegativeBiofilm Dispersal2.5 nM - 100 nM[5]
Escherichia coliNegativeBiofilm Dispersal / Inhibition310 nM[5]
Klebsiella pneumoniaeNegativeBiofilm Inhibition310 nM[5]
Salmonella entericaNegativeBiofilm Dispersal310 nM[6]
Staphylococcus aureus (MRSA)PositiveBiofilm Inhibition125 µg/mL (~734 µM)[7][8]
Bacillus subtilisPositiveBiofilm DispersalNot specified[1]

Key Signaling Pathways and Mechanisms

c-2-DA functions by triggering a shift from a sessile (biofilm) to a planktonic (free-swimming) lifestyle.[5] In P. aeruginosa, this is associated with reduced levels of the secondary messenger cyclic dimeric guanosine monophosphate (c-di-GMP), a key regulator of biofilm formation.[1][4] The fatty acid signal appears to increase membrane permeability, which may explain its synergistic effects when combined with conventional antibiotics. This allows antimicrobials to better penetrate the biofilm and target the now more metabolically active and susceptible bacteria.

G cluster_0 cluster_1 Bacterial Cell cluster_2 c2da This compound membrane Cell Membrane Permeability Increase c2da->membrane sensor DspS Sensor Protein (P. aeruginosa) c2da->sensor Binds metabolism ↑ Metabolic Activity c2da->metabolism antibiotics ↑ Antibiotic Uptake membrane->antibiotics cdigmp ↓ c-di-GMP Levels sensor->cdigmp dispersal Biofilm Dispersal cdigmp->dispersal susceptibility ↑ Antimicrobial Susceptibility metabolism->susceptibility antibiotics->susceptibility

Proposed mechanism of c-2-DA leading to biofilm dispersal and increased antibiotic susceptibility.

Experimental Protocols and Methodologies

The following sections detail generalized protocols for the key experiments used to generate the transcriptomic and phenotypic data cited in this guide.

Transcriptomic Analysis (Microarray)

This protocol outlines the methodology used for analyzing the transcriptomic response of P. aeruginosa to c-2-DA.

  • Bacterial Culture & Treatment: Pseudomonas aeruginosa PAO1 is grown to form a mature biofilm (e.g., for 5 days). The biofilm is then treated with a specific concentration of c-2-DA (e.g., 100 nM) or a solvent control.[2]

  • RNA Extraction: Total RNA is isolated from the bacterial cells using a method like hot phenol-chloroform extraction to ensure high-quality RNA.

  • cDNA Synthesis & Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). The cDNA from the treated and control samples are labeled with different fluorescent dyes (e.g., Cy3 and Cy5).

  • Microarray Hybridization: The labeled cDNA samples are combined and hybridized to a whole-genome microarray chip specific to the bacterial strain (e.g., P. aeruginosa PAO1).

  • Data Acquisition & Analysis: The microarray is scanned to measure the fluorescence intensity for each dye at each gene spot. The raw data is normalized, and statistical analyses are performed to identify genes with significant expression changes (differentially expressed genes or DEGs) between the treated and control samples.

G A Bacterial Biofilm Culture (e.g., P. aeruginosa PAO1) B Treatment (c-2-DA vs. Control) A->B C Total RNA Extraction B->C D Fluorescent cDNA Labeling (Cy3 / Cy5) C->D E Microarray Hybridization D->E F Scanning & Data Acquisition E->F G Statistical Analysis (Identification of DEGs) F->G

Standard experimental workflow for transcriptomic analysis using microarrays.

Biofilm Inhibition Assay (Crystal Violet Method)

This is a common method for quantifying the effect of a compound on the initial formation of a biofilm.

  • Inoculation: A bacterial suspension is added to the wells of a microtiter plate.

  • Treatment: The compound of interest, c-2-DA, is added to the wells at various concentrations. Control wells receive no treatment.

  • Incubation: The plate is incubated for a period sufficient to allow biofilm formation (e.g., 24-48 hours).

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution like PBS.

  • Staining: The remaining attached biofilm is stained with a 0.1% crystal violet solution.

  • Solubilization: After washing away excess stain, the crystal violet absorbed by the biofilm is solubilized with a solvent (e.g., ethanol or acetic acid).

  • Quantification: The amount of biofilm is quantified by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader. A reduction in absorbance in treated wells compared to controls indicates biofilm inhibition.[8]

Conclusion and Future Directions

The available data clearly establishes this compound as a potent, broad-spectrum signaling molecule capable of modulating bacterial biofilm dynamics. The detailed transcriptomic analysis in P. aeruginosa reveals a complex and widespread genetic reprogramming, highlighting its role as a master regulator of the biofilm-to-planktonic transition. While similar large-scale transcriptomic data is currently lacking for Gram-positive species like S. aureus, the phenotypic data strongly supports c-2-DA's efficacy in inhibiting biofilm formation.

For drug development professionals, c-2-DA and its analogues represent a promising avenue for anti-biofilm therapeutics. Its ability to disperse established biofilms and revert persistent cells to an antibiotic-susceptible state makes it an ideal candidate for adjunctive therapies that could rejuvenate the efficacy of existing antibiotics. Future research should prioritize transcriptomic studies in a wider range of pathogens to build a more complete comparative picture of the signaling networks governed by this versatile molecule.

References

Quorum Sensing Inhibition: A Comparative Analysis of Cis-2-Decenoic Acid and Furanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates novel therapeutic strategies that target bacterial virulence and communication rather than viability. Quorum sensing (QS), a cell-to-cell communication system pivotal for coordinating group behaviors like biofilm formation and virulence factor production, has emerged as a prime target for such anti-virulence therapies. This guide provides a detailed, objective comparison of two prominent classes of quorum sensing inhibitors (QSIs): the bacterial signaling molecule cis-2-decenoic acid and the marine-derived furanones.

At a Glance: Key Differences

FeatureThis compoundFuranones
Primary Mechanism Induces biofilm dispersal and modulates bacterial metabolism.Competitively inhibits acyl-homoserine lactone (AHL) binding to LuxR-type receptors, promoting their degradation.
Origin Naturally produced by Pseudomonas aeruginosa.Originally isolated from the red alga Delisea pulchra; now also synthetically produced.
Target Organisms Broad-spectrum, affecting both Gram-negative and Gram-positive bacteria, as well as fungi.[1]Primarily target Gram-negative bacteria that utilize AHL-based quorum sensing.
Effect on Biofilm Induces dispersal of established biofilms and inhibits formation.[1]Primarily inhibits biofilm formation and can affect biofilm architecture.[2]
Synergy with Antibiotics Enhances the efficacy of conventional antibiotics by reverting persister cells to a susceptible state.[1][3]Can potentiate the activity of antibiotics against biofilms, though resistance can develop.[4]

Mechanisms of Action

This compound: The Dispersal Signal

This compound (CDA) is a fatty acid signaling molecule endogenously produced by Pseudomonas aeruginosa to trigger the dispersal of its own biofilms.[1][5] Unlike inhibitors that block QS signaling, CDA actively stimulates a natural process in the biofilm lifecycle. Its mechanism involves:

  • Induction of Dispersal: CDA promotes the transition of sessile biofilm bacteria into a planktonic, free-swimming state.[1] This process is mediated by a two-component sensor/response regulator system, DspS, which is a homolog of the DSF sensor RpfC.[6]

  • Metabolic Modulation: CDA has been shown to increase the metabolic activity of dormant persister cells within biofilms, rendering them susceptible to conventional antibiotics.[3]

  • Broad-Spectrum Activity: The signaling activity of CDA extends beyond P. aeruginosa, inducing dispersal in a range of other bacteria and even the yeast Candida albicans.[1]

cis_2_decenoic_acid_pathway CDA This compound DspS DspS (Sensor Kinase) CDA->DspS Binds to DspR DspR (Response Regulator) DspS->DspR Phosphorylates Effector Downstream Effectors DspR->Effector Regulates Dispersion Biofilm Dispersal Effector->Dispersion Metabolism Increased Metabolic Activity Effector->Metabolism

This compound Signaling Pathway.

Furanones: Competitive Antagonists of AHL Signaling

Halogenated furanones, originally discovered in the marine alga Delisea pulchra, are structural mimics of N-acyl-homoserine lactones (AHLs), the primary signaling molecules in many Gram-negative bacteria. Their inhibitory action is primarily centered on disrupting AHL-mediated QS:

  • Competitive Inhibition: Furanones, such as the synthetic derivative C-30, compete with native AHLs for binding to the ligand-binding pocket of LuxR-type transcriptional regulators (e.g., LasR and RhlR in P. aeruginosa).[7]

  • Receptor Destabilization: Unlike AHLs, which stabilize the LuxR-type receptors, furanone binding can render these proteins unstable and susceptible to proteolytic degradation. This leads to a decrease in the cellular concentration of the QS receptors.

  • Downregulation of Virulence: By incapacitating the master QS regulators, furanones effectively block the expression of a wide array of virulence factors and inhibit the formation of robust biofilms.[2]

furanone_inhibition_pathway cluster_AHL Normal Quorum Sensing cluster_Furanone Quorum Sensing Inhibition AHL AHL Signal LuxR_AHL LuxR-type Receptor AHL->LuxR_AHL Binds & Stabilizes Virulence_AHL Virulence Gene Expression & Biofilm Formation LuxR_AHL->Virulence_AHL Activates Furanone Furanone LuxR_Fur LuxR-type Receptor Furanone->LuxR_Fur Competitively Binds Degradation Proteolytic Degradation LuxR_Fur->Degradation Destabilizes No_Virulence Inhibition of Virulence & Biofilm LuxR_Fur->No_Virulence

Furanone Mechanism of Quorum Sensing Inhibition.

Quantitative Performance Data

The following tables summarize the effective concentrations of this compound and furanone C-30 in various assays. It is important to note that the data are compiled from different studies with varying experimental conditions, which may influence the observed efficacy.

Table 1: Biofilm Inhibition and Dispersal

CompoundOrganismAssay TypeEffective Concentration% Inhibition / DispersalReference
This compoundP. aeruginosa PAO1Biofilm Dispersal (Continuous Culture)100 nMIncreased planktonic cell density[8]
This compoundS. aureus (MRSA)Biofilm Inhibition125 µg/mL-[9]
Furanone C-30P. aeruginosa PAO1Biofilm Inhibition2.5 µg/mLSignificant inhibition
Furanone C-30P. aeruginosa PAO1Biofilm Inhibition5 µg/mLStronger inhibition[2]
Furanone C-30P. aeruginosaBiofilm Inhibition (MBIC)128-512 µg/mL92-100%
Furanone C-30P. aeruginosaBiofilm Eradication (MBEC)256-512 µg/mL90-92.9%[10]

Table 2: Inhibition of Quorum Sensing Regulators

CompoundTargetAssayIC₅₀ / Effective Concentration% InhibitionReference
Furanone C-30LasR (P. aeruginosa)Luminescence Reporter~12.5 µM~50%[7]
Furanone C-30RhlR (P. aeruginosa)Luminescence Reporter~25 µM~50%[7]

Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is used to quantify the inhibition of biofilm formation by the test compounds.

biofilm_inhibition_workflow Culture 1. Prepare bacterial culture and dilute to standard OD Plate 2. Add culture and serial dilutions of test compound to 96-well plate Culture->Plate Incubate 3. Incubate for 24-48h to allow biofilm formation Plate->Incubate Wash1 4. Discard planktonic cells and wash wells with PBS Incubate->Wash1 Stain 5. Stain with 0.1% Crystal Violet for 15 min Wash1->Stain Wash2 6. Wash wells to remove excess stain Stain->Wash2 Solubilize 7. Solubilize bound stain with 30% acetic acid Wash2->Solubilize Read 8. Measure absorbance (OD595) Solubilize->Read

Workflow for the Crystal Violet Biofilm Inhibition Assay.

Methodology:

  • Preparation: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable broth medium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).

  • Plating: In a 96-well flat-bottom microtiter plate, add the diluted bacterial culture to wells containing serial dilutions of the test compound (this compound or furanone). Include appropriate controls (no compound and solvent control).

  • Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]

  • Final Wash: Discard the crystal violet solution and wash the wells again with water to remove excess stain.

  • Solubilization: Air-dry the plate and then add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[11]

  • Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at approximately 595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Biofilm Dispersal Assay (Continuous Flow)

This method is particularly relevant for assessing the activity of compounds like this compound that induce the dispersal of established biofilms.

Methodology:

  • Biofilm Growth: Grow biofilms in a continuous flow system, such as a flow cell reactor, by inoculating with the desired bacterial strain and providing a constant flow of fresh growth medium for 48-72 hours to establish mature biofilms.

  • Treatment: Introduce the growth medium containing the desired concentration of the dispersal agent (e.g., 100 nM this compound) into the flow system for a defined period (e.g., 1 hour).[1]

  • Effluent Collection: Collect the effluent from the flow cell before, during, and after the treatment period.

  • Quantification: Enumerate the colony-forming units (CFUs) in the collected effluent by plating serial dilutions on agar plates. An increase in CFU counts in the effluent during treatment indicates biofilm dispersal.

  • Microscopy (Optional): The biofilm remaining in the flow cell can be stained (e.g., with SYTO 9) and visualized using confocal laser scanning microscopy to assess the reduction in biofilm biomass and structural changes.[12]

Conclusion

Both this compound and furanones represent promising avenues for the development of anti-virulence therapies targeting quorum sensing. Their distinct mechanisms of action offer different strategic advantages.

  • This compound is a powerful tool for dispersing established biofilms and enhancing the efficacy of existing antibiotics, making it a strong candidate for combination therapies against persistent infections. Its broad-spectrum activity is also a significant advantage.

  • Furanones are potent inhibitors of AHL-mediated quorum sensing, effectively preventing the coordinated expression of virulence factors and biofilm formation in many Gram-negative pathogens. Their targeted action on QS master regulators makes them valuable for prophylactic applications and for attenuating the virulence of specific pathogens.

The choice between these two classes of inhibitors will depend on the specific therapeutic context, including the target pathogen, the nature of the infection (e.g., established biofilm versus acute infection), and the potential for combination with other antimicrobial agents. Further research, particularly direct comparative studies under standardized conditions, will be crucial for fully elucidating their relative potencies and therapeutic potential.

References

Cross-Species Validation of cis-2-Decenoic Acid's Biofilm Dispersal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biofilm dispersal activity of cis-2-Decenoic acid (C2DA) across various microbial species, supported by experimental data. C2DA, a fatty acid signaling molecule originally isolated from Pseudomonas aeruginosa, has demonstrated broad-spectrum efficacy in inducing biofilm dispersal and inhibiting biofilm formation, making it a promising candidate for novel antimicrobial strategies.[1][2][3][4] Its ability to transition bacteria from a sessile biofilm state to a more susceptible planktonic state has been observed across Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1][2][3]

Quantitative Data Summary

The following tables summarize the effective concentrations of C2DA required for biofilm dispersal and inhibition in various microorganisms as reported in the scientific literature.

Table 1: Effective Concentrations of this compound for Biofilm Dispersal

MicroorganismGram Status/TypeEffective Concentration (Dispersal)Reference
Pseudomonas aeruginosaGram-Negative100 nM - 620 nM[5]
Escherichia coliGram-Negative310 nM[2]
Klebsiella pneumoniaeGram-Negative310 nM[6]
Salmonella entericaGram-Negative310 nM
Staphylococcus aureusGram-Positive125 µg/mL[7][8][9][10]
Bacillus subtilisGram-PositiveNot specified[2]
Candida albicansYeastNot specified[2]

Table 2: Effective Concentrations of this compound for Biofilm Inhibition

MicroorganismGram Status/TypeEffective Concentration (Inhibition)Reference
Pseudomonas aeruginosaGram-Negative2.5 nM[11]
Escherichia coli & Klebsiella pneumoniae (dual-species)Gram-Negative310 nM[11]
Staphylococcus aureus (MRSA)Gram-Positive734 µM[11]
Candida albicansYeast30 µM (reduces germ-tube formation)[12]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to validate the efficacy of C2DA, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

G Proposed Signaling Pathway of this compound (C2DA) C2DA This compound (C2DA) Sensor Sensor Protein (e.g., DspS in P. aeruginosa) C2DA->Sensor Signal Signal Transduction Cascade Sensor->Signal c_di_GMP Decreased intracellular c-di-GMP levels Signal->c_di_GMP Gene_Expression Altered Gene Expression (e.g., motility, EPS degradation) Signal->Gene_Expression Dispersal Biofilm Dispersal c_di_GMP->Dispersal Gene_Expression->Dispersal G Experimental Workflow for C2DA Biofilm Dispersal Assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Culture Overnight culture of test microorganism Inoculum Standardize inoculum (e.g., OD600 = 0.1) Culture->Inoculum Biofilm_Formation Grow biofilm in microtiter plate or flow cell (24-72h) Inoculum->Biofilm_Formation Treatment Introduce C2DA at various concentrations Biofilm_Formation->Treatment Incubation Incubate for a specific period (e.g., 1-2h) Treatment->Incubation Wash Wash to remove planktonic cells Incubation->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize stain Stain->Solubilize Measure Measure absorbance Solubilize->Measure

References

Enhancing Stability in Biofilm Dispersal Agents: A Comparative Analysis of Synthetic cis-2-Decenoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and effective biofilm-dispersing agents is critical in the fight against chronic and device-associated infections. cis-2-Decenoic acid (CDA), a fatty acid signaling molecule produced by Pseudomonas aeruginosa, has shown significant promise in inducing biofilm dispersal across a broad spectrum of microorganisms. However, its inherent chemical instability, primarily due to the oxidizable cis-double bond, presents a hurdle for its therapeutic development. This guide provides a comprehensive comparison of synthetic CDA analogs designed for enhanced stability, with a focus on experimental data supporting their performance.

This analysis centers on 2-heptylcyclopropane-1-carboxylic acid (2CP), a synthetic analog where the cis-double bond of CDA is replaced by a cyclopropane ring. This modification is intended to lock the molecule in a biologically active conformation and improve its resistance to isomerization and degradation.[1][2][3] We will compare the stability and biological efficacy of 2CP with the parent molecule, CDA, and its less active isomer, trans-2-decenoic acid (T2DA).

Comparative Efficacy in Biofilm Control

Experimental data demonstrates that 2CP not only retains but in some cases surpasses the biofilm dispersal and inhibition capabilities of CDA.

Biofilm Dispersal

Studies on established biofilms of pathogenic bacteria reveal the superior performance of 2CP in inducing dispersal. At a concentration of 125 µg/ml, 2CP dispersed approximately 100% of Staphylococcus aureus biofilms, whereas CDA at the same concentration only resulted in about 25% dispersal.[1][4] Against Pseudomonas aeruginosa, 2CP also showed improved or comparable dispersal activity to CDA.[1][4]

CompoundTarget OrganismConcentrationBiofilm Dispersal Efficacy
2-Heptylcyclopropane-1-carboxylic acid (2CP) Staphylococcus aureus125 µg/ml~100%
This compound (CDA)Staphylococcus aureus125 µg/ml~25%
trans-2-Decenoic acid (T2DA)Staphylococcus aureus125 µg/mlNo significant dispersal
2-Heptylcyclopropane-1-carboxylic acid (2CP) Pseudomonas aeruginosa125 µg/ml~60%
This compound (CDA)Pseudomonas aeruginosa125 µg/ml~40%
trans-2-Decenoic acid (T2DA)Pseudomonas aeruginosa125 µg/ml~40%
Biofilm Inhibition and Eradication

When combined with conventional antibiotics, 2CP has been shown to synergistically reduce the minimum concentrations required for biofilm inhibition and eradication. This suggests that its enhanced stability could lead to more effective combination therapies for biofilm-associated infections.[1]

Enhanced Stability of the Cyclopropane Analog

The primary advantage of 2CP lies in its enhanced chemical stability. The cyclopropane ring is resistant to the isomerization and oxidative degradation that can affect the double bond of CDA, particularly when exposed to light, heat, and radiation.[2][3] Preliminary studies have shown that 2CP has better shelf stability compared to CDA.[3]

Cytotoxicity Profile

A crucial aspect of any therapeutic candidate is its safety profile. Comparative studies have shown that 2CP exhibits a cytotoxicity profile similar to that of CDA. At concentrations effective against biofilms (up to 500 µg/ml), 2CP demonstrated no significant cytotoxic effects on fibroblast cells.[1][5]

CompoundConcentrationFibroblast Viability
2-Heptylcyclopropane-1-carboxylic acid (2CP) ≤ 500 µg/ml> 80%
This compound (CDA)≤ 500 µg/ml> 80%
trans-2-Decenoic acid (T2DA)500 µg/mlSlightly more viable cells than 2CP and CDA
trans-2-Decenoic acid (T2DA)1000 µg/mlSignificantly lower cell viability

Signaling Pathway of this compound

Recent research has identified the long-chain fatty acid-CoA ligase FadD1 as a receptor for CDA in Pseudomonas aeruginosa.[6][7] Upon binding CDA, FadD1 is thought to act as a transcriptional regulator, influencing the expression of genes involved in quorum sensing and biofilm formation.[6][7][8] This signaling cascade ultimately leads to the dispersal of biofilm communities.

CDA_Signaling_Pathway CDA This compound (CDA) FadD1 FadD1 Receptor CDA->FadD1 Binds to QS_Systems Quorum Sensing Systems (las, rhl, pqs) FadD1->QS_Systems Regulates Biofilm_Dispersal Biofilm Dispersal QS_Systems->Biofilm_Dispersal Induces

Proposed signaling pathway of this compound in P. aeruginosa.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments cited in this guide.

Synthesis of 2-Heptylcyclopropane-1-carboxylic acid (2CP)

The synthesis of 2CP can be achieved through a multi-step process designed to "lock" the molecule in its active cis-like conformation.

TCPSynthesis Start Dec-2-yn-1-ol Lindlar Lindlar Reduction Start->Lindlar SimmonsSmith Simmons-Smith Cyclopropanation Lindlar->SimmonsSmith Jones Jones Oxidation SimmonsSmith->Jones Product 2-Heptylcyclopropane-1- carboxylic acid (2CP) Jones->Product

Workflow for the synthesis of 2-heptylcyclopropane-1-carboxylic acid (2CP).
Oxidative Stability Assessment: Peroxide Value (PV) Assay

This assay measures the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Materials:

  • Sample (CDA or analog)

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)

  • 1% Starch solution (indicator)

Procedure:

  • Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, swirl, and let the mixture stand for 1 minute.

  • Add 30 mL of deionized water and mix gently.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant agitation until the yellow iodine color almost disappears.

  • Add 0.5 mL of starch solution, which will result in a blue color.

  • Continue the titration until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration under the same conditions.

  • Calculate the Peroxide Value (PV) in milliequivalents of peroxide per kg of sample using the following formula: PV = (S - B) × N × 1000 / W Where: S = volume of titrant for the sample (mL) B = volume of titrant for the blank (mL) N = normality of the sodium thiosulfate solution W = weight of the sample (g)

Oxidative Stability Assessment: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.

TBARS_Workflow cluster_prep Sample and Standard Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Prepare Sample (e.g., in RIPA buffer) Add_TCA Add 10% Trichloroacetic Acid (TCA) to precipitate protein Sample->Add_TCA Standards Prepare MDA Standards Standards->Add_TCA Incubate_Ice Incubate on ice Add_TCA->Incubate_Ice Centrifuge1 Centrifuge Incubate_Ice->Centrifuge1 Supernatant Transfer supernatant Centrifuge1->Supernatant Add_TBA Add 0.67% Thiobarbituric Acid (TBA) Supernatant->Add_TBA Boil Incubate in boiling water bath Add_TBA->Boil Cool Cool on ice Boil->Cool Read_Absorbance Read Absorbance at 532 nm Cool->Read_Absorbance Calculate Calculate TBARS concentration Read_Absorbance->Calculate

Experimental workflow for the TBARS assay.

Materials:

  • Sample or malondialdehyde (MDA) standards

  • 10% Trichloroacetic acid (TCA) solution

  • 0.67% Thiobarbituric acid (TBA) solution

Procedure:

  • To 100 µL of sample or standard in a microcentrifuge tube, add 200 µL of ice-cold 10% TCA to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 2,200 x g for 15 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new tube.

  • Add an equal volume of 0.67% TBA solution.

  • Incubate in a boiling water bath for 10 minutes.

  • Cool the tubes on ice to stop the reaction.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantify the TBARS concentration by comparing the absorbance to a standard curve generated with MDA.

References

Validating FadD1 as the Primary Receptor for cis-2-Decenoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental validation of FadD1 as the primary receptor for the bacterial signaling molecule cis-2-decenoic acid, with a comparative look at the alternative sensor, DspS.

Introduction

This compound (cis-DA) is a fatty acid signaling molecule involved in quorum sensing and biofilm dispersion in the opportunistic pathogen Pseudomonas aeruginosa. Understanding how this signal is perceived is crucial for developing novel anti-biofilm therapeutics. Recent research has identified the long-chain fatty acid-CoA ligase, FadD1, as a primary receptor for cis-DA. This guide provides a detailed comparison of FadD1 with the alternative sensor, DspS, summarizing the key experimental data that validates FadD1's role and outlining the methodologies used in these studies.

Quantitative Data Comparison

The following table summarizes the known binding affinities of cis-DA to its receptors in P. aeruginosa.

ReceptorLigandMethodDissociation Constant (Kd)Reference
FadD1This compoundMicroscale Thermophoresis (MST)1.06 ± 0.14 μM[1]
DspSThis compoundNot yet determined--

Comparative Analysis of Receptors

FadD1: A Transcriptional Regulator

FadD1 is a long-chain fatty acid-CoA ligase that has been shown to function as a direct receptor for cis-DA.[1][2] Upon binding cis-DA, FadD1's affinity for the promoter region of the lasR gene is enhanced.[1][2] LasR is a key transcriptional regulator in the P. aeruginosa quorum sensing hierarchy. By modulating the activity of LasR, FadD1 influences a wide range of downstream processes, including virulence factor production and biofilm formation.[1][2] Genetic deletion of fadD1 has been shown to impair these biological functions and reduce the pathogenicity of P. aeruginosa.[2]

DspS: A Sensor Kinase for Biofilm Dispersion

DspS has been identified as a sensor kinase involved in cis-DA-mediated biofilm dispersion.[3][4] It is a homolog of the Diffusible Signal Factor (DSF) sensor RpfC and is part of a two-component regulatory system, likely paired with a response regulator, DspR. The binding of cis-DA to DspS is proposed to initiate a phosphorelay cascade that ultimately leads to a decrease in intracellular levels of cyclic dimeric GMP (c-di-GMP).[3] Lowered c-di-GMP levels trigger the expression of genes involved in biofilm dispersal, such as those encoding matrix-degrading enzymes.[5] While DspS is a confirmed sensor of cis-DA, the direct binding affinity has not yet been quantitatively determined.

Signaling Pathways

The signaling pathways for FadD1 and DspS are distinct in their mechanisms and downstream effects.

FadD1_Signaling_Pathway cisDA This compound FadD1 FadD1 cisDA->FadD1 Binds lasR_promoter lasR Promoter FadD1->lasR_promoter Binds lasR lasR Transcription lasR_promoter->lasR QS_genes Quorum Sensing Regulon lasR->QS_genes Activates Virulence Virulence & Biofilm Formation QS_genes->Virulence

FadD1 Signaling Pathway

DspS_Signaling_Pathway cisDA This compound DspS DspS (Sensor Kinase) cisDA->DspS Binds DspR DspR (Response Regulator) DspS->DspR Phosphotransfer cdiGMP ↓ c-di-GMP DspR->cdiGMP Regulates Dispersal_genes Dispersal Genes (e.g., pelA, pslG) cdiGMP->Dispersal_genes Upregulates Dispersion Biofilm Dispersion Dispersal_genes->Dispersion

DspS Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments used to validate FadD1 as a cis-DA receptor.

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify biomolecular interactions in solution.

  • Objective: To determine the binding affinity between FadD1 and cis-DA.

  • Protein Preparation: Recombinant FadD1 protein is purified and fluorescently labeled.

  • Ligand Preparation: A serial dilution of cis-DA is prepared in the assay buffer.

  • Assay Buffer: A suitable buffer is used to maintain protein stability and ligand solubility (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween 20).

  • Procedure:

    • A constant concentration of labeled FadD1 is mixed with the varying concentrations of cis-DA.

    • The samples are loaded into glass capillaries.

    • The capillaries are placed in an MST instrument.

    • An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled FadD1 is monitored.

    • Changes in the thermophoretic movement upon binding of cis-DA are used to calculate the dissociation constant (Kd).

MST_Workflow cluster_prep Sample Preparation cluster_assay MST Assay cluster_analysis Data Analysis p_prep Purify & Label FadD1 Protein mix Mix Labeled FadD1 with cis-DA p_prep->mix l_prep Prepare cis-DA Serial Dilution l_prep->mix load Load into Capillaries mix->load measure Measure Thermophoresis load->measure plot Plot Binding Curve measure->plot kd Calculate Kd plot->kd

MST Experimental Workflow
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions.

  • Objective: To demonstrate that FadD1 directly binds to the promoter region of the lasR gene.

  • Probe Preparation: A DNA fragment corresponding to the lasR promoter is synthesized and labeled (e.g., with biotin or a radioactive isotope).

  • Protein: Purified FadD1 protein is used at various concentrations.

  • Binding Reaction:

    • Labeled lasR promoter DNA is incubated with FadD1 in a binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol).

    • The reaction is incubated to allow for complex formation.

    • To test the effect of the ligand, parallel reactions are set up with the addition of cis-DA.

  • Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

  • Detection: The position of the labeled DNA is visualized. A "shift" in the mobility of the DNA probe, indicating the formation of a protein-DNA complex, is observed. An enhanced shift in the presence of cis-DA provides evidence for ligand-induced binding.

Conclusion

The available evidence strongly supports the role of FadD1 as a primary receptor for this compound in P. aeruginosa. The direct binding of cis-DA to FadD1 and the subsequent regulation of the quorum-sensing master regulator LasR provide a clear signaling pathway for controlling virulence and other key cellular processes. While DspS is also a sensor of cis-DA, its role appears to be more specifically focused on biofilm dispersion through a two-component signaling system. Further research, including the determination of the DspS-cis-DA binding affinity and a more detailed elucidation of its downstream signaling cascade, will provide a more complete picture of cis-DA perception in P. aeruginosa. The validation of FadD1 as a primary receptor opens up new avenues for the development of targeted therapeutics aimed at disrupting bacterial communication and biofilm formation.

References

Unlocking Synergistic Power: Cis-2-Decenoic Acid and Tobramycin Combat Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

A promising strategy to overcome antibiotic resistance in biofilm-associated infections is the synergistic combination of the fatty acid signaling molecule, cis-2-Decenoic acid (C2DA), with the aminoglycoside antibiotic, tobramycin. This guide provides a comprehensive comparison of tobramycin as a standalone treatment versus its combination with C2DA, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

The formation of bacterial biofilms presents a significant challenge in clinical settings, rendering traditional antibiotic therapies less effective. Pseudomonas aeruginosa, a notorious opportunistic pathogen, is a prime example of a biofilm-forming bacterium that exhibits high resistance to antimicrobial agents. The synergistic action of C2DA and tobramycin offers a novel approach to dismantling these resilient bacterial communities.

This compound, a signaling molecule naturally produced by P. aeruginosa, has been shown to induce the dispersal of biofilms.[1] This process is thought to revert the dormant, antibiotic-tolerant "persister" cells within the biofilm back to a more vulnerable planktonic state.[1][2] When combined with tobramycin, an antibiotic that inhibits bacterial protein synthesis, C2DA significantly enhances its efficacy, leading to a more potent bactericidal effect against established biofilms.[3][4]

Quantitative Analysis: Enhanced Efficacy in Combination

The synergistic relationship between this compound and tobramycin is evident in the substantial reduction of the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) of tobramycin required to effectively eliminate P. aeruginosa biofilms.

Treatment Agent(s)Target OrganismMetricConcentrationFold Reduction in Tobramycin Concentration
TobramycinP. aeruginosaMIC0.5 - >512 µg/mL[5]-
Tobramycin + this compoundP. aeruginosaMICSignificantly Reduced[6][7]Varies
TobramycinP. aeruginosaMBECHigh-
Tobramycin + this compoundP. aeruginosaMBECReduced by at least 50%[8]≥ 2
Tobramycin + this compoundS. aureusMBECSynergistic Effect[8]Not specified

Deciphering the Mechanism of Synergy

The enhanced antimicrobial effect of the C2DA-tobramycin combination stems from a multi-faceted mechanism. C2DA's primary role is to disrupt the integrity of the biofilm matrix and awaken dormant persister cells. This is achieved by increasing the metabolic activity of these cells, making them susceptible to the action of antibiotics that target active cellular processes.[1] Furthermore, evidence suggests that C2DA increases the permeability of the bacterial cell membrane, facilitating greater uptake of tobramycin and leading to a more potent synergistic effect.[4]

Tobramycin, an aminoglycoside antibiotic, functions by binding to the 30S ribosomal subunit of bacteria.[5][9] This binding interferes with protein synthesis, leading to the production of non-functional proteins and ultimately, bacterial cell death.[9] By rendering the biofilm-embedded bacteria more accessible and metabolically active, C2DA allows tobramycin to exert its bactericidal activity more effectively.

Synergy_Mechanism cluster_biofilm Bacterial Biofilm B Biofilm Matrix P Persister Cells (Dormant) Susceptible Susceptible Planktonic Cells P->Susceptible Reverts to C2DA This compound C2DA->B Disperses C2DA->P Increases Metabolic Activity Tobra Tobramycin Tobra->Susceptible Inhibits Protein Synthesis Death Bacterial Cell Death Susceptible->Death

Figure 1: Proposed mechanism of synergistic action between this compound and tobramycin against bacterial biofilms.

Experimental Protocols

Reproducible and standardized methodologies are essential for evaluating the synergistic effects of antimicrobial agents. Below are detailed protocols for key experiments used to confirm the synergy between this compound and tobramycin.

Checkerboard Microdilution Assay

This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[10][11]

  • Preparation of Reagents: Prepare stock solutions of this compound and tobramycin. Prepare a bacterial inoculum of P. aeruginosa standardized to a 0.5 McFarland standard and then dilute to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, create a two-fold serial dilution of tobramycin horizontally and a two-fold serial dilution of this compound vertically. This creates a matrix of varying concentrations of both compounds. Include wells with each drug alone and a growth control well with no drugs.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the FIC index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 is typically considered synergistic.[11]

Checkerboard_Workflow A Prepare Tobramycin & C2DA Stock Solutions C Create Serial Dilutions in 96-Well Plate (Tobramycin Horizontally, C2DA Vertically) A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MICs of Individual & Combined Agents E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Interpret Synergy (FIC ≤ 0.5) G->H

Figure 2: Experimental workflow for the checkerboard microdilution assay.
Biofilm Eradication Assay

This assay assesses the ability of the combination therapy to eradicate pre-formed biofilms.[10]

  • Biofilm Formation: Grow P. aeruginosa biofilms in a 96-well plate by inoculating with a standardized culture and incubating for 24-48 hours to allow for mature biofilm formation.

  • Removal of Planktonic Cells: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Treatment: Add fresh growth medium containing various concentrations of tobramycin, this compound, or their combination to the wells with the established biofilms.

  • Incubation: Incubate the plate for a further 24 hours.

  • Quantification of Viable Cells: After incubation, wash the wells again with PBS. The remaining viable bacteria in the biofilm can be quantified using methods such as colony-forming unit (CFU) counting after sonication and plating, or by using viability stains like resazurin.

  • Analysis: Compare the number of viable cells in the treated wells to the untreated control wells to determine the MBEC.

The combination of this compound and tobramycin represents a promising therapeutic strategy to combat the persistent challenge of biofilm-associated infections. By inducing biofilm dispersal and sensitizing persister cells, C2DA potentiates the bactericidal activity of tobramycin, offering a potential avenue to overcome antibiotic resistance. Further in vivo studies and clinical trials are warranted to fully realize the therapeutic potential of this synergistic partnership.

References

Unveiling the Disruptive Power: A Comparative Analysis of CDA and Other Fatty Acids on Membrane Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how fatty acids interact with and disrupt bacterial cell membranes is crucial for the development of novel antimicrobial strategies. This guide provides a detailed comparison of the membrane-permeabilizing effects of cis-2-decenoic acid (CDA), a known bacterial signaling molecule, with other fatty acids, supported by experimental data and detailed methodologies.

Fatty acids, due to their amphipathic nature, can insert into lipid bilayers, leading to disruptions in membrane integrity and function.[1] This perturbation can range from subtle changes in membrane fluidity to the formation of pores and complete lysis of the cell.[1][2] CDA, a medium-chain unsaturated fatty acid, has garnered significant interest for its role in biofilm dispersal and its ability to potentiate the effects of conventional antibiotics.[3][4] A key aspect of its synergistic activity is believed to be its ability to increase the permeability of the bacterial cell membrane, thereby facilitating the entry of other antimicrobial agents.[3][5]

Comparative Analysis of Membrane Permeabilization

To quantify and compare the membrane-permeabilizing effects of CDA and other fatty acids, various assays are employed to measure changes in membrane integrity. The following tables summarize key quantitative data from studies investigating these effects on different bacterial species.

Outer Membrane Permeabilization: NPN Uptake Assay

The 1-N-phenylnaphthylamine (NPN) uptake assay is a common method to assess the permeability of the outer membrane of Gram-negative bacteria. NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of the cell membrane. An increase in fluorescence indicates that NPN has gained access to and partitioned into the membrane, signifying an increase in outer membrane permeability.

Fatty AcidBacterial StrainConcentrationFold Increase in NPN Uptake (Compared to Control)Reference
This compound (CDA) Pseudomonas aeruginosa1.5 µg/mL> 8-fold[3]
This compound (CDA) Staphylococcus aureus1.5 µg/mL~ 2-fold[3]

Note: While S. aureus is a Gram-positive bacterium and lacks an outer membrane, the NPN assay can still indicate general membrane disruption.

Inner Membrane Permeabilization: ATP Leakage Assay

The leakage of intracellular adenosine triphosphate (ATP) is a strong indicator of cytoplasmic membrane damage. The amount of extracellular ATP can be quantified using a luciferin/luciferase-based assay, where the light produced is proportional to the ATP concentration.

Fatty AcidBacterial StrainConcentrationFold Increase in ATP Leakage (Compared to Control)Reference
This compound (CDA) Staphylococcus aureus1.5 µg/mL> 280-fold[3][4]
This compound (CDA) Pseudomonas aeruginosa1.5 µg/mL~ 3-fold[3][4]
Palmitoleic Acid (16:1Δ9) Staphylococcus aureus100 µMRelease of virtually all intracellular ATP[2]
Anteiso-pentadecanoic Acid (a15:0) Staphylococcus aureus100 µMRelease of virtually all intracellular ATP[2]
Oleic Acid (18:1Δ9) Staphylococcus aureus100 µMNo significant ATP release[2]
Anteiso-heptadecanoic Acid (a17:0) Staphylococcus aureus100 µMNo significant ATP release[2]

The data clearly indicates that CDA is a potent permeabilizer of the S. aureus cytoplasmic membrane, leading to a massive leakage of ATP.[3][4] Its effect on P. aeruginosa is less pronounced but still significant.[3][4] Interestingly, the study on other fatty acids highlights a high degree of structural specificity in their membrane-disrupting capabilities. For instance, palmitoleic acid (16:1Δ9) and anteiso-pentadecanoic acid (a15:0) are highly effective at permeabilizing the S. aureus membrane, whereas the closely related oleic acid (18:1Δ9) and anteiso-heptadecanoic acid (a17:0) are not.[2]

Disruption of Model Membranes: Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) can be used to measure changes in the ionic permeability of model lipid bilayers, such as tethered bilayer lipid membranes (tBLMs), upon exposure to membrane-disrupting agents. A decrease in membrane resistance (increase in conductance) indicates greater ion leakage across the membrane.

Fatty AcidMembrane CompositionConcentrationChange in Membrane Conductance (ΔGm)Reference
Capric Acid (C10:0) E. coli total lipid extract4x CMC~7100 µS[6]
Lauric Acid (C12:0) E. coli total lipid extract4x CMC~90 µS[6]

These results with saturated fatty acids on an E. coli model membrane show that the shorter-chain capric acid causes a much greater increase in membrane permeability than the longer-chain lauric acid, indicating that chain length is a critical determinant of membrane-disruptive activity.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.

NPN (1-N-phenylnaphthylamine) Uptake Assay

This assay measures the permeability of the bacterial outer membrane.

NPN_Uptake_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure bacterial_culture Bacterial Culture (e.g., P. aeruginosa) centrifuge1 Centrifugation bacterial_culture->centrifuge1 wash Wash with Buffer (e.g., PBS) centrifuge1->wash resuspend Resuspend in Buffer wash->resuspend add_npn Add NPN to cell suspension resuspend->add_npn add_fa Add Fatty Acid (e.g., CDA) add_npn->add_fa measure_fluorescence Measure Fluorescence (Excitation: 350 nm, Emission: 420 nm) add_fa->measure_fluorescence

Workflow for the NPN Uptake Assay.

Methodology:

  • Bacterial cells are grown to a specific growth phase and then harvested by centrifugation.

  • The cell pellet is washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • The cell suspension is incubated with NPN.

  • The fatty acid being tested is added to the suspension.

  • The change in fluorescence is monitored over time using a fluorometer. An increase in fluorescence intensity corresponds to increased NPN uptake and therefore increased outer membrane permeability.

ATP Leakage Assay

This assay quantifies the release of intracellular ATP, indicating damage to the cytoplasmic membrane.

ATP_Leakage_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure bacterial_culture Bacterial Culture centrifuge1 Centrifugation bacterial_culture->centrifuge1 wash Wash with Buffer centrifuge1->wash resuspend Resuspend in Buffer wash->resuspend add_fa Add Fatty Acid (e.g., CDA) resuspend->add_fa incubate Incubate add_fa->incubate centrifuge2 Centrifuge to pellet cells incubate->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant add_luciferase Add Luciferin-Luciferase Reagent collect_supernatant->add_luciferase measure_luminescence Measure Luminescence add_luciferase->measure_luminescence CDA_Signaling_Pathway CDA This compound (CDA) Membrane Bacterial Cell Membrane CDA->Membrane Signaling Intracellular Signaling (e.g., decreased c-di-GMP) CDA->Signaling Signal Perception Permeabilization Increased Membrane Permeability Membrane->Permeabilization Direct Interaction Antibiotic_Uptake Increased Antibiotic Uptake Permeabilization->Antibiotic_Uptake Antibiotic Antibiotics Antibiotic->Antibiotic_Uptake Susceptibility Increased Susceptibility to Antibiotics Antibiotic_Uptake->Susceptibility Dispersion Biofilm Dispersion Signaling->Dispersion Metabolic_Activity Increased Metabolic Activity Signaling->Metabolic_Activity Metabolic_Activity->Susceptibility

References

Comparative Efficacy of Cis-2-Decenoic Acid in Chronic Wound Biofilm Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of cis-2-decenoic acid (C2DA) and its alternatives in the context of chronic wound infections. The information is based on available experimental data, with a focus on in vitro models that mimic the chronic wound environment due to the limited availability of direct in vivo validation studies in this specific application.

This compound, a fatty acid signaling molecule produced by Pseudomonas aeruginosa, has emerged as a promising agent for controlling biofilms, which are a major impediment to healing in chronic wounds.[1][2] C2DA functions by inducing biofilm dispersion and enhancing the susceptibility of bacteria to conventional antibiotics.[1][3] This guide compares the performance of C2DA with a synthetic analog, 2-heptylcyclopropane-1-carboxylic acid (2CP), and discusses its synergistic effects with antibiotics against key wound pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.

Performance Comparison: C2DA vs. Alternatives

The primary alternative for comparison is 2-heptylcyclopropane-1-carboxylic acid (2CP), a synthetic analog of C2DA designed for greater stability.[4][5][6][7] The majority of the comparative data is derived from in vitro studies.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of C2DA and 2CP in biofilm dispersal and inhibition, as well as their effects when combined with antibiotics.

Table 1: Biofilm Dispersal Efficacy

CompoundTarget OrganismConcentrationBiofilm Reduction (%)Source
This compound (C2DA) S. aureus125 µg/mL~25%[4][5]
P. aeruginosa125 µg/mL~40%[4][5]
2-Heptylcyclopropane-1-carboxylic acid (2CP) S. aureus125 µg/mL~100%[4][5]
P. aeruginosa125 µg/mL~60%[4][5]

Table 2: Biofilm Inhibition and Growth Inhibition

CompoundTarget OrganismBiofilm Inhibitory ConcentrationGrowth Inhibitory ConcentrationSource
This compound (C2DA) MRSA≥ 125 µg/mL≥ 500 µg/mL[8][9][10]
P. aeruginosa310 nMNot specified[1]

Table 3: Synergistic Effects with Antibiotics (in vitro)

CompoundAntibioticTarget OrganismObservationSource
This compound (C2DA) TobramycinP. aeruginosaDecreased MIC of Tobramycin[11][12]
LinezolidMRSASynergistic biofilm inhibition
Tetracycline, Amikacin, CeftazidimeS. aureus & P. aeruginosaAdditive and synergistic effects[13][14][15]
Ciprofloxacin, AmpicillinE. coli & K. pneumoniae>78% reduction in biofilm biomass
2-Heptylcyclopropane-1-carboxylic acid (2CP) Tobramycin, Tetracycline, LevofloxacinS. aureus & P. aeruginosaAdditive and synergistic responses[4][5][7]

Table 4: Cytotoxicity Data

CompoundCell LineConcentrationObservationSource
This compound (C2DA) Human FibroblastsUp to 500 µg/mLNo cytotoxic effects[8][9][10]
Normal Human Dermal Fibroblasts (NHDFs)High concentrationsCytotoxic[16]
2-Heptylcyclopropane-1-carboxylic acid (2CP) NIH-3T3 FibroblastsBelow 1 mg/mL>80% viability[4][5][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Biofilm Dispersal Assay

This protocol is used to assess the ability of a compound to disperse a pre-formed bacterial biofilm.

  • Biofilm Growth: Bacterial cultures (S. aureus or P. aeruginosa) are seeded in 96-well plates and incubated for 7 days at 37°C to allow for mature biofilm formation. The growth medium is carefully replaced every 24 hours.

  • Treatment: After 7 days, the growth medium is removed, and the biofilms are washed with phosphate-buffered saline (PBS). The test compounds (C2DA or 2CP) at various concentrations are added to the wells.

  • Incubation: The plates are incubated for 1 hour at 37°C.

  • Quantification: After incubation, the supernatant containing dispersed cells is removed. The remaining biofilm is stained with crystal violet, and the absorbance is measured to quantify the remaining biofilm mass. The percentage of biofilm reduction is calculated relative to untreated controls.[7]

Biofilm Inhibition Assay

This assay determines the minimum concentration of a compound required to inhibit the formation of a biofilm.

  • Preparation: A two-fold serial dilution of the test compound (e.g., C2DA) is prepared in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial suspension (e.g., MRSA) is added to each well.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C to allow for bacterial growth and biofilm formation.

  • Quantification: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with crystal violet, and the absorbance is measured. The Minimum Biofilm Inhibitory Concentration (MBIC) is determined as the lowest concentration of the compound that results in a significant reduction (e.g., >90%) of biofilm formation compared to the control.[13][14]

Lubbock Chronic Wound Biofilm (LCWB) Model

This in vitro model is designed to mimic the polymicrobial and nutrient-rich environment of a chronic wound.[17][18][19]

  • Model Setup: The model consists of a simulated wound bed, often using a base of agar or a collagen matrix.

  • Inoculation: A mixture of clinically relevant bacteria, such as P. aeruginosa, S. aureus, and Enterococcus faecalis, is inoculated onto the wound bed.[18][19]

  • Growth Medium: The biofilm is grown in a specialized medium containing components that mimic wound exudate, such as Bolton broth supplemented with plasma and lysed red blood cells.[18][19]

  • Incubation: The model is incubated for 24-48 hours to allow for the development of a mature, multispecies biofilm.

  • Treatment and Analysis: Test compounds or dressings can be applied to the biofilm surface. The efficacy is then assessed by quantifying the viable bacteria (colony-forming units) within the biofilm and/or visualizing the biofilm structure using microscopy.

Mandatory Visualizations

Signaling and Action Pathway of this compound

The following diagram illustrates the proposed mechanism of action for C2DA, including its role in inducing biofilm dispersal and increasing antibiotic efficacy.

C2DA_Mechanism cluster_biofilm Bacterial Biofilm Biofilm Established Biofilm Bacteria Biofilm Bacteria Biofilm->Bacteria EPS EPS Matrix Biofilm->EPS Dispersion Biofilm Dispersal C2DA This compound C2DA->Dispersion induces MembranePerm Increased Membrane Permeability C2DA->MembranePerm causes MetabolicActivity Increased Metabolic Activity C2DA->MetabolicActivity reverts persister cells to Antibiotic Antibiotic Susceptibility Increased Antibiotic Susceptibility Antibiotic->Susceptibility targets Planktonic Planktonic Bacteria Dispersion->Planktonic releases MembranePerm->Susceptibility MetabolicActivity->Susceptibility Planktonic->Susceptibility are more susceptible Experimental_Workflow start Start prep Prepare Bacterial Inoculum (e.g., P. aeruginosa, S. aureus) start->prep biofilm_formation Incubate to Form Biofilm (e.g., 24-48 hours) prep->biofilm_formation treatment Apply Treatment (C2DA, 2CP, Antibiotics) biofilm_formation->treatment incubation Incubate with Treatment treatment->incubation quantification Quantify Biofilm (e.g., Crystal Violet Staining) incubation->quantification viability Assess Bacterial Viability (e.g., CFU counting) incubation->viability analysis Data Analysis and Comparison quantification->analysis viability->analysis end End analysis->end

References

A Comparative Analysis of cis- and trans-2-Decenoic Acid Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decenoic acid, a medium-chain fatty acid, exists in various isomeric forms, with cis- and trans-2-decenoic acid being the subject of significant scientific scrutiny. These molecules, acting as signaling compounds in microbial communities, exhibit a range of biological activities that position them as potential candidates for novel therapeutic agents. This guide provides an objective comparison of the biological performance of cis- and trans-2-decenoic acid, supported by experimental data, to inform research and drug development efforts.

Quantitative Comparison of Biological Activity

The biological efficacy of cis- and trans-2-decenoic acid has been evaluated against a variety of microorganisms, with a primary focus on their antibacterial, antifungal, and anti-biofilm capabilities. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of their activities.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
Microorganism cis-2-Decenoic Acid (µg/mL) trans-2-Decenoic Acid (µg/mL)
Staphylococcus aureus~500 (growth inhibition)[1][2]Data not available
Pseudomonas aeruginosa>500 (growth inhibition)[3]Data not available
Table 2: Anti-Biofilm Activity
Activity This compound trans-2-Decenoic Acid
Biofilm Inhibition (S. aureus) 125 µg/mL[2][3]Less effective than cis isomer[4]
Biofilm Dispersal (S. aureus) ~25% dispersal at 125 µg/mL[3]No significant dispersal[3]
Biofilm Dispersal (P. aeruginosa) ~40% dispersal at 125 µg/mL[3]~40% dispersal at 125 µg/mL[3]
Biofilm Inhibition (C. albicans) Effective[4]Effective[4]

Signaling Pathways and Mechanisms of Action

The biological activities of cis- and trans-2-decenoic acid are intrinsically linked to their roles as signaling molecules, particularly in the context of microbial communication and biofilm regulation.

This compound: This isomer is a well-characterized bacterial signaling molecule, often referred to as a diffusible signal factor (DSF).[1] In Pseudomonas aeruginosa, it is known to induce the dispersal of established biofilms and inhibit their formation at remarkably low concentrations.[1][5] Its mechanism of action involves modulating gene expression related to motility, adhesion, and virulence.[6] Furthermore, this compound can revert persister cells, which are highly tolerant to antibiotics, to a more susceptible state by increasing their metabolic activity.[5][7][8]

cis_2_Decenoic_Acid_Pathway C2DA This compound Receptor Cellular Receptor (e.g., FadD1 in P. aeruginosa) C2DA->Receptor Binds to Signal Signal Transduction Cascade Receptor->Signal Initiates Gene Modulation of Gene Expression Signal->Gene Leads to Dispersion Biofilm Dispersion Gene->Dispersion Inhibition Biofilm Formation Inhibition Gene->Inhibition Persister Reversion of Persister Cells Gene->Persister

Proposed signaling pathway for this compound.

trans-2-Decenoic Acid: While less extensively studied than its cis counterpart, trans-2-decenoic acid also demonstrates significant biological activity.[1] It has shown notable anti-biofilm effects, particularly against oral pathogens like Streptococcus mutans.[1] The proposed mechanism for the trans isomer also involves the disruption of bacterial cell-to-cell communication and the expression of virulence factors.[1] It is also found in royal jelly and exhibits weak estrogenic activity.[9]

trans_2_Decenoic_Acid_Pathway T2DA trans-2-Decenoic Acid Target Bacterial Cell Target T2DA->Target Communication Disruption of Cell-to-Cell Communication Target->Communication Virulence Downregulation of Virulence Factors Target->Virulence Biofilm Anti-Biofilm Activity Communication->Biofilm Virulence->Biofilm

Proposed mechanism for trans-2-Decenoic Acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of cis- and trans-2-decenoic acid.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Workflow A Prepare serial dilutions of decenoic acid isomers C Add decenoic acid dilutions to respective wells A->C B Inoculate microtiter plate wells with standardized microbial suspension B->C D Incubate at optimal growth conditions (e.g., 37°C for 24h) C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine MIC as the lowest concentration with no visible growth E->F

Workflow for MIC determination.

Detailed Steps:

  • Preparation of Compounds: Stock solutions of cis- and trans-2-decenoic acid are prepared in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted in a liquid growth medium to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).

  • Incubation: The diluted compounds are added to the wells of a 96-well microtiter plate, followed by the addition of the microbial inoculum. The plate is then incubated under appropriate conditions (temperature, time, and aeration) for the specific microorganism.

  • Data Analysis: After incubation, the wells are examined for turbidity. The MIC is recorded as the lowest concentration of the decenoic acid isomer that completely inhibits visible growth.

Biofilm Inhibition and Dispersal Assays

These assays quantify the ability of the compounds to prevent the formation of biofilms or to disperse pre-formed biofilms.

Workflow:

Biofilm_Assay_Workflow cluster_0 Biofilm Inhibition cluster_1 Biofilm Dispersal A Add microbial suspension and decenoic acid to microtiter plate B Incubate to allow biofilm formation A->B E Wash to remove planktonic cells B->E C Grow biofilm in microtiter plate D Add decenoic acid to pre-formed biofilm C->D D->E F Stain with crystal violet E->F G Solubilize stain F->G H Measure absorbance G->H I Quantify biofilm inhibition or dispersal H->I

Workflow for biofilm assays.

Detailed Steps:

  • Biofilm Formation: For inhibition assays, the test compound is added to the wells of a microtiter plate along with the microbial suspension. For dispersal assays, biofilms are first allowed to form in the wells for a specific period (e.g., 24 hours).

  • Treatment: In dispersal assays, the planktonic cells are removed, and a fresh medium containing the test compound is added to the pre-formed biofilms.

  • Incubation: The plates are incubated for a defined period to allow for biofilm formation (inhibition assay) or dispersal (dispersal assay).

  • Quantification: Non-adherent cells are washed away, and the remaining biofilm is stained with a dye such as crystal violet.[1] The stain is then solubilized, and the absorbance is measured using a microplate reader.[1] The percentage of biofilm inhibition or dispersal is calculated relative to untreated controls.

Conclusion

Both cis- and trans-2-decenoic acid exhibit promising biological activities, particularly in the realm of antimicrobial and anti-biofilm applications. This compound is a potent biofilm dispersal and inhibition agent, effective at low concentrations, and has the unique ability to sensitize antibiotic-tolerant persister cells.[1][5][10] Trans-2-decenoic acid also demonstrates significant anti-biofilm capabilities, although it appears to be less potent than its cis isomer in some contexts.[1][4] The distinct yet complementary activities of these isomers warrant further investigation. Future research should focus on elucidating the precise molecular targets of each isomer and exploring their potential synergistic effects with conventional antibiotics. Such studies will be crucial in harnessing the full therapeutic potential of these naturally occurring fatty acids in the fight against biofilm-associated infections.

References

Unveiling the Role of cis-2-Decenoic Acid in Polymicrobial Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex world of microbial communities, intercellular communication is a key determinant of collective behaviors such as biofilm formation, virulence, and antimicrobial resistance. One such signaling molecule that has garnered significant attention is cis-2-decenoic acid (cis-DA), a fatty acid messenger originally identified in Pseudomonas aeruginosa. This guide provides a comprehensive comparison of the effects of cis-DA across various microbial species, supported by quantitative data and detailed experimental protocols. Its broad-spectrum activity in modulating polymicrobial interactions highlights its potential as a novel therapeutic agent.

Data Presentation: A Comparative Analysis of this compound's Efficacy

The following tables summarize the quantitative effects of this compound on biofilm inhibition, dispersal, and its synergistic activity with conventional antibiotics across a range of clinically relevant microorganisms.

MicroorganismEffective Concentration of cis-DAObserved EffectReference
Pseudomonas aeruginosa PAO12.5 nMPrevention of biofilm formation in flow cell reactors[1]
Pseudomonas aeruginosa100 nMReversion of persister cells to an antibiotic-susceptible state[2]
Staphylococcus aureus (MRSA)734 µMPrevention of biofilm formation[1]
Staphylococcus aureus125 µg/mLInhibition of biofilm formation[3]
Escherichia coli310 nMPrevention of biofilm formation in catheters[1]
Escherichia coli310 nMReversion of persister cells to an antibiotic-susceptible state[2]
Klebsiella pneumoniae310 nMPrevention of biofilm formation in catheters[1]
Bacillus subtilis310 nMInduction of biofilm dispersal[4]
Salmonella enterica310 nMInduction of biofilm dispersal[4]

Table 1: Comparative Efficacy of this compound on Biofilm Formation and Persister Cells. This table highlights the potent, often nanomolar, concentrations of cis-DA required to inhibit biofilm formation and modulate persister cell populations in both Gram-negative and Gram-positive bacteria.

MicroorganismAntibioticcis-DA ConcentrationEnhancement of Antibiotic EfficacyReference
Pseudomonas aeruginosa PAO1Tobramycin or CiprofloxacinNot specified>1.5 Log reduction in biofilm cell viability compared to antibiotic alone[1]
Escherichia coli & Klebsiella pneumoniae (dual-species biofilm)Ciprofloxacin or Ampicillin310 nMAt least 78% reduction in biofilm biomass[5]
Staphylococcus aureus (MRSA)Daptomycin, Vancomycin, or LinezolidNot specifiedEnhanced reduction in biofilm viability[2]
Food-related bacteria (S. aureus, B. cereus, S. enterica, E. coli)Various antibiotics and disinfectants310 nMApproximately 80% reduction in biofilm biomass[4]

Table 2: Synergistic Effects of this compound with Antimicrobials. This table demonstrates the potential of cis-DA as an adjunctive therapy, significantly enhancing the efficacy of conventional antibiotics against otherwise tolerant biofilm communities.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

cis_DA_Signaling_Pathway Proposed Signaling Pathway of this compound in P. aeruginosa cisDA This compound DspS DspS (Sensor Kinase) cisDA->DspS Binds to Downstream Downstream Signaling Cascade DspS->Downstream Activates Response Physiological Response (e.g., Biofilm Dispersal) Downstream->Response Leads to

Caption: Proposed signaling pathway of this compound in P. aeruginosa.

Biofilm_Experimental_Workflow Experimental Workflow for Biofilm Analysis cluster_prep Preparation cluster_assay Assay cluster_quantify Quantification Culture Overnight Bacterial Culture Inoculum Standardized Inoculum Culture->Inoculum Plate Inoculate 96-well plate + cis-DA/Control Inoculum->Plate Incubate Incubate (24-48h) for Biofilm Formation Plate->Incubate Wash Wash to remove planktonic cells Incubate->Wash Stain Stain Biofilm (e.g., Crystal Violet) Wash->Stain Solubilize Solubilize Stain Stain->Solubilize Measure Measure Absorbance Solubilize->Measure

Caption: A typical experimental workflow for quantifying biofilm formation.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Biofilm Formation and Inhibition Assay (Crystal Violet Method)

This protocol is a widely used method for quantifying the total biomass of a biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture of interest

  • Appropriate growth medium (e.g., TSB, LB)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% (v/v) Ethanol

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the desired bacterial strain. Dilute the overnight culture in fresh growth medium to a standardized optical density (e.g., OD600 of 0.05-0.1).

  • Plate Setup: Add 100 µL of the standardized bacterial suspension to each well of a 96-well plate. Add 100 µL of the desired concentration of cis-DA (or vehicle control) to the respective wells. Include wells with sterile medium only as a negative control.

  • Incubation: Cover the plate and incubate statically at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the biofilm.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Drying: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm Viability Assay (LIVE/DEAD Staining)

This protocol differentiates between viable and non-viable cells within a biofilm using fluorescent dyes.

Materials:

  • Biofilm grown on a suitable surface (e.g., glass coverslip, in a flow cell)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium iodide)

  • Filter-sterilized water

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Staining Solution Preparation: Prepare the staining solution by adding the recommended amount of SYTO® 9 and propidium iodide to filter-sterilized water. Protect the solution from light.

  • Staining: Gently remove the bulk liquid from the biofilm sample. Add a sufficient volume of the staining solution to cover the biofilm.

  • Incubation: Incubate the sample for 15-30 minutes at room temperature in the dark.

  • Washing: Gently rinse the sample with filter-sterilized water to remove excess stain.

  • Imaging: Immediately visualize the stained biofilm using a CLSM. Live bacteria with intact cell membranes will fluoresce green (SYTO® 9), while dead bacteria with compromised membranes will fluoresce red (propidium iodide).

  • Image Analysis: Use appropriate software to quantify the green and red fluorescence to determine the ratio of live to dead cells.

Conclusion

This compound demonstrates remarkable potential as a broad-spectrum agent for controlling microbial biofilms. Its ability to inhibit biofilm formation, induce dispersal of established biofilms, and re-sensitize persister cells to antibiotics at low concentrations makes it a compelling candidate for further investigation in the development of novel anti-biofilm therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the multifaceted roles of this signaling molecule in polymicrobial interactions and its potential clinical applications.

References

Safety Operating Guide

Proper Disposal of cis-2-Decenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and ensuring environmental responsibility. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of cis-2-Decenoic acid. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and is harmful to aquatic life with long-lasting effects. Therefore, it must be managed as hazardous waste from its point of generation to its final disposal, a principle often referred to as "cradle-to-grave" management.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, derived from its Safety Data Sheet (SDS).

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[4][5]
Molecular Weight 170.25 g/mol [5][6]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects
GHS Precautionary Statements P264, P273, P280, P302 + P352, P305 + P351 + P338, P337 + P313, P362, P501

Experimental Protocol: Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is to treat it as hazardous chemical waste.[7] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.[8]

Step 1: Waste Collection and Containment

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves). The container must be in good condition with no cracks or leaks.[8]

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.[8][9] Segregate organic solvents, acids, and other waste categories as per your institution's guidelines.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8][10] This prevents the release of vapors and reduces the risk of spills.

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical regulatory requirement and essential for the safety of all personnel handling the waste.

  • Affix a Hazardous Waste Label: As soon as the container is designated for waste collection, it must be labeled.[11]

  • Complete Information: The label must include the following:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The approximate concentration and quantity of the waste.

    • The date when the first waste was added to the container (accumulation start date).

    • The name and contact information of the generating researcher or lab.

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[10][12] The SAA should be a secure location, away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8]

  • Segregation: Ensure the container is stored away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Once the waste container is full, or approaching the designated accumulation time limit (typically 9-12 months, check your institutional policy), contact your facility's Environmental Health & Safety (EHS) department to arrange for a pickup.[8][10]

  • Follow Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Compatible Container ppe->collect label Step 3: Securely Close and Label Container as 'Hazardous Waste: This compound' collect->label store Step 4: Store in a Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Step 5: Container Full or Time Limit Reached? Contact EHS for Pickup store->contact_ehs end End: Waste Transferred to Authorized Disposal Facility contact_ehs->end

Caption: Disposal Workflow for this compound.

G cluster_ppe Personal Protective Equipment (PPE) cluster_waste_handling Waste Handling & Containment cluster_disposal Final Disposal goggles Safety Goggles container Leak-proof, Compatible Waste Container goggles->container gloves Chemical-Resistant Gloves gloves->container coat Lab Coat coat->container labeling Label: 'Hazardous Waste' + Chemical Name + Date container->labeling storage Store in SAA with Secondary Containment labeling->storage ehs Contact EHS for Waste Pickup storage->ehs

Caption: Key Relationships in Chemical Waste Management.

References

Essential Safety and Logistics for Handling cis-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling cis-2-Decenoic acid, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2A). It is also considered harmful to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is recommended for additional protection.To prevent eye contact which can cause serious irritation[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing to prevent skin exposure.To avoid direct skin contact which can cause irritation[2].
Respiratory Protection Not typically required if handled in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.To prevent inhalation of any potential aerosols or vapors which may cause respiratory tract irritation.
Quantitative Safety and Physical Data

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[1][3]
Molecular Weight 170.25 g/mol [1][3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects
Boiling Point 102–103 °C (216–217 °F) at 0.5 mmHg[4]
Storage Temperature -20 °C[5]

Operational Plan: Safe Handling of this compound

This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to use.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the label correctly identifies the contents as this compound and that the hazard pictograms are clearly visible.

  • Wear appropriate PPE (lab coat, safety glasses, and gloves) during inspection.

2. Storage:

  • Store the container in a tightly closed, designated, and properly labeled secondary container.

  • The recommended storage temperature is -20°C[5].

  • Store in a well-ventilated area away from incompatible materials such as strong oxidizing agents. The material is noted to be air-sensitive and should be stored under an inert gas.

3. Preparation and Use:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Don the required PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.

  • When preparing solutions, add the acid to the solvent slowly to avoid splashing. This compound is soluble in ethanol, DMSO, and DMF[5].

  • Wash hands thoroughly after handling the substance.

4. Spill Response:

  • In the event of a small spill, ensure the area is well-ventilated and evacuate non-essential personnel.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and then wash with soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: this compound

The primary method for the disposal of this compound and its contaminated materials is to treat it as hazardous chemical waste.

1. Waste Collection:

  • Collect all waste containing this compound, including unused product, contaminated disposable labware (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[6].

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.

  • Disposal must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

  • Avoid release to the environment. Do not dispose of down the drain.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh/Measure This compound prep_materials->handle_weigh Proceed to handling handle_prepare Prepare Solution handle_weigh->handle_prepare handle_experiment Conduct Experiment handle_prepare->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate Experiment complete cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose spill Spill Occurs spill_contain Contain Spill with Inert Absorbent spill->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_clean Clean Area spill_collect->spill_clean spill_clean->cleanup_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Decenoic acid
Reactant of Route 2
Reactant of Route 2
cis-2-Decenoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.